molecular formula C12H12O6 B1201690 1,3,5-Benzenetriacetic acid CAS No. 4435-67-0

1,3,5-Benzenetriacetic acid

Cat. No.: B1201690
CAS No.: 4435-67-0
M. Wt: 252.22 g/mol
InChI Key: AJEIBHNKBLRDNT-UHFFFAOYSA-N
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Description

1,3,5-Benzenetriacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H12O6 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408182. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3,5-bis(carboxymethyl)phenyl]acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12O6/c13-10(14)4-7-1-8(5-11(15)16)3-9(2-7)6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEIBHNKBLRDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325009
Record name 1,3,5-Benzenetriacetic acid
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Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4435-67-0
Record name 1,3,5-Benzenetriacetic acid
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Record name 4435-67-0
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Record name 1,3,5-Benzenetriacetic acid
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Record name Benzene-1,3,5-triacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Benzenetriacetic Acid: A Versatile Scaffold for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3,5-benzenetriacetic acid, a key building block in various scientific disciplines. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a focus on its potential in medicinal chemistry and materials science.

Core Chemical Identity and Properties

This compound is a tripodal carboxylic acid based on a central benzene ring. Its symmetrical structure provides a versatile scaffold for the synthesis of more complex molecules.

Chemical Structure

The molecule consists of a benzene ring substituted at the 1, 3, and 5 positions with acetic acid groups.

IUPAC Name: 2-[3,5-bis(carboxymethyl)phenyl]acetic acid[1] Synonyms: 1,3,5-Tris(carboxymethyl)benzene, Benzene-1,3,5-triacetic acid[1]

Physicochemical and Spectral Data
PropertyValueSource
Molecular Formula C₁₂H₁₂O₆PubChem[1]
Molecular Weight 252.22 g/mol PubChem[1]
Melting Point 210-215 °CChemicalBook[2]
Boiling Point (Predicted) 534.2 ± 45.0 °CChemicalBook[2]
Density (Predicted) 1.468 ± 0.06 g/cm³ChemicalBook[2]
CAS Number 4435-67-0PubChem[1]
SMILES C1=C(C=C(C=C1CC(=O)O)CC(=O)O)CC(=O)OPubChem[1]
InChI InChI=1S/C12H12O6/c13-10(14)4-7-1-8(5-11(15)16)3-9(2-7)6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18)PubChem[1]
Predicted XlogP 0.3PubChem[1]
Monoisotopic Mass 252.06338810 DaPubChem[1]

Synthesis of this compound and Its Precursors

The synthesis of this compound typically involves a two-step process starting from the trimerization of a suitable precursor to form 1,3,5-triacetylbenzene, followed by a Willgerodt-Kindler reaction.

Experimental Protocol for the Synthesis of 1,3,5-Triacetylbenzene

The following is a detailed protocol for the synthesis of the precursor, 1,3,5-triacetylbenzene, adapted from a reliable procedure in Organic Syntheses.[6]

Materials:

  • Sodium (69 g, 3.0 gram atoms)

  • Dry xylene (400 ml)

  • Anhydrous ether (1 L + two 100-ml portions for washing)

  • Absolute ethanol (138 g, 175 ml, 3.0 moles)

  • Acetone (174 g, 220 ml, 3.0 moles)

  • Ethyl formate (222 g, 241 ml, 3.0 moles)

  • Water (five 1-L portions)

  • Acetic acid

Equipment:

  • 1-L round-bottomed flask

  • 5-L three-necked round-bottomed flask

  • Hershberg stirrer

  • Upright condenser

  • 500-ml dropping funnel

  • Calcium chloride tubes

  • Steam bath

Procedure:

  • Freshly cut sodium is placed in a 1-L round-bottomed flask with 400 ml of dry xylene and heated until the sodium melts.

  • The flask is stoppered and shaken vigorously to create finely powdered sodium.

  • After cooling, the xylene is decanted, and the powdered sodium is transferred to a 5-L three-necked flask.

  • The sodium is washed with two 100-ml portions of anhydrous ether by decantation, followed by the addition of 1 L of anhydrous ether.

  • The flask is equipped with a stirrer, condenser, and dropping funnel, all protected by calcium chloride tubes.

  • 138 g of absolute ethanol is added dropwise with stirring at a rate that maintains a gentle reflux. The mixture is then refluxed and stirred for 6 hours.

  • The reaction mixture is diluted with 1.5 L of anhydrous ether.

  • A mixture of 174 g of acetone and 222 g of ethyl formate is added from the dropping funnel over 2 hours, with continued stirring for an additional 2 hours.

  • The reaction mixture is rapidly extracted with five 1-L portions of water.

  • Acetic acid is added to the combined aqueous extracts until the solution is acidic to litmus paper.

  • The acidified solution is warmed to 50°C on a steam bath for 2 hours and then allowed to stand at room temperature for 48 hours to crystallize the 1,3,5-triacetylbenzene.

  • The crude yellow crystalline solid is collected by filtration. The yield is typically in the range of 84–94 g.

  • The crude product can be recrystallized from hot ethanol with Norit to yield shiny white crystals.

Conversion to this compound via the Willgerodt-Kindler Reaction

Applications in Drug Development and Materials Science

The rigid, tripodal structure of this compound makes it an attractive scaffold in both medicinal chemistry and materials science.

Role as a Scaffold in Medicinal Chemistry

While direct applications of this compound as a therapeutic agent are not widely reported, its derivatives and structurally related compounds, such as those based on the 1,3,5-triazine scaffold, have been investigated for various biological activities. These include antimicrobial and potential applications in Alzheimer's disease treatment.[7][8][9][10] The 1,3,5-trisubstituted benzene motif is considered a privileged scaffold in medicinal chemistry, allowing for the spatial presentation of functional groups to interact with biological targets.[11]

A notable application of a closely related compound, 1,3,5-benzenetricarboxylic acid, is in the synthesis of Schiff base derivatives with antiglycation activity.[12] This suggests a potential therapeutic avenue for addressing complications associated with diabetes.

The following protocol is adapted from the synthesis of Schiff base derivatives of 1,3,5-benzenetricarboxylic acid, which demonstrates the utility of this core structure in generating biologically active molecules.[12]

Step 1: Methylation of 1,3,5-Benzenetricarboxylic Acid 1,3,5-benzenetricarboxylic acid is methylated using trimethylsilyl chloride (TMS-Cl) and methanol at room temperature.

Step 2: Formation of Hydrazides The methylated product is reacted with an excess of hydrazine hydrate to afford the corresponding hydrazides.

Step 3: Synthesis of Schiff Bases The hydrazides are then reacted with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid to yield the final Schiff base derivatives.

The following diagram illustrates this experimental workflow:

G cluster_synthesis Synthesis of Schiff Base Derivatives BTA 1,3,5-Benzenetricarboxylic Acid Methylated_BTA Methylated Intermediate BTA->Methylated_BTA TMS-Cl, Methanol Hydrazide Tris-hydrazide Intermediate Methylated_BTA->Hydrazide Hydrazine Hydrate Schiff_Base Schiff Base Derivative Hydrazide->Schiff_Base Glacial Acetic Acid (catalyst) Aldehyde Aromatic Aldehyde Aldehyde->Schiff_Base

Caption: Synthetic workflow for the preparation of Schiff base derivatives.

Antiglycation Mechanism of Schiff Base Derivatives

The formation of advanced glycation end-products (AGEs) is implicated in the pathogenesis of diabetic complications.[4] Schiff bases can inhibit the formation of AGEs.[12] The proposed mechanism for the deglycation of Schiff's bases involves a process called transglycation, where the sugar moiety is transferred from the glycated protein to a low-molecular-weight intracellular nucleophile, such as glutathione. This prevents the irreversible formation of AGEs.

The following diagram illustrates the logical relationship in the application of this compound as a scaffold for developing antiglycation agents.

G cluster_application Application of this compound Scaffold Scaffold This compound (Core Scaffold) Derivatization Chemical Derivatization (e.g., Schiff Base Formation) Scaffold->Derivatization Synthesis Bioactive_Molecule Biologically Active Derivatives Derivatization->Bioactive_Molecule Generates Therapeutic_Effect Inhibition of AGE Formation (Antiglycation Activity) Bioactive_Molecule->Therapeutic_Effect Exhibits Biological_Process Protein Glycation (Pathological Process) Therapeutic_Effect->Biological_Process Inhibits

Caption: Logical flow of utilizing the this compound scaffold.

Application in Materials Science

This compound is a valuable linker molecule in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The three carboxylic acid groups can coordinate with metal ions to form extended, porous structures with potential applications in gas storage, catalysis, and separation.

Conclusion

This compound is a versatile and symmetrical molecule with significant potential in both medicinal chemistry and materials science. Its utility as a scaffold allows for the systematic development of derivatives with tailored properties. While further research is needed to fully elucidate its biological activities and to develop detailed synthetic protocols, the existing literature highlights its importance as a foundational building block for advanced scientific research.

References

An In-Depth Technical Guide to 1,3,5-Benzenetriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4435-67-0

This technical guide provides a comprehensive overview of 1,3,5-Benzenetriacetic acid, a versatile molecule with significant applications in research and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as 1,3,5-Tris(carboxymethyl)benzene, is a tri-substituted benzene derivative. Its symmetrical structure, featuring three acetic acid groups, imparts unique chemical properties that make it a valuable building block in various synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4435-67-0[1]
Molecular Formula C₁₂H₁₂O₆[1]
Molecular Weight 252.22 g/mol [1]
Appearance White to off-white powder
Melting Point 210-215 °C
Boiling Point (Predicted) 534.2 ± 45.0 °C
Density (Predicted) 1.468 ± 0.06 g/cm³
pKa Data not available
Solubility Data not available for this compound. For the related compound, 1,3,5-Benzenetricarboxylic acid: Soluble in ethanol, methanol, and ethylene glycol. Less soluble in isobutanol, isopropyl alcohol, and water.[2]

Spectroscopic Data

Table 2: Spectroscopic Data for 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid)

TechniqueKey FeaturesSource
¹H NMR Signals corresponding to the aromatic protons and the carboxylic acid protons.[3]
¹³C NMR Resonances for the aromatic carbons and the carboxyl carbons.[3]
FT-IR (KBr) Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and aromatic C-H and C=C vibrations. Key peaks observed at approximately 3400 cm⁻¹ (-OH), 1624 cm⁻¹ and 1373 cm⁻¹ (-COO symmetric and asymmetric stretching), and 1442 cm⁻¹ (aromatic ring stretching).[4]
Mass Spectrometry (EI) Molecular ion peak and characteristic fragmentation patterns. For Trimesic acid, major fragments are observed at m/z 193 and 210.[3][5]

Synthesis of this compound

Synthesis of the Precursor: 1,3,5-Triacetylbenzene

A documented method for the synthesis of 1,3,5-triacetylbenzene involves the condensation of acetone and ethyl formate in the presence of sodium ethoxide.[6]

Experimental Protocol: Synthesis of 1,3,5-Triacetylbenzene [6]

  • Preparation of Sodium Ethoxide: Freshly cut sodium is reacted with absolute ethanol in dry xylene to form a suspension of sodium ethoxide.

  • Condensation Reaction: A mixture of acetone and ethyl formate is added to the stirred suspension of sodium ethoxide in anhydrous ether.

  • Work-up and Cyclization: The reaction mixture is extracted with water. The aqueous solution is then acidified with acetic acid and warmed to induce cyclization and precipitation of 1,3,5-triacetylbenzene.

  • Purification: The crude product is collected by filtration and can be recrystallized from ethanol to yield shiny white crystals.

A logical workflow for the synthesis of 1,3,5-triacetylbenzene is illustrated below.

G Synthesis Workflow for 1,3,5-Triacetylbenzene reagents Sodium + Ethanol + Xylene ethoxide Sodium Ethoxide Suspension reagents->ethoxide Reflux condensation Claisen-type Condensation ethoxide->condensation condensation_reagents Acetone + Ethyl Formate condensation_reagents->condensation intermediate Intermediate Sodium Salt condensation->intermediate extraction Aqueous Extraction intermediate->extraction acidification Acidification with Acetic Acid extraction->acidification cyclization Warming to induce Cyclization acidification->cyclization product Crude 1,3,5-Triacetylbenzene cyclization->product purification Recrystallization from Ethanol product->purification final_product Pure 1,3,5-Triacetylbenzene purification->final_product

Synthesis of 1,3,5-Triacetylbenzene
Proposed Conversion to this compound

The conversion of the methyl ketone groups of 1,3,5-triacetylbenzene to carboxylic acid groups, with the insertion of a methylene (-CH₂-) group, can be achieved through a multi-step process, such as the Willgerodt-Kindler reaction followed by hydrolysis.

Applications in Drug Development and Research

This compound and its structural analogs serve as versatile scaffolds in medicinal chemistry and materials science due to their rigid, tripodal structure.

As a Molecular Scaffold

The symmetric and trifunctional nature of the this compound core makes it an attractive scaffold for the design of molecules with specific spatial arrangements of functional groups. This is particularly valuable in the development of enzyme inhibitors and receptor ligands where a precise orientation of binding motifs is required for high affinity and selectivity.

Antimicrobial and Other Biological Activities of Derivatives

Derivatives of related tri-substituted benzene structures have shown promise as bioactive agents. For instance, Schiff base derivatives of 1,3,5-benzenetricarboxylic acid have been synthesized and evaluated for their antiglycation activity.[7] Furthermore, various 1,3,5-triazine derivatives, which share a similar trisubstituted aromatic core, have been extensively investigated for their antimicrobial, anticancer, and antiviral properties.[8][9][10] The general approach involves using the central scaffold to present various pharmacophores.

A conceptual workflow for the discovery of bioactive derivatives is presented below.

G Drug Discovery Workflow scaffold This compound Scaffold synthesis Synthesis of Derivatives scaffold->synthesis screening Biological Screening (e.g., Antimicrobial Assays) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design preclinical Preclinical Development optimization->preclinical

Bioactive Derivative Discovery
Metal-Organic Frameworks (MOFs) for Drug Delivery

This compound and its carboxylate analog, 1,3,5-benzenetricarboxylic acid, are important ligands in the construction of Metal-Organic Frameworks (MOFs).[11] These porous materials have high surface areas and tunable pore sizes, making them excellent candidates for drug delivery systems.[12] The carboxylic acid groups coordinate with metal ions to form a stable, porous framework that can encapsulate therapeutic agents. The drug molecules can then be released in a controlled manner under specific physiological conditions.

Conclusion

This compound is a molecule of significant interest for chemists and pharmaceutical scientists. Its well-defined structure and trifunctionality make it a valuable tool in the synthesis of complex molecules, the development of novel therapeutic agents, and the construction of advanced materials for biomedical applications. Further research into its specific physicochemical properties and the biological activities of its derivatives is warranted to fully exploit its potential.

References

An In-depth Technical Guide to 1,3,5-Benzenetriacetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Benzenetriacetic acid, also known as 1,3,5-tris(carboxymethyl)benzene, is a symmetrically substituted aromatic tricarboxylic acid. Its unique structure, featuring a central benzene ring with three acetic acid moieties, makes it a versatile building block in supramolecular chemistry and materials science. This technical guide provides a comprehensive overview of the core properties of this compound, its synthesis, and its current and potential applications, with a particular focus on areas relevant to drug development.

Physicochemical Properties

This compound is a white to off-white powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₆--INVALID-LINK--[1]
Molecular Weight 252.22 g/mol --INVALID-LINK--[1]
Melting Point 215-216 °C--INVALID-LINK--[2]
Boiling Point 534.2 ± 45.0 °C (Predicted)N/A
Solubility Soluble in methanol.N/A
pKa Predicted values suggest it is a weak acid. Experimental data is not readily available.N/A
CAS Number 4435-67-0--INVALID-LINK--[1]

Spectroscopic Data:

Synthesis of this compound

The primary method for the synthesis of this compound is the "Triple-Willgerodt Reaction" starting from 1,3,5-triacetylbenzene. This reaction, first described by Newman and Lowrie, involves the conversion of the three acetyl groups to thioamides, followed by hydrolysis to the corresponding carboxylic acids.[3]

Experimental Protocol: Triple-Willgerodt-Kindler Reaction

This protocol is adapted from the procedure described by Newman and Lowrie.

Materials:

  • 1,3,5-Triacetylbenzene

  • Morpholine

  • Sulfur

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Sodium Hydroxide

  • Ethyl Ether

Procedure:

  • Thioamide Formation: A mixture of 1,3,5-triacetylbenzene, morpholine, and sulfur is refluxed.

  • Hydrolysis: The resulting solid is collected and hydrolyzed by refluxing with a mixture of water, concentrated sulfuric acid, and glacial acetic acid.

  • Workup: The solution is made basic with sodium hydroxide, filtered, and extracted with ethyl ether.

  • Acidification and Extraction: The aqueous layer is acidified, and the product is extracted with ethyl ether.

  • Purification: The crude this compound is purified by recrystallization.

Synthesis_Workflow cluster_thioamide Thioamide Formation cluster_hydrolysis Hydrolysis & Workup cluster_purification Purification A 1,3,5-Triacetylbenzene D Reflux A->D B Morpholine B->D C Sulfur C->D E Intermediate Thioamide D->E G Reflux E->G F H₂SO₄, Acetic Acid, H₂O F->G H Hydrolyzed Product G->H I NaOH (Basification) H->I J Filtration & Ether Extraction I->J K Acidification J->K L Ether Extraction K->L M Crude this compound L->M N Recrystallization M->N O Pure this compound N->O

Figure 1: Synthesis workflow for this compound.

Applications in Drug Development and Materials Science

While direct biological activity of this compound is not extensively documented, its structural characteristics make it a valuable component in the design of more complex molecules and materials with pharmaceutical applications.

Linker for Metal-Organic Frameworks (MOFs)

A significant area of application for symmetrically substituted tricarboxylic acids is in the construction of Metal-Organic Frameworks (MOFs). Although much of the literature focuses on its close analog, 1,3,5-benzenetricarboxylic acid (trimesic acid), the principles are transferable to this compound. MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands (linkers). The porosity of MOFs can be tuned, making them excellent candidates for drug delivery systems. The carboxylic acid groups of this compound can coordinate with metal centers to form robust, porous frameworks capable of encapsulating therapeutic agents.

Building Block for Dendrimers and Other Supramolecular Assemblies

The trifunctional nature of this compound makes it an ideal core molecule for the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their cavities can be used to encapsulate drug molecules, and their surface can be functionalized for targeted delivery.

Potential for Prodrug Design

The carboxylic acid groups of this compound could potentially be esterified with active pharmaceutical ingredients (APIs) to form prodrugs. This approach could be used to improve the solubility, stability, or pharmacokinetic profile of the parent drug.

Applications cluster_applications Potential Applications in Drug Development BTA This compound (Trifunctional Building Block) MOF Metal-Organic Frameworks (MOFs) (Drug Delivery) BTA->MOF as Linker Dendrimer Dendrimers (Drug Encapsulation & Targeting) BTA->Dendrimer as Core Prodrug Prodrugs (Modified Pharmacokinetics) BTA->Prodrug for Esterification

Figure 2: Potential applications of this compound.

Future Perspectives

The unique symmetrical structure of this compound presents numerous opportunities for further research and development. While its application as a linker in MOFs for drug delivery is a promising avenue, more direct investigations into the biological activities of the molecule and its derivatives are warranted. The synthesis of novel derivatives and their evaluation for various therapeutic targets could unveil new pharmacological applications. Furthermore, the development of more efficient and environmentally friendly synthesis protocols will be crucial for its broader application in both research and industry.

Conclusion

This compound is a molecule with significant potential as a versatile building block in the fields of materials science and drug development. Its well-defined structure and trifunctionality allow for the construction of complex supramolecular architectures such as MOFs and dendrimers. While its direct biological activity remains an area for further exploration, its role as a foundational component in the design of advanced drug delivery systems is a key area of interest for researchers and scientists. The continued investigation of this compound and its derivatives is likely to yield novel materials and therapeutic strategies.

References

Synthesis of 1,3,5-Benzenetriacetic Acid from 1,3,5-Triacetylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-benzenetriacetic acid from 1,3,5-triacetylbenzene. The primary synthetic route detailed is the haloform reaction, a well-established method for the conversion of methyl ketones to carboxylic acids. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: The Haloform Reaction

The conversion of 1,3,5-triacetylbenzene to this compound is achieved through the haloform reaction. This reaction proceeds by the exhaustive halogenation of the methyl groups of the acetyl moieties in the presence of a base, followed by cleavage of the resulting trihalomethyl groups to yield the corresponding carboxylates. Subsequent acidification then produces the final this compound. The overall transformation is illustrated in the reaction scheme below.

cluster_reactant 1,3,5-Triacetylbenzene cluster_reagents Reagents cluster_product This compound reactant C₆H₃(COCH₃)₃ reagents 1. Br₂ / NaOH (aq) 2. H₃O⁺ reactant->reagents Haloform Reaction product C₆H₃(CH₂COOH)₃ reagents->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 1,3,5-triacetylbenzene via the haloform reaction. This procedure is based on established methodologies for haloform reactions on aromatic methyl ketones.

Materials:

  • 1,3,5-Triacetylbenzene

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dioxane

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, a solution of sodium hydroxide (e.g., 40 g in 200 mL of water) is prepared. To this cold solution, bromine (e.g., 15 mL) is added dropwise with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve 1,3,5-triacetylbenzene (e.g., 10 g, 1 equivalent) in dioxane (e.g., 100 mL).

  • Reaction Execution: The freshly prepared sodium hypobromite solution is added dropwise to the solution of 1,3,5-triacetylbenzene over a period of approximately 1-2 hours. After the addition is complete, the reaction mixture is gently heated to 40-50 °C and stirred for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up:

    • The reaction mixture is cooled to room temperature, and any excess hypobromite is decomposed by the careful addition of a saturated solution of sodium bisulfite until the color of bromine disappears.

    • The solvent (dioxane) is removed under reduced pressure.

    • The remaining aqueous solution is filtered to remove any insoluble byproducts.

    • The clear filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid until a pH of 1-2 is reached.

  • Isolation and Purification:

    • The precipitated crude this compound is collected by vacuum filtration using a Büchner funnel.

    • The crude product is washed with cold water to remove any remaining inorganic salts.

    • The product is then recrystallized from a suitable solvent, such as hot water or an ethanol/water mixture, to yield the purified this compound.

    • The purified product is dried in a vacuum oven.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound from 1,3,5-triacetylbenzene. Please note that the yield is an estimate based on typical haloform reactions of aromatic ketones and may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Starting Material 1,3,5-TriacetylbenzeneN/A
Molar Mass204.22 g/mol N/A
Product This compoundN/A
Molar Mass252.22 g/mol N/A
Reagents Sodium Hydroxide, BromineN/A
Solvent DioxaneN/A
Reaction Temperature 40-50 °CN/A
Reaction Time Several hours (TLC monitored)N/A
Estimated Yield 70-80%N/A
Purification Method RecrystallizationN/A

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from the initial setup to the final product characterization.

start Start: Reagents and Glassware Preparation setup Reaction Setup: Dissolve 1,3,5-triacetylbenzene in dioxane start->setup hypobromite Prepare Sodium Hypobromite Solution start->hypobromite reaction Execute Haloform Reaction: Add hypobromite and heat setup->reaction hypobromite->reaction workup Reaction Work-up: Quench, remove solvent, acidify reaction->workup isolation Product Isolation: Vacuum filtration workup->isolation purification Purification: Recrystallization isolation->purification characterization Characterization: (e.g., NMR, IR, MS) purification->characterization end End: Purified this compound characterization->end

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from 1,3,5-triacetylbenzene using the haloform reaction. The provided experimental protocol and workflow diagram offer a clear and structured approach for researchers and scientists in the field of drug development and materials science. It is recommended that the reaction progress be monitored and the final product be thoroughly characterized using standard analytical techniques to ensure purity and identity.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3,5-Benzenetriacetic Acid

This technical guide provides a comprehensive overview of this compound, a versatile building block with significant applications in chemical synthesis and materials science. This document details its core physicochemical properties, a validated synthesis protocol, and its applications, particularly relevant to the fields of combinatorial chemistry and the development of advanced materials like Metal-Organic Frameworks (MOFs).

Core Physicochemical Properties

This compound, also known as 1,3,5-Tris(carboxymethyl)benzene, is a tripodal carboxylic acid that serves as a key organic linker.[1][2] Its structural and chemical properties are summarized below.

Quantitative Data Summary

The fundamental properties of this compound are presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 252.22 g/mol [1][2][3][4]
Molecular Formula C₁₂H₁₂O₆[1][2][3][4]
CAS Number 4435-67-0[1][2][3][4]
IUPAC Name 2-[3,5-bis(carboxymethyl)phenyl]acetic acid[4]
Melting Point 210-215 °C[5]
Exact Mass 252.06338810 Da[4]
Appearance Powder[2]
Purity ≥97.0% (T)[2]
Topological Polar Surface Area 112 Ų[4]

Experimental Protocol: Synthesis

A reliable method for synthesizing this compound is via a triple-Willgerodt reaction using the Kindler modification.[6] This procedure converts a triketone into a tricarboxylic acid.

Methodology: Synthesis from 1,3,5-Triacetylbenzene

This protocol details the synthesis of this compound from 1,3,5-triacetylbenzene.[6]

Materials:

  • 1,3,5-triacetylbenzene (0.13 mole, 26.4 g)

  • Morpholine (0.9 mole, 78.3 g)

  • Sulfur (0.9 mole, 28.8 g)

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Sodium Hydroxide

  • Ethyl Ether

  • Water

Procedure:

  • Reaction Setup: A mixture of 1,3,5-triacetylbenzene (26.4 g), morpholine (78.3 g), and sulfur (28.8 g) is refluxed for 14 hours.[6]

  • Isolation: The resulting solution is poured into water, and the solid precipitate is collected.[6]

  • Hydrolysis: The collected solid is hydrolyzed by refluxing for 7 hours with 100 ml each of water, concentrated sulfuric acid, and glacial acetic acid.[6]

  • Workup: The solution is made basic with sodium hydroxide, filtered, and then extracted with ethyl ether.[6]

  • Acidification and Extraction: After acidification with sulfuric acid, the solution is subjected to continuous ether extraction for four days.[6]

  • Final Product: Removal of the ether yields this compound as a powder with a reported yield of 75%.[6]

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product A 1,3,5-Triacetylbenzene D Reflux (14 hours) A->D B Morpholine B->D C Sulfur C->D E Hydrolysis D->E F Purification & Extraction E->F G This compound F->G

Caption: A flowchart illustrating the synthesis of this compound.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable component in constructing more complex molecular architectures.

Role as a Molecular Building Block

This compound is primarily utilized as a building block in combinatorial chemistry for the generation of diverse molecular libraries.[1] Its rigid benzene core and flexible acetic acid arms allow for the systematic construction of novel compounds. Furthermore, it serves as a linker in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with potential applications in areas such as gas storage and drug delivery.[7]

Logical Relationship Diagram

G Applications of this compound cluster_applications Primary Applications cluster_potential Potential Downstream Use A This compound (Building Block) B Combinatorial Chemistry Libraries A->B used in C Metal-Organic Frameworks (MOFs) A->C acts as linker for D Drug Discovery & Development B->D E Advanced Drug Delivery Systems C->E

Caption: The role of this compound as a foundational building block.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant.

GHS Hazard Information
Hazard StatementGHS ClassificationPictogram
H315: Causes skin irritationSkin Irritation (Category 2)GHS07
H319: Causes serious eye irritationEye Irritation (Category 2)GHS07
H335: May cause respiratory irritationSTOT SE (Category 3)GHS07

Source: [2][4]

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.

References

The Solubility of 1,3,5-Benzenetriacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 1,3,5-Benzenetriacetic acid in organic solvents. A comprehensive search of scientific literature and chemical databases revealed a notable lack of specific quantitative solubility data for this compound. However, extensive data is available for the structurally similar compound, 1,3,5-Benzenetricarboxylic acid (Trimesic Acid). This guide presents the available data for Trimesic Acid as a surrogate, providing valuable insights for researchers. Furthermore, it outlines a detailed experimental protocol for determining the solubility of organic acids and explores the key factors influencing solubility through a logical diagram. This information is intended to empower researchers to assess the solubility of this compound in their own laboratories.

Introduction

This compound is a tripodal carboxylic acid with a central benzene ring. Its structure suggests potential applications in coordination chemistry, materials science, and as a linker in metal-organic frameworks (MOFs). For many of these applications, particularly in drug development and formulation, understanding the solubility of this compound in various organic solvents is of paramount importance. Solubility dictates the choice of reaction media, purification methods, and formulation strategies.

Disclaimer: This document explicitly states that no quantitative solubility data for this compound in organic solvents was found in a thorough review of available scientific literature and databases. The data presented herein pertains to the closely related compound 1,3,5-Benzenetricarboxylic acid (Trimesic Acid) . While this information can serve as a useful reference point due to structural similarities, experimental verification of the solubility of this compound is strongly recommended.

Quantitative Solubility Data for 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid)

The following tables summarize the available quantitative solubility data for 1,3,5-Benzenetricarboxylic acid in various organic solvents. This data is provided to offer a comparative reference for researchers working with this compound.

Table 1: Solubility of 1,3,5-Benzenetricarboxylic Acid in Various Organic Solvents at 25°C (298.15 K)

SolventSolubility ( g/100g solvent)
Methanol8
Acetone1.88
Ethyl Ether1.24
Acetic Acid0.46
Xylene<0.01
Tetrahydrofuran (THF)>20.00

Table 2: Temperature-Dependent Solubility of 1,3,5-Benzenetricarboxylic Acid

SolventTemperature (°C)Solubility (g/L)
Water252.6
Water507.9

The solubility of 1,3,5-benzenetricarboxylic acid generally increases with temperature.[1] The order of solubility in several common solvents has been reported as ethanol > methanol > ethylene glycol > isobutanol > isopropyl alcohol > water.[2]

Experimental Protocol for Determining Solubility of an Organic Acid

For researchers wishing to determine the solubility of this compound, the following gravimetric method provides a robust and reliable approach.

Objective: To determine the equilibrium solubility of an organic acid in a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest (e.g., ethanol, DMSO, DMF)

  • Analytical balance

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with hotplate)

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that an equilibrium with the solid phase is achieved.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Agitate the mixture using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A period of 24-48 hours is typically recommended.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the suspension to settle for a few hours at the constant temperature to let the undissolved solid precipitate.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Quantification:

    • Record the exact volume of the filtered solution.

    • Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be below the boiling point of the solute and above that of the solvent.

    • Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish or vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the solvent used.

Factors Influencing Solubility of Organic Acids

The solubility of an organic acid in a particular solvent is governed by a complex interplay of factors related to both the solute and the solvent. The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]

The following diagram illustrates the key factors that influence the solubility of organic acids like this compound.

G Factors Influencing Solubility of Organic Acids Solubility Solubility Solute_Properties Solute Properties Solute_Properties->Solubility Polarity_Solute Polarity (Functional Groups) Solute_Properties->Polarity_Solute Molecular_Size Molecular Size and Shape Solute_Properties->Molecular_Size Crystal_Lattice_Energy Crystal Lattice Energy Solute_Properties->Crystal_Lattice_Energy Solvent_Properties Solvent Properties Solvent_Properties->Solubility Polarity_Solvent Polarity (Dielectric Constant) Solvent_Properties->Polarity_Solvent H_Bonding Hydrogen Bonding Capability Solvent_Properties->H_Bonding Environmental_Factors Environmental Factors Environmental_Factors->Solubility Temperature Temperature Environmental_Factors->Temperature Pressure Pressure (for gases) Environmental_Factors->Pressure pH pH (for aqueous/protic solvents) Environmental_Factors->pH

Caption: Key determinants of organic acid solubility.

For this compound, the presence of three carboxylic acid groups makes it a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[3] Therefore, it is expected to have higher solubility in polar, protic solvents that can engage in hydrogen bonding. The relatively large, rigid benzene core may limit its solubility in very small, highly polar solvents. The energy required to break the crystal lattice of the solid acid will also play a significant role in its dissolution.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains elusive in the public domain, this guide provides researchers with valuable surrogate data from the closely related 1,3,5-Benzenetricarboxylic acid. The detailed experimental protocol and the overview of factors influencing solubility offer a solid foundation for in-house determination and prediction of solubility behavior. For professionals in drug development and materials science, a thorough understanding and experimental determination of the solubility of this compound will be critical for its successful application.

References

Theoretical Underpinnings of 1,3,5-Benzenetriacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Structure, and Physicochemical Properties of a Versatile Building Block

This technical guide provides a comprehensive overview of the theoretical and experimental studies of 1,3,5-benzenetriacetic acid, a molecule of significant interest in supramolecular chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its synthesis, spectroscopic characterization, and computational analysis. While dedicated theoretical studies on this compound are limited, this guide draws upon available data and comparative analyses with the closely related and extensively studied 1,3,5-benzenetricarboxylic acid (trimesic acid) to provide a thorough understanding of its core properties.

Physicochemical and Computed Properties

This compound is a C3-symmetric molecule featuring a central benzene ring substituted with three acetic acid groups at the 1, 3, and 5 positions.[1] This structure imparts a high degree of functionality, making it a versatile building block in the construction of larger molecular architectures.[2] Key physicochemical and computed properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₆[1]
Molecular Weight 252.22 g/mol [1]
IUPAC Name 2,2',2''-(Benzene-1,3,5-triyl)triacetic acid[1]
CAS Number 4435-67-0[3]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 6[1]
XLogP3-AA 0.3[1]
Melting Point 215-216 °C[3]

Synthesis of this compound

The primary synthetic route to this compound involves the triple Willgerodt-Kindler reaction of 1,3,5-triacetylbenzene.[4] This multi-step process first requires the synthesis of the triacetylbenzene precursor, which can be achieved through the self-condensation of acetone and ethyl formate. A generalized experimental protocol is outlined below.

Experimental Protocol: Synthesis of 1,3,5-Triacetylbenzene

Materials:

  • Sodium metal

  • Dry xylene

  • Anhydrous ether

  • Absolute ethanol

  • Acetone

  • Ethyl formate

  • Acetic acid

  • Norit (activated carbon)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, finely powdered sodium is prepared by melting it in dry xylene and shaking vigorously. The xylene is decanted, and the sodium is washed with anhydrous ether. Anhydrous ether is added, and absolute ethanol is added dropwise with stirring to form sodium ethoxide. The mixture is refluxed for several hours.[5]

  • Condensation Reaction: The reaction mixture is diluted with anhydrous ether, and a mixture of acetone and ethyl formate is added dropwise over a period of several hours with continued stirring.[5]

  • Workup and Cyclization: The reaction mixture is extracted with water. The aqueous solution is acidified with acetic acid. The acidified solution is then warmed to approximately 50°C for a couple of hours and then allowed to stand at room temperature for 48 hours to allow for the crystallization of 1,3,5-triacetylbenzene.[5]

  • Purification: The crude 1,3,5-triacetylbenzene is collected by filtration and recrystallized from hot ethanol with the addition of Norit.[5]

Experimental Protocol: Triple Willgerodt-Kindler Reaction

Materials:

  • 1,3,5-Triacetylbenzene

  • Sulfur

  • Morpholine

Procedure:

A mixture of 1,3,5-triacetylbenzene, sulfur, and morpholine is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the intermediate trimorpholide is hydrolyzed with a strong acid or base to yield this compound. The final product is then purified by recrystallization.

G Generalized Workflow for the Synthesis of this compound cluster_0 Synthesis of 1,3,5-Triacetylbenzene cluster_1 Triple Willgerodt-Kindler Reaction A Preparation of Sodium Ethoxide B Condensation of Acetone and Ethyl Formate A->B C Acidification and Cyclization B->C D Purification of 1,3,5-Triacetylbenzene C->D E Reaction of 1,3,5-Triacetylbenzene with Sulfur and Morpholine D->E Precursor F Hydrolysis of Trimorpholide Intermediate E->F G Purification of this compound F->G

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's high symmetry. Two main signals are anticipated:

  • A singlet for the three equivalent aromatic protons (Ar-H).

  • A singlet for the six equivalent methylene protons (-CH₂-). The chemical shifts will be influenced by the solvent. In a solvent like DMSO-d₆, the aromatic protons would likely appear downfield, and the methylene protons would be in the aliphatic region. The acidic protons of the carboxyl groups will appear as a broad singlet at a very downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum is also expected to show a limited number of signals due to symmetry:

  • One signal for the three equivalent aromatic carbons attached to the methylene groups (Ar-C-CH₂).

  • One signal for the three equivalent aromatic carbons bearing hydrogen (Ar-C-H).

  • One signal for the three equivalent methylene carbons (-CH₂-).

  • One signal for the three equivalent carbonyl carbons (-COOH).

For comparison, the ¹³C NMR spectrum of 1,3,5-benzenetricarboxylic acid in DMSO-d₆ shows signals for the aromatic carbons and the carboxyl carbons.[6]

Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Type
Ar-C-CH₂
Ar-C-H
-CH₂-
-COOH
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by the vibrational modes of the carboxylic acid groups and the benzene ring. Key expected absorption bands are:

  • A broad O-H stretching band from approximately 2500-3300 cm⁻¹.[7]

  • A strong C=O stretching band around 1700-1725 cm⁻¹.[8]

  • C-O stretching and O-H bending vibrations in the 1200-1450 cm⁻¹ region.[8]

  • Aromatic C-H and C=C stretching and bending vibrations.

For 1,3,5-benzenetricarboxylic acid, the C=O stretching vibration is observed around 1718 cm⁻¹ in the free ligand.[7]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 252. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and cleavage of the side chain. For comparison, the EI mass spectrum of 1,3,5-benzenetricarboxylic acid shows a molecular ion peak at m/z 210 and a prominent fragment at m/z 193, corresponding to the loss of a hydroxyl radical.[9][10]

Theoretical Studies and Molecular Modeling

While specific computational studies on this compound are scarce, its structural and electronic properties can be inferred from its molecular structure and by comparison with related molecules.

Conformational Analysis

The six rotatable bonds in this compound allow for a degree of conformational flexibility.[1] The orientation of the acetic acid side chains relative to the benzene ring will be a key factor in determining the molecule's overall shape and its ability to pack in the solid state or interact with other molecules in solution. Computational methods such as molecular mechanics and density functional theory (DFT) would be valuable in determining the preferred conformations and the energy barriers to rotation.

Crystal Structure and Supramolecular Chemistry

The crystal structure of this compound reveals an extensive network of intermolecular hydrogen bonds. Each molecule acts as both a hydrogen bond donor and acceptor, leading to a highly organized three-dimensional supramolecular assembly. This self-assembly is a critical aspect of its chemistry and is fundamental to its use in crystal engineering and the formation of metal-organic frameworks (MOFs).

G Supramolecular Self-Assembly of this compound cluster_0 Hydrogen Bonding Network cluster_1 Resulting Structure BTA1 1,3,5-Benzenetriacetic Acid Molecule BTA2 1,3,5-Benzenetriacetic Acid Molecule BTA1->BTA2 O-H...O=C BTA3 1,3,5-Benzenetriacetic Acid Molecule BTA1->BTA3 O-H...O=C BTA4 1,3,5-Benzenetriacetic Acid Molecule BTA2->BTA4 O-H...O=C BTA3->BTA4 O-H...O=C Crystal 3D Supramolecular Crystal Lattice BTA4->Crystal G General Workflow for MOF Synthesis Metal Metal Salt Mix Mixing and Dissolution Metal->Mix Linker 1,3,5-Benzenetriacetic Acid Linker->Mix Solvent Solvent Solvent->Mix React Solvothermal/Hydrothermal Reaction Mix->React Isolate Isolation and Washing React->Isolate Activate Activation Isolate->Activate MOF Porous MOF Material Activate->MOF

References

An In-depth Technical Guide to 1,3,5-Benzenetriacetic Acid: Discovery, History, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-benzenetriacetic acid, a molecule with a unique structural motif that has found applications in various scientific fields. This document covers the historical context of its synthesis, based on the principles of the Willgerodt reaction, and details its physicochemical properties. While direct applications in drug development for this compound are not extensively documented, this guide explores its use as a versatile building block in combinatorial chemistry and materials science. Furthermore, it delves into the biological activities of structurally related compounds, offering insights into the potential of the 1,3,5-trisubstituted benzene scaffold in medicinal chemistry.

Introduction

This compound, also known by its systematic IUPAC name 2,2',2''-(benzene-1,3,5-triyl)triacetic acid and as 1,3,5-tris(carboxymethyl)benzene, is an organic compound featuring a central benzene ring symmetrically substituted with three acetic acid groups. This arrangement confers a C3 symmetry to the molecule, making it an attractive scaffold for the construction of larger, complex molecular architectures. Its utility stems from the three carboxylic acid functional groups, which can participate in a variety of chemical reactions, including esterification, amidation, and coordination with metal ions. This guide will explore the discovery and history of this compound, its synthesis, and its current and potential applications.

Discovery and History

The specific discovery of this compound is most notably detailed in a 1954 publication by Melvin S. Newman and Harman S. Lowrie. They reported the synthesis of this compound through a "Triple-Willgerodt Reaction".

The foundational chemistry for this synthesis, the Willgerodt reaction, has a much longer history, first reported by Conrad Willgerodt in 1887. The original reaction involved the conversion of an aryl alkyl ketone to the corresponding amide with the same number of carbon atoms, using ammonium polysulfide at high temperatures. This reaction was later modified by Karl Kindler, and the broader reaction is often referred to as the Willgerodt-Kindler reaction. The work of Newman and Lowrie in 1954 represents a significant extension of this chemical principle, applying it threefold to a symmetric aromatic precursor to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₆[1]
Molecular Weight 252.22 g/mol [1]
CAS Number 4435-67-0[1]
Appearance Powder
IUPAC Name 2,2',2''-(Benzene-1,3,5-triyl)triacetic acid[1]
Synonyms 1,3,5-Tris(carboxymethyl)benzene[1]

Synthesis of this compound

The Triple-Willgerodt Reaction

The seminal synthesis of this compound was achieved by Newman and Lowrie through a "Triple-Willgerodt Reaction" starting from 1,3,5-triacetylbenzene. The Willgerodt reaction is a powerful tool for converting ketones to amides, and in this case, it is applied to all three acetyl groups on the benzene ring. The resulting triamide is then hydrolyzed to afford the desired tricarboxylic acid.

Unfortunately, the full experimental details from the original 1954 publication by Newman and Lowrie in the Journal of the American Chemical Society could not be retrieved for this guide. However, the general transformation is depicted in the workflow below.

G cluster_0 Synthesis via Triple-Willgerodt Reaction start 1,3,5-Triacetylbenzene step1 Ammonium Polysulfide (Willgerodt Reaction Conditions) start->step1 intermediate 1,3,5-Benzenetriacetamide (Intermediate) step1->intermediate step2 Hydrolysis intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for this compound.

General Experimental Considerations for the Willgerodt Reaction

Based on the general understanding of the Willgerodt reaction, the key steps would involve:

  • Reaction of the Ketone: Heating 1,3,5-triacetylbenzene with a mixture of sulfur and a high-boiling amine (like morpholine in the Kindler modification) or with aqueous ammonium polysulfide in a sealed vessel at high temperatures (typically 150-200 °C).

  • Formation of the Thioamide/Amide: The reaction proceeds through a complex mechanism involving the migration of the carbonyl group to the terminal carbon of the alkyl chain and subsequent oxidation to form a thioamide (with sulfur and amine) or an amide (with ammonium polysulfide).

  • Hydrolysis: The resulting triamide is then subjected to acidic or basic hydrolysis to convert the amide functional groups into carboxylic acids, yielding this compound.

  • Purification: The final product would be purified by recrystallization.

Applications of this compound

The primary application of this compound is as a versatile building block or scaffold in different areas of chemical synthesis.

  • Combinatorial Chemistry: Its trifunctional nature makes it an ideal core molecule for creating libraries of compounds with diverse functionalities. By reacting the three carboxylic acid groups with different amines or alcohols, a vast number of distinct molecules can be generated from a single, symmetrical starting material[2].

  • Metal-Organic Frameworks (MOFs): The carboxylic acid groups can coordinate to metal ions to form highly ordered, porous structures known as metal-organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.

  • Polymer Chemistry: It can be used as a cross-linking agent or a monomer in the synthesis of polyesters and polyamides, imparting specific structural properties to the resulting polymers.

Relevance in Drug Development and Biological Activity of Structurally Related Compounds

While there is a lack of specific studies on the biological activity and drug development applications of this compound itself, the 1,3,5-trisubstituted benzene core is a recognized scaffold in medicinal chemistry. Research on structurally similar molecules provides valuable insights into the potential of this chemical motif.

Anticancer Potential of 1,3,5-Tris(4-carboxyphenyl)benzene

A closely related compound, 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB), has been investigated for its anticancer properties[3]. Studies have shown that H3BTB can bind to the minor groove of DNA, leading to conformational changes in the DNA helix. This interaction is thought to be a key aspect of its cytotoxic effects against cancer cell lines[3].

G cluster_1 Proposed Mechanism of a Related Compound ligand 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) target DNA (Minor Groove) ligand->target Binding effect1 DNA Unwinding target->effect1 effect2 Inhibition of DNA Replication/Transcription target->effect2 outcome Cytotoxicity in Cancer Cells effect1->outcome effect2->outcome

Caption: Proposed anticancer mechanism of a related molecule.

1,3,5-Benzenetricarboxamide Derivatives in Drug Delivery

Derivatives of the closely related 1,3,5-benzenetricarboxylic acid, specifically benzene-1,3,5-tricarboxamides, have been explored for their potential in drug delivery systems. For instance, certain lipid-like nanoparticles derived from a benzene-1,3,5-tricarboxamide core have been developed for the delivery of mRNA therapeutics[4]. This highlights the utility of the C3-symmetric benzene scaffold in creating organized nanostructures suitable for biomedical applications.

Conclusion

This compound is a molecule of significant interest due to its symmetrical structure and trifunctional nature. Its synthesis, first reported in 1954 via a "Triple-Willgerodt Reaction," stands as a notable application of a classic organic transformation. While its direct role in drug development is not yet well-defined, its utility as a scaffold in combinatorial chemistry and materials science is evident. The biological activities observed in structurally related compounds, such as DNA binding and the formation of drug delivery vehicles, suggest that the 1,3,5-trisubstituted benzene core holds considerable promise for future research in medicinal chemistry and drug development. Further investigation into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic Profile of 1,3,5-Benzenetriacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3,5-Benzenetriacetic acid (also known as 1,3,5-Tris(carboxymethyl)benzene). The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound. Given the limited availability of published experimental spectra for this compound, this guide presents predicted spectroscopic data based on its chemical structure, alongside standardized experimental protocols for acquiring such data. For comparative purposes, relevant data for the structurally related compound, 1,3,5-Benzenetricarboxylic acid, is also mentioned where appropriate.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound (CAS: 4435-67-0, Molecular Formula: C₁₂H₁₂O₆, Molecular Weight: 252.22 g/mol ).[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0 - 12.0Broad Singlet3HCarboxylic acid protons (-COOH)
~7.0 - 7.2Singlet3HAromatic protons (Ar-H)
~3.6Singlet6HMethylene protons (-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~175Carboxylic acid carbons (-COOH)
~138Quaternary aromatic carbons (Ar-C-CH₂)
~129Aromatic carbons (Ar-CH)
~40Methylene carbons (-CH₂)

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic acid
~1710StrongC=O stretchCarboxylic acid (dimer)
~1600, ~1475Medium to WeakC=C stretchAromatic ring
~1420MediumO-H bendCarboxylic acid
~1250MediumC-O stretchCarboxylic acid
650-900Medium to StrongC-H bend (out-of-plane)Aromatic (1,3,5-trisubstituted)

Table 4: Expected Mass Spectrometry (MS) Data

m/zIonNotes
252[M]⁺Molecular ion (for EI)
251[M-H]⁻Deprotonated molecule (for ESI⁻)
207[M-COOH]⁺Loss of a carboxyl group
190[M-CH₂COOH]⁺Loss of a carboxymethyl group

Table 5: Expected UV-Vis Spectroscopic Data

λmax (nm)SolventElectronic TransitionChromophore
~200-210Methanol or Waterπ → πAromatic ring
~260-270Methanol or Waterπ → π (secondary band)Aromatic ring

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • The carboxylic acid proton signal is expected to be a broad singlet between 10-12 ppm.[3][4]

      • The protons on carbons adjacent to the carboxylic acid are expected in the 2-3 ppm range.[3][4]

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • The carboxyl carbon atoms typically absorb in the 165-185 ppm range.

      • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as quaternary carbons and carbonyl carbons often exhibit weak signals.[5]

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology (KBr Pellet Technique):

    • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

    • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Background Collection: Collect a background spectrum of the empty sample compartment.

    • Sample Spectrum: Collect the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups, such as the broad O-H stretch and the C=O stretch of the carboxylic acid.[6]

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology (Electrospray Ionization - ESI):

    • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

    • Instrumentation: Use a mass spectrometer equipped with an ESI source.

    • Data Acquisition:

      • Infuse the sample solution directly into the ESI source at a constant flow rate.

      • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

      • The high-resolution mass spectrum can be used to confirm the elemental composition.

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

4. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To study the electronic transitions within the molecule, particularly those associated with the aromatic system.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample beam.

    • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

    • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The benzene chromophore typically shows absorption bands around 204 nm and 256 nm, which may be shifted by the substituents.

Mandatory Visualization

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound (Solid) Solution Dissolution in Appropriate Solvent Sample->Solution Solid_Prep Solid Sample Prep (e.g., KBr Pellet) Sample->Solid_Prep NMR NMR Spectroscopy (¹H and ¹³C) Solution->NMR MS Mass Spectrometry Solution->MS UV_Vis UV-Vis Spectroscopy Solution->UV_Vis IR IR Spectroscopy Solid_Prep->IR Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Process_UV Process UV-Vis Data UV_Vis->Process_UV Structure_Elucidation Structural Elucidation & Characterization Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation Process_UV->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Synthesis of Metal-Organic Frameworks Using 1,3,5-Benzenetriacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using 1,3,5-benzenetriacetic acid (H₃BTC) as an organic linker. It is intended to serve as a comprehensive guide for researchers in materials science, chemistry, and drug development.

Introduction

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as a trivalent linker enables the formation of robust frameworks with high porosity and tunable properties. These MOFs have shown significant promise in various applications, including gas storage and separation, catalysis, and, notably, as carriers for drug delivery. The ability to control pore size, surface functionality, and chemical environment makes H₃BTC-based MOFs highly attractive for biomedical applications.

Data Presentation: Synthesis Parameters and MOF Properties

The following table summarizes key synthesis parameters and resulting properties of various MOFs synthesized using this compound with different metal centers and synthesis methods.

MOF DesignationMetal SaltSynthesis MethodSolvent(s)Temperature (°C)Time (h)BET Surface Area (m²/g)Pore Volume (cm³/g)
Cu-BTC (HKUST-1)Copper(II) Nitrate/AcetateSolvothermalDMF/Ethanol/Water80 - 12012 - 24600 - 19000.3 - 0.8
Zn-BTCZinc(II) Nitrate/AcetateSolvothermalDMF/DEF100 - 14024 - 48800 - 15000.4 - 0.7
Ni-BTCNickel(II) NitrateUltrasonicDMF602960 - 1000~0.5
Zr-BTC (UiO-66 type)Zirconium(IV) ChlorideSolvothermalDMF/Acetic Acid120 - 13524500 - 11000.2 - 0.5
Mn-MOFManganese(II) saltSolvothermalNot specifiedNot specifiedNot specified17240.579[1]
Al-BTC (MIL-96)Aluminum(III) NitrateHydrothermalWater100 - 200Not specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Cu-BTC (HKUST-1)

This protocol describes a typical solvothermal synthesis of the copper-based MOF, HKUST-1.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (H₃BTC)

  • N,N'-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve 1.0 g of Cu(NO₃)₂·3H₂O in 20 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • In a separate beaker, dissolve 0.5 g of H₃BTC in 20 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Add the H₃BTC solution to the copper nitrate solution dropwise while stirring.

  • Add 20 mL of deionized water to the mixture and continue stirring for 30 minutes.

  • Seal the autoclave and heat it in an oven at 110 °C for 18 hours.

  • After cooling to room temperature, collect the blue crystalline product by filtration.

  • Wash the product thoroughly with DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove unreacted precursors.

  • Dry the product under vacuum at 150 °C for 12 hours to activate the MOF. This step is crucial to remove solvent molecules from the pores.

Protocol 2: Ultrasonic Synthesis of Ni-BTC

This protocol details the rapid synthesis of a nickel-based MOF using ultrasonic irradiation.[2]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • This compound (H₃BTC)

  • N,N'-Dimethylformamide (DMF)

Procedure:

  • In a 100 mL sonication vessel, dissolve 0.87 g of Ni(NO₃)₂·6H₂O and 0.42 g of H₃BTC in 50 mL of DMF.

  • Place the vessel in an ultrasonic bath and irradiate with a power of 300 W (at 80% amplitude) at 60 °C for 2 hours.[2]

  • A green precipitate will form during the reaction.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

  • Dry the final product in a vacuum oven at 100 °C for 12 hours.[2]

Application Notes

Application 1: Drug Delivery of Ibuprofen using Zr-BTC

Zirconium-based MOFs are particularly noted for their high stability in aqueous environments, making them excellent candidates for drug delivery applications.

Drug Loading Protocol:

  • Activate the synthesized Zr-BTC MOF by heating under vacuum to ensure the pores are empty.

  • Prepare a concentrated solution of ibuprofen in a suitable solvent (e.g., ethanol).

  • Immerse a known amount of activated Zr-BTC powder in the ibuprofen solution.

  • Stir the suspension at room temperature for 24 hours to allow for the diffusion of ibuprofen molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the loaded MOF with fresh solvent to remove any surface-adsorbed drug molecules.

  • Dry the ibuprofen-loaded Zr-BTC under vacuum at a mild temperature (e.g., 60 °C).

Quantitative Data: Drug Loading and Release

MOFDrugLoading Capacity (wt%)Release ConditionsKey Findings
MIL-100(Cr)Ibuprofen~20Phosphate Buffered Saline (PBS) pH 7.4Sustained release over several days.
Zr-based MOFsCaptopril, IbuprofenNot specifiedBuffered solutions pH 1.2 and 7.4pH-dependent release, with higher release at pH 7.4.[3]
Cu-BTC@DDTCDisulfiram (DDTC)Not specifiedNot specifiedInduces ferroptosis in cancer cells.[4]
Application 2: Catalysis - Biodiesel Production using Cu-BTC

Cu-BTC has demonstrated catalytic activity in various organic transformations, including the transesterification of triglycerides for biodiesel production.[5]

Catalytic Testing Protocol:

  • Activate the synthesized Cu-BTC MOF.

  • In a round-bottom flask, add a specific amount of vegetable oil (e.g., 10 g) and methanol in a desired molar ratio (e.g., 1:12 oil to methanol).

  • Add the activated Cu-BTC catalyst (e.g., 1-5 wt% relative to the oil).

  • Heat the reaction mixture under reflux with vigorous stirring for a specified time (e.g., 4-8 hours).

  • Monitor the reaction progress by taking aliquots and analyzing the conversion of triglycerides to fatty acid methyl esters (FAMEs) using techniques like Gas Chromatography (GC).

  • After the reaction, separate the solid catalyst by filtration for potential reuse.

  • Purify the biodiesel product by washing with water to remove residual methanol and glycerol.

Quantitative Data: Catalytic Performance

CatalystReactionSubstrateConversion (%)Selectivity (%)
Cu-BTCTransesterificationTriglycerides>90>95 (to FAMEs)
Fe-BTC derivativePeroxymonosulfate activationMetronidazole99Not specified[5]
Application 3: Gas Storage - Hydrogen and Carbon Dioxide Adsorption in Cu-BTC and Zn-BTC

The high surface area and porous nature of H₃BTC-based MOFs make them suitable for storing gases like hydrogen and carbon dioxide.

Gas Adsorption Measurement Protocol:

  • Activate a precisely weighed sample of the MOF in the sample tube of a volumetric gas adsorption analyzer by heating under high vacuum to remove any guest molecules.

  • Cool the sample to the desired adsorption temperature (e.g., 77 K for H₂ and N₂, 273 K or 298 K for CO₂).

  • Introduce known amounts of the adsorbate gas into the sample tube in a stepwise manner.

  • Measure the equilibrium pressure after each gas dose to construct the adsorption isotherm.

  • The amount of gas adsorbed is calculated from the pressure changes.

Quantitative Data: Gas Adsorption Capacities

MOFGasTemperature (K)Pressure (bar)Adsorption Capacity
Cu-BTCH₂771~2.0 wt%
Cu-BTCCO₂29811.7 mmol/g[6]
Zn-BTC (MOF-177)H₂77707.5 wt%[7]
Zn-BTC (MOF-177)CO₂29835~33.5 mmol/g
Mn-MOFNot specifiedNot specifiedNot specifiedSpecific capacitance of 371 F/g at 0.5 A/g[1]

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_purification Purification & Activation Metal_Salt Metal Salt Precursor Reaction Reaction (Solvothermal, Ultrasonic, etc.) Metal_Salt->Reaction Organic_Linker This compound Organic_Linker->Reaction Solvent Solvent System (e.g., DMF, Ethanol, Water) Solvent->Reaction Filtration Filtration / Centrifugation Reaction->Filtration Washing Washing with Solvents Filtration->Washing Activation Activation (Heating under Vacuum) Washing->Activation Final_MOF Porous MOF Material Activation->Final_MOF

Caption: General workflow for the synthesis of metal-organic frameworks.

MOF_Drug_Delivery_Pathway cluster_cell Intracellular Environment MOF_NP Drug-Loaded MOF Nanoparticle Cell_Membrane Cell Membrane MOF_NP->Cell_Membrane Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release MOF Degradation Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Cellular uptake and drug release mechanism of MOF nanoparticles.

References

Application Notes and Protocols: 1,3,5-Benzenetriacetic Acid in Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-benzenetriacetic acid (H₃BTA) as a versatile organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The unique structural properties of H₃BTA, featuring a central benzene ring with three flexible acetic acid arms, allow for the construction of diverse and robust frameworks with applications in drug delivery, catalysis, and luminescence.

Drug Delivery Applications

Coordination polymers derived from this compound have emerged as promising candidates for advanced drug delivery systems. Their high porosity and tunable pore sizes allow for efficient encapsulation of therapeutic agents, while the chemical nature of the framework can be tailored for controlled and targeted release.

Quantitative Data for Drug Delivery Applications
Metal IonDrugDrug Loading (wt%)Release ConditionsKey Findings
Zn(II)Ibuprofen30 - 80PBS (pH 7.4)Optimal release at 50 wt% loading; MOF decomposition aids release.[1]
Zn(II)5-Fluorouracil~77PBS (pH 7.4)High loading capacity and sustained release.[2][3]
Mg(II)5-Fluorouracil30, 50, 80Not SpecifiedRelease rate is a direct function of drug solubility and molecular size.[4]
Zn(II)Ibuprofen~25.6Not SpecifiedDemonstrated slow-release capabilities compared to the free drug.[5]
Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Zn(II)-H₃BTA MOF for Drug Loading

This protocol describes a typical hydrothermal synthesis of a zinc-based MOF using this compound.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₃BTA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.074 g (0.25 mmol) of Zn(NO₃)₂·6H₂O and 0.042 g (0.17 mmol) of H₃BTA in a solvent mixture of 10 mL of DMF and 5 mL of deionized water.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 100 °C for 48 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the colorless block-shaped crystals by filtration.

  • Wash the crystals with DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Ibuprofen Loading into a Zn(II)-H₃BTA MOF

This protocol outlines the procedure for loading ibuprofen into a pre-synthesized MOF.

Materials:

  • Activated Zn(II)-H₃BTA MOF

  • Ibuprofen

  • Hexane

  • Centrifuge

Procedure:

  • Activate the synthesized Zn(II)-H₃BTA MOF by heating at 150 °C under vacuum for 12 hours to remove any guest solvent molecules.

  • Prepare a stock solution of ibuprofen in hexane (e.g., 10 mg/mL).

  • Disperse a known amount of the activated MOF (e.g., 50 mg) in a specific volume of the ibuprofen solution (e.g., 5 mL).

  • Stir the suspension at room temperature for 72 hours in a sealed container to allow for efficient diffusion and loading of the drug into the MOF pores.

  • Collect the ibuprofen-loaded MOF by centrifugation.

  • Wash the product with fresh hexane to remove any surface-adsorbed drug molecules.

  • Dry the final product under vacuum at room temperature.

  • The amount of loaded ibuprofen can be quantified by thermogravimetric analysis (TGA) or by analyzing the supernatant concentration using UV-Vis spectroscopy.[6]

Visualizations

G cluster_synthesis MOF Synthesis cluster_loading Drug Loading cluster_release Drug Release s1 Mixing Precursors (Metal Salt & H₃BTA) s2 Solvothermal/Hydrothermal Reaction s1->s2 s3 Isolation & Washing s2->s3 s4 Activation s3->s4 l1 Immersion in Drug Solution s4->l1 Activated MOF l2 Incubation l1->l2 l3 Separation & Washing l2->l3 r1 Exposure to Physiological Conditions l3->r1 Drug-Loaded MOF r2 Controlled Release r1->r2 G cluster_neutral Neutral pH (e.g., Bloodstream) cluster_acidic Acidic pH (e.g., Tumor Microenvironment) n1 Stable MOF Structure n2 Drug Encapsulated n1->n2 n3 Minimal Drug Release n2->n3 a1 Protonation of Carboxylate Groups a2 MOF Framework Degradation a1->a2 a3 Drug Release a2->a3 G catalyst M-H₃BTA (Active Site) intermediate1 [Catalyst-Substrate Complex] catalyst->intermediate1 substrate Benzyl Alcohol substrate->catalyst oxidant O₂ oxidant->intermediate1 intermediate2 [Oxidized Intermediate] intermediate1->intermediate2 product Benzaldehyde intermediate2->product water H₂O intermediate2->water product->catalyst Catalyst Regeneration G ground_linker H₃BTA (S₀) excited_linker_s H₃BTA (S₁) ground_linker->excited_linker_s Light Absorption excited_linker_t H₃BTA (T₁) excited_linker_s->excited_linker_t Intersystem Crossing excited_ln Ln³⁺ (Excited State) excited_linker_t->excited_ln Energy Transfer ground_ln Ln³⁺ (Ground State) excited_ln->ground_ln Radiative Decay emission Luminescence excited_ln->emission

References

Crystal Engineering with 1,3,5-Benzenetriacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practical protocols for the crystal engineering of 1,3,5-Benzenetriacetic acid (BTAA). BTAA is a versatile building block in supramolecular chemistry and materials science. Its tripodal structure and hydrogen bonding capabilities make it an excellent candidate for the construction of co-crystals and other crystalline materials with tailored properties. In the pharmaceutical field, co-crystallization with BTAA can be a powerful strategy to enhance the solubility, dissolution rate, and stability of active pharmaceutical ingredients (APIs), thereby improving their bioavailability.

Introduction to Crystal Engineering with this compound

Crystal engineering is the rational design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of crystal lattices. This compound is a particularly interesting molecule for crystal engineering due to its:

  • Tripodal Scaffolding: The three acetic acid groups extending from a central benzene ring provide multiple points for hydrogen bonding, enabling the formation of robust and predictable supramolecular synthons.

  • Hydrogen Bonding Capabilities: The carboxylic acid functional groups can act as both hydrogen bond donors and acceptors, facilitating the formation of strong and directional interactions with a wide variety of co-formers, including APIs.

  • Structural Rigidity and Flexibility: While the benzene core is rigid, the acetic acid side chains have conformational flexibility, allowing for adaptation to different co-formers and the formation of diverse crystal packing arrangements.

The primary application of BTAA in drug development is the formation of pharmaceutical co-crystals. Co-crystals are multi-component crystals in which an API and a co-former (in this case, BTAA) are present in a stoichiometric ratio and are held together by non-covalent interactions, primarily hydrogen bonds. By forming co-crystals, it is possible to modify the physicochemical properties of an API without altering its chemical structure.

Applications in Drug Development

The use of BTAA as a co-former can address several challenges in drug development, particularly for poorly soluble drugs (BCS Class II and IV).

  • Enhanced Aqueous Solubility: Co-crystallization with a hydrophilic co-former like BTAA can disrupt the crystal lattice of a poorly soluble drug, leading to a significant increase in its aqueous solubility.

  • Improved Dissolution Rate: An increase in solubility, coupled with a modified crystal habit, can lead to a faster dissolution rate of the API in physiological fluids. This is a critical factor for oral drug absorption.

  • Increased Stability: Co-crystals can exhibit improved physical and chemical stability compared to the pure API. This includes stability against humidity, temperature, and light, which can extend the shelf life of a drug product.

  • Modified Mechanical Properties: The mechanical properties of a drug substance, such as its tabletability and flowability, can be improved through co-crystallization, which can facilitate the manufacturing of solid dosage forms.

Quantitative Data Summary

While specific quantitative data for co-crystals of this compound with various APIs is not extensively available in the public domain, data from its close structural analog, 1,3,5-Benzenetricarboxylic acid (Trimesic Acid, TMA), provides valuable insights into the potential improvements that can be achieved. The following tables summarize representative data from studies on TMA co-crystals, which can be used as a predictive guide for BTAA co-crystal development.

Table 1: Enhancement of Physicochemical Properties of Theophylline with Trimesic Acid

PropertyTheophylline (Pure API)Theophylline-Trimesic Acid Co-crystalReference
Aqueous SolubilityLowEnhanced[1]
Stability to HumidityProne to hydrate formationImproved stability against humidity[2][3]

Table 2: Improvement in Dissolution Rate of Carbamazepine with Dicarboxylic Acids

Co-formerDissolution Rate Enhancement (vs. Pure Carbamazepine)Reference
Glutaric AcidSignificantly Enhanced[4]
Succinic AcidImproved[5]

Table 3: Solubility Enhancement of Ibuprofen with Various Co-formers

Co-formerSolubility Enhancement Factor (vs. Pure Ibuprofen)Reference
NicotinamideSignificantly enhanced[6][7]
Benzoic Acid~7 times[8]

Note: The data presented in these tables are for illustrative purposes and are based on studies with structural analogs or different co-formers. The actual performance of a this compound co-crystal with a specific API must be determined experimentally.

Experimental Protocols

The following are detailed protocols for the synthesis of co-crystals of this compound with a model API. These protocols are based on common co-crystallization techniques and can be adapted for different APIs.

Slow Evaporation Method

This method is suitable for obtaining high-quality single crystals for structural analysis.

Protocol:

  • Molar Ratio Calculation: Determine the desired stoichiometric ratio of BTAA to the API (e.g., 1:1, 1:2, 2:1). Calculate the required mass of each component.

  • Dissolution: Dissolve the calculated amounts of BTAA and the API in a suitable solvent or solvent mixture in which both components are soluble. Common solvents include ethanol, methanol, acetone, and mixtures with water.

  • Heating (Optional): Gently heat the solution while stirring to ensure complete dissolution of both components.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Crystallization: Transfer the clear solution to a clean vial and cover it with a perforated lid or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Crystal Harvesting: Once crystals have formed and the solvent has evaporated, carefully harvest the crystals.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

  • Characterization: Characterize the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the formation of a new crystalline phase.

Liquid-Assisted Grinding (LAG)

This is a rapid and solvent-efficient method for screening for co-crystal formation and for producing larger quantities of co-crystal powder.

Protocol:

  • Molar Ratio Calculation: As in the slow evaporation method, determine the desired stoichiometric ratio and calculate the required mass of BTAA and the API.

  • Mixing: Place the calculated amounts of BTAA and the API in a mortar or a ball milling jar.

  • Grinding: Grind the mixture with a pestle or in a ball mill for a specified period (e.g., 30-60 minutes).

  • Solvent Addition: Add a small amount of a suitable solvent (e.g., a few drops of ethanol or acetonitrile) to the mixture. The solvent acts as a catalyst for the co-crystal formation.

  • Continued Grinding: Continue grinding for another 30-60 minutes.

  • Drying: Dry the resulting powder under vacuum to remove the grinding solvent.

  • Characterization: Analyze the powder by PXRD to check for the formation of a new crystalline phase. DSC and TGA can also be used for further characterization.

Reaction Crystallization Method

This method is particularly useful when the co-crystal is less soluble than the individual components in the chosen solvent system.

Protocol:

  • Solubility Determination: Determine the solubility of the API and BTAA individually in a selection of solvents.

  • Co-former Solution Preparation: Prepare a saturated or near-saturated solution of BTAA in a chosen solvent.

  • API Addition: Add the solid API to the BTAA solution. The amount of API added should be such that the system becomes supersaturated with respect to the co-crystal.

  • Stirring/Agitation: Stir the suspension at a constant temperature for a period of time (e.g., 24-48 hours) to allow for the conversion of the solid API into the co-crystal.

  • Solid Isolation: Isolate the solid phase by filtration.

  • Washing: Wash the isolated solid with a small amount of the solvent to remove any unreacted starting materials.

  • Drying: Dry the co-crystal product under vacuum.

  • Characterization: Characterize the product using PXRD, DSC, and TGA to confirm the formation of the co-crystal.

Characterization Techniques

The successful formation of a co-crystal and its physical properties should be confirmed by a range of analytical techniques:

  • Powder X-ray Diffraction (PXRD): This is the primary technique used to identify new crystalline phases. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components and their physical mixture.

  • Single Crystal X-ray Diffraction (SCXRD): This technique provides the definitive structure of the co-crystal, including the stoichiometry and the details of the intermolecular interactions.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the co-crystal. A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from that of the individual components.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the co-crystal and to determine if it is a solvate or a hydrate.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the hydrogen bonding interactions in the co-crystal by observing shifts in the characteristic vibrational bands of the functional groups involved in the interactions.

  • Solubility and Dissolution Studies: These studies are crucial for evaluating the pharmaceutical performance of the co-crystal. The solubility of the co-crystal is determined in various media (e.g., water, buffers of different pH), and the dissolution rate is measured using standard dissolution apparatus.

Visualizations

The following diagrams illustrate the key concepts and workflows in crystal engineering with this compound.

experimental_workflow cluster_screening Co-crystal Screening cluster_characterization Characterization cluster_optimization Property Optimization screening_start Select API and BTAA grinding Liquid-Assisted Grinding screening_start->grinding evaporation Slow Evaporation screening_start->evaporation slurry Slurry Conversion screening_start->slurry screening_end Identify New Crystalline Phase (PXRD) grinding->screening_end evaporation->screening_end slurry->screening_end scxrd Single Crystal XRD screening_end->scxrd If single crystals obtained dsc_tga DSC / TGA screening_end->dsc_tga spectroscopy FTIR / Raman screening_end->spectroscopy solubility Solubility & Dissolution screening_end->solubility increased_stability Increased Stability dsc_tga->increased_stability enhanced_solubility Enhanced Solubility solubility->enhanced_solubility improved_dissolution Improved Dissolution solubility->improved_dissolution

Caption: Experimental workflow for co-crystal development.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Outcome poorly_soluble_api Poorly Soluble API (BCS Class II/IV) cocrystallization Co-crystallization with This compound poorly_soluble_api->cocrystallization h_bonding Formation of Supramolecular Synthons (Hydrogen Bonding) cocrystallization->h_bonding crystal_lattice Modification of Crystal Lattice Energy h_bonding->crystal_lattice improved_properties Improved Physicochemical Properties crystal_lattice->improved_properties enhanced_bioavailability Enhanced Bioavailability improved_properties->enhanced_bioavailability

Caption: Logical relationship of co-crystallization for drug enhancement.

Conclusion

This compound is a promising and versatile co-former for crystal engineering, particularly in the context of pharmaceutical drug development. Its ability to form robust hydrogen-bonded networks can be leveraged to systematically modify the physicochemical properties of APIs. The protocols and information provided in these application notes serve as a guide for researchers to explore the potential of BTAA in developing new and improved solid forms of drugs. It is important to emphasize that while general principles and analogous data are valuable, the successful development of a co-crystal requires careful experimental screening and thorough characterization for each specific API-BTAA system.

References

Application Notes and Protocols: 1,3,5-Benzenetriacetic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3,5-benzenetriacetic acid (BTAA) and its derivatives in catalytic applications. The focus is on its role as a versatile building block for heterogeneous catalysts, particularly Metal-Organic Frameworks (MOFs), and as a functionalizing agent for novel catalytic materials.

Application Note 1: Metal-Organic Frameworks (MOFs) for Oxidation Catalysis

This compound is a key organic linker in the synthesis of various MOFs, such as Ni-BTC and MOF-199 (Cu-BTC). These materials exhibit high surface areas, tunable porosity, and exposed metal sites, making them effective catalysts for oxidation reactions. One notable application is the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a valuable platform chemical. Ni-BTC has demonstrated superior catalytic activity in this conversion compared to MOF-199, which is attributed to its higher acid content.[1]

Quantitative Data Summary: Oxidation of 5-Hydroxymethylfurfural (HMF)
CatalystHMF Conversion (%)FDCA Yield (%)FDCA Selectivity (%)Reaction Time (h)Temperature (°C)Reference
Ni-BTC7161.8875130[1]
MOF-199---5130[1]

Data for MOF-199 was not explicitly provided in the summary, but Ni-BTC was stated to have higher activity.

Experimental Protocol 1: Synthesis of Ni-BTC MOF for HMF Oxidation

This protocol describes the solvothermal synthesis of Nickel-1,3,5-benzenetricarboxylate (Ni-BTC) MOF.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC) (Note: The publication uses the common name trimesic acid, which is 1,3,5-benzenetricarboxylic acid, not this compound. This protocol is based on the cited literature.)

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • Teflon-lined autoclave

Procedure:

  • Dissolve 2.5 g of Ni(NO₃)₂·6H₂O in 15 mL of distilled water.

  • In a separate beaker, dissolve 1.05 g of H₃BTC in 20 mL of DMF.

  • Mix the two solutions and stir until a homogeneous mixture is obtained.

  • Transfer the resulting mixture into a Teflon-lined autoclave.

  • Heat the autoclave at 160 °C for 48 hours.

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting solid product by filtration.

  • Wash the product with DMF and then with methanol to remove any unreacted precursors.

  • Dry the final Ni-BTC MOF product in a vacuum oven.

Experimental Protocol 2: Catalytic Oxidation of HMF using Ni-BTC

Materials:

  • Ni-BTC catalyst

  • 5-Hydroxymethylfurfural (HMF)

  • Solvent (as specified in the detailed research article)

  • High-pressure reactor

Procedure:

  • Load the Ni-BTC catalyst and HMF into a high-pressure reactor.

  • Add the appropriate solvent.

  • Seal the reactor and purge with oxygen or air.

  • Heat the reaction mixture to 130 °C with stirring.

  • Maintain the reaction at this temperature for 5 hours.

  • After the reaction, cool the reactor to room temperature.

  • Collect the reaction mixture and analyze the products using techniques such as HPLC to determine HMF conversion, FDCA yield, and selectivity.

Workflow for Ni-BTC Catalyzed HMF Oxidation

HMF_Oxidation_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction Ni_precursor Ni(NO₃)₂·6H₂O in Water Mixing Mixing & Stirring Ni_precursor->Mixing BTC_linker H₃BTC in DMF BTC_linker->Mixing Autoclave Solvothermal Reaction (160°C, 48h) Mixing->Autoclave Washing Washing & Drying Autoclave->Washing Ni_BTC Ni-BTC MOF Washing->Ni_BTC Reactor High-Pressure Reactor Ni_BTC->Reactor HMF_substrate HMF Substrate HMF_substrate->Reactor Solvent Solvent Solvent->Reactor Reaction Oxidation Reaction (130°C, 5h) Reactor->Reaction Analysis Product Analysis (HPLC) Reaction->Analysis Results Conversion, Yield, Selectivity Analysis->Results

Caption: Workflow for the synthesis of Ni-BTC MOF and its application in the catalytic oxidation of HMF.

Application Note 2: Electrocatalytic Oxidation of Methanol using Ni-BTC MOF Composites

Metal-Organic Frameworks derived from 1,3,5-benzenetricarboxylic acid, such as Ni-BTC, can be integrated with other functional materials like reduced graphene oxide (rGO) to create advanced nanocomposites. These composites have shown significant promise in electrocatalysis, particularly for the oxidation of methanol. The synergy between the high surface area and catalytic sites of the MOF and the excellent electrical conductivity of rGO enhances the electrocatalytic performance. The final product of the bulk electrolysis of methanol using a Ni-BTC-MOF/rGO composite has been identified as formic acid.[2]

Quantitative Data Summary: Electrocatalytic Methanol Oxidation
Catalyst CompositeTafel Slope (mV/dec) at low overpotentialTafel Slope (mV/dec) at high overpotentialFormic Acid Yield (Faradaic Efficiency, %)Reference
Ni-BTC-MOF59.7578.79-[2]
Ni-BTC-MOF/1 wt% rGO33.6936.48-[2]
Ni-BTC-MOF/2 wt% rGO29.5834.60-[2]
Ni-BTC-MOF/3 wt% rGO28.1032.57-[2]
Ni-BTC-MOF/4 wt% rGO27.8929.3060.26[2]

Experimental Protocol 3: Synthesis of Ni-BTC-MOF/rGO Composites

This protocol details the solvothermal synthesis of Ni-BTC-MOF and its composites with reduced graphene oxide (rGO).[2]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (C₂H₅OH)

  • Reduced Graphene Oxide (rGO)

  • Deionized water

  • Teflon-lined autoclave

Procedure:

  • Prepare a metal salt solution by dissolving 2 g of Ni(NO₃)₂·6H₂O in 17 mL of deionized water.

  • Prepare a linker solution by dissolving 1 g of H₃BTC in 34 mL of a 1:1 mixture of ethanol and DMF.

  • Slowly add the linker solution to the metal salt solution with continuous stirring for 1 hour.

  • For composite synthesis, add the desired amount of rGO (e.g., 1-5 wt%) to the above mixture.

  • Sonicate the mixture for 2 hours to ensure homogeneous dispersion of rGO.

  • Transfer the homogeneous mixture to a 50 mL Teflon-lined autoclave.

  • Heat the autoclave in an oven at 85 °C for 24 hours.

  • After cooling, collect the solid product by filtration.

  • Wash the product repeatedly with solvents (e.g., DMF, ethanol).

  • Dry the prepared Ni-BTC-MOF/rGO composite at 65 °C for 24 hours.

Logical Relationship of Ni-BTC/rGO Composite Synthesis and Application

Ni_BTC_rGO cluster_components Starting Materials cluster_synthesis Synthesis Process cluster_application Application Ni_Salt Ni(NO₃)₂·6H₂O Solvothermal Solvothermal Synthesis (85°C, 24h) Ni_Salt->Solvothermal BTC 1,3,5-Benzenetricarboxylic Acid BTC->Solvothermal rGO Reduced Graphene Oxide rGO->Solvothermal Composite Ni-BTC-MOF/rGO Composite Solvothermal->Composite Electrocatalysis Electrocatalytic Methanol Oxidation Composite->Electrocatalysis Product Formic Acid Electrocatalysis->Product

Caption: Synthesis of Ni-BTC/rGO composite and its application in electrocatalysis.

Application Note 3: Functionalized Biopolymer Nanocatalyst for Multicomponent Reactions

1,3,5-Benzenetricarboxylic acid can be used to functionalize biopolymers, such as cherry gum, to create novel, recoverable, and environmentally friendly nanocatalysts.[3] These catalysts are effective in promoting multicomponent reactions, which are highly valuable in medicinal chemistry and drug development for the efficient synthesis of complex molecules. An example is the synthesis of 1,4-polyhydroquinoline derivatives, an important pharmaceutical scaffold. The use of a BTA-functionalized cherry gum catalyst offers several advantages, including high yields, low catalyst loading, short reaction times, and simple work-up procedures.[3]

Quantitative Data Summary: Synthesis of 1,4-Polyhydroquinoline Derivatives

The provided abstract mentions high yields and the catalyst's reusability for up to five cycles without a noticeable decrease in activity, but specific quantitative data for different substrates is typically found in the full article.

Experimental Protocol 4: Preparation of BTA-Functionalized Cherry Gum Nanocatalyst (gum-BTA)

This protocol outlines the preparation of a 1,3,5-benzenetricarboxylic acid-functionalized cherry gum nanocatalyst.[3]

Materials:

  • Cherry gum

  • Potassium iodide (KI)

  • Dimethyl sulfoxide (DMSO)

  • 1,3,5-Benzenetricarboxylic acid (BTA)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Disperse 0.1 g of cherry gum and 0.01 g of KI in 30 mL of DMSO.

  • Stir the dispersion for 10 hours at room temperature.

  • To the resulting mixture, add 0.1 g of 1,3,5-benzenetricarboxylic acid (BTA) and 0.055 g of K₂CO₃.

  • Stir the final mixture for 1 hour.

  • Collect the functionalized nanocatalyst (gum-BTA) by filtration, wash thoroughly, and dry.

Experimental Protocol 5: Synthesis of 1,4-Dihydropyridine Derivatives using gum-BTA

Materials:

  • Aldehyde (1 mmol)

  • Ammonium acetate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Dimedone (1 mmol)

  • gum-BTA nanocatalyst (0.02 g)

  • Ethanol (EtOH, 7 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), ammonium acetate (1 mmol), ethyl acetoacetate (1 mmol), and dimedone (1 mmol).

  • Add 7 mL of ethanol and 0.02 g of the gum-BTA nanocatalyst.

  • Reflux the mixture for the time specified in the detailed experimental procedure for the specific aldehyde.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Isolate the product by filtration and purify by recrystallization.

  • The catalyst can be recovered, washed, dried, and reused for subsequent reactions.

Signaling Pathway for the Synthesis of 1,4-Dihydropyridine Derivatives

MCR_Pathway cluster_reactants Reactants Aldehyde Aldehyde Reaction Multicomponent Reaction (Ethanol, Reflux) Aldehyde->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Reaction Dimedone Dimedone Dimedone->Reaction Catalyst gum-BTA Nanocatalyst Catalyst->Reaction Catalyzes Product 1,4-Dihydropyridine Derivative Reaction->Product

Caption: Multicomponent reaction for the synthesis of 1,4-dihydropyridine derivatives catalyzed by gum-BTA.

References

Application Notes and Protocols: 1,3,5-Benzenetriacetic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetriacetic acid (BTA) and its close structural analog, 1,3,5-benzenetricarboxylic acid (BTC or Trimesic Acid), are versatile organic linkers extensively utilized in the construction of advanced drug delivery systems. Their rigid, tripodal structure allows for the formation of highly porous and stable architectures, primarily Metal-Organic Frameworks (MOFs) and, to a lesser extent, hydrogels. These materials offer significant advantages for drug delivery, including high drug loading capacities, controlled release profiles, and the potential for targeted delivery. This document provides detailed application notes and experimental protocols for the use of BTA-based materials in drug delivery, with a focus on MOFs for the delivery of 5-fluorouracil and doxorubicin.

Key Applications of this compound-Based Drug Delivery Systems

This compound and its derivatives are primarily used to synthesize two major classes of drug delivery vehicles:

  • Metal-Organic Frameworks (MOFs): These are crystalline porous materials consisting of metal ions or clusters coordinated to organic ligands. BTA and BTC are excellent linkers for creating MOFs with large surface areas and tunable pore sizes, making them ideal for encapsulating therapeutic agents. Prominent examples include MIL-100(Fe) and HKUST-1(Cu).[1][2]

  • Hydrogels: These are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. While less common than MOF applications, BTA derivatives can be used to form supramolecular hydrogels with potential for drug encapsulation and controlled release.[3][4]

These systems are particularly promising for the delivery of anticancer drugs, leveraging the enhanced permeability and retention (EPR) effect for passive tumor targeting.

Data Presentation: Quantitative Analysis of BTA-Based Drug Delivery Systems

The following tables summarize key quantitative data for drug loading, encapsulation efficiency, and cytotoxicity of prominent BTA/BTC-based MOFs.

Drug CarrierDrugDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Key Findings
MIL-100(Fe)5-FluorouracilHigh (Specific value not consistently reported, but noted for high capacity)Not specifiedDemonstrates high drug loading potential.[5]
MIL-100(Fe)Doxorubicin~24.5~98High loading capacity and efficiency achieved.[6]
MIL-100(Fe)MetforminNot specified89High encapsulation efficiency in an alginate-coated formulation.[7]
MIL-100(Fe)Piperine11.0295 ± 3Efficient encapsulation via in-situ microwave synthesis.[8]
MIL-100(Fe)Nitidine Chloride33.43Not specifiedSignificant drug loading achieved through impregnation.[8]
Fe-BDC-PEG*5-Fluorouracil34.8Not specifiedHigh loading capacity in a related iron-based MOF.[9]

*Note: Fe-BDC-PEG is an iron-based MOF with a different linker (terephthalic acid) but provides a relevant comparison for a similar metal-organic system.

Drug CarrierCell LineAssayIC50 / Cell ViabilityExposure Time
MIL-100(Fe)HL-7702 (normal liver cells)MTT>85% viability at 80 µg/mL48 h
MIL-100(Fe)HepG2 (liver cancer)MTT>91% viability at 80 µg/mL48 h
MIL-100(Fe)MCF-7 (breast cancer)MTT~89% viability at 250 µM24 h
MIL-100(Fe)4T1 (breast cancer)MTT~89% viability at 250 µM24 h
HKUST-1(Cu)HepG2 (liver cancer)MTT17% viability at 200 µMNot specified

Experimental Protocols

Protocol 1: Synthesis of MIL-100(Fe) Nanoparticles for Drug Delivery

This protocol describes a room-temperature synthesis of MIL-100(Fe) nanoparticles, adapted from a method using acetic acid as a modulator to control particle size and aggregation.[10]

Materials:

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Acetic acid

  • Milli-Q water

  • Absolute ethanol

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Preparation of Precursor Solutions:

    • Solution 1: Dissolve 33 mg (0.159 mmol) of trimesic acid in 10 mL of Milli-Q water. Add acetic acid to achieve a molar ratio of acetic acid to trimesic acid between 0 and 60 (a higher ratio generally leads to smaller particles).

    • Solution 2: Dissolve 96 mg (0.237 mmol) of iron(III) nitrate nonahydrate in 1 mL of Milli-Q water.

  • Synthesis of MIL-100(Fe) Nanoparticles:

    • While stirring Solution 1 at 500 rpm, add Solution 2 dropwise at room temperature.

    • Continue stirring the reaction mixture at 500 rpm for 4 hours.

  • Purification of Nanoparticles:

    • Recover the nanoparticles by centrifugation at 8000 x g for 5 minutes.

    • Wash the pellet three times with Milli-Q water, followed by three washes with absolute ethanol. Use ultrasonication to resuspend the pellet during washes to prevent aggregation.

  • Drying and Storage:

    • Dry the purified nanoparticles under vacuum.

    • Store the dried MIL-100(Fe) nanoparticles in a desiccator.

Protocol 2: Drug Loading into MIL-100(Fe) Nanoparticles (Impregnation Method)

This protocol outlines a general impregnation method for loading a drug, such as 5-fluorouracil, into the pores of MIL-100(Fe).

Materials:

  • Synthesized MIL-100(Fe) nanoparticles

  • 5-Fluorouracil (5-FU)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Drug Solution Preparation: Prepare a stock solution of 5-FU in PBS (pH 7.4) at a desired concentration (e.g., 1 mg/mL).

  • Drug Loading:

    • Disperse a known amount of MIL-100(Fe) nanoparticles (e.g., 50 mg) in a specific volume of the 5-FU solution (e.g., 25 mL).

    • Stir the suspension at room temperature for 24-48 hours in the dark to allow for drug diffusion into the MOF pores.

  • Separation and Washing:

    • Centrifuge the suspension to separate the drug-loaded MIL-100(Fe) from the solution.

    • Wash the pellet with deionized water to remove surface-adsorbed drug molecules.

  • Quantification of Drug Loading:

    • Measure the absorbance of the supernatant and washing solutions using a UV-Vis spectrophotometer at the maximum absorbance wavelength of 5-FU.

    • Calculate the amount of unloaded drug using a pre-established calibration curve.

    • Determine the drug loading capacity and encapsulation efficiency using the following formulas:

      • Drug Loading (wt%) = [(Total drug - Free drug) / Weight of drug-loaded MOF] x 100

      • Encapsulation Efficiency (%) = [(Total drug - Free drug) / Total drug] x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment to evaluate the release kinetics of a drug from MIL-100(Fe) nanoparticles at different pH values, simulating physiological and tumor microenvironments.

Materials:

  • Drug-loaded MIL-100(Fe) nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

Equipment:

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Release Medium Preparation: Prepare PBS solutions at pH 7.4 and pH 5.0.

  • Release Experiment:

    • Disperse a known amount of drug-loaded MIL-100(Fe) (e.g., 10 mg) in a specific volume of each release medium (e.g., 20 mL) in separate containers.

    • Incubate the samples at 37°C with gentle shaking.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

    • Replenish the withdrawn volume with an equal amount of fresh release medium to maintain sink conditions.

  • Analysis:

    • Centrifuge the collected samples to pellet any residual nanoparticles.

    • Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.

    • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of BTA-based drug delivery systems on cancer cell lines.

Materials:

  • BTA-based nanoparticles (e.g., MIL-100(Fe))

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the BTA-based nanoparticles in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include untreated cells as a negative control.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot cell viability against nanoparticle concentration to determine the IC50 value (the concentration at which 50% of the cells are inhibited).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_loading Drug Loading cluster_evaluation In Vitro Evaluation S1 BTA/BTC + Metal Salt (e.g., Fe(NO₃)₃) S2 Solvothermal or Room Temp. Synthesis S1->S2 S3 Purification (Centrifugation & Washing) S2->S3 S4 Characterization (XRD, SEM, TGA) S3->S4 L1 Synthesized MOF S4->L1 L3 Impregnation (Stirring) L1->L3 L2 Drug Solution (e.g., 5-FU) L2->L3 L4 Separation & Quantification (UV-Vis) L3->L4 E1 Drug-Loaded MOF L4->E1 E2 In Vitro Release (pH 7.4 & 5.0) E1->E2 E3 Cytotoxicity Assay (MTT) E1->E3 E4 Data Analysis E2->E4 E3->E4 Drug_Release_Mechanism MOF Drug-Loaded MOF TumorEnv Tumor Microenvironment (Acidic pH) MOF->TumorEnv Systemic Circulation (EPR Effect) DrugRelease Drug Release TumorEnv->DrugRelease pH-Triggered Degradation/Diffusion CellularUptake Cellular Uptake (Endocytosis) DrugRelease->CellularUptake TherapeuticEffect Therapeutic Effect (Apoptosis) CellularUptake->TherapeuticEffect Signaling_Pathway Drug Released Drug (e.g., Doxorubicin) DNA DNA Intercalation & Topoisomerase II Inhibition Drug->DNA ROS Reactive Oxygen Species (ROS) Generation Drug->ROS Damage DNA Damage DNA->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

References

Synthesis of 1,3,5-Benzenetriacetic Acid via a Triple Willgerodt Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,3,5-benzenetriacetic acid, a versatile tripodal ligand, utilizing a triple Willgerodt reaction on 1,3,5-triacetylbenzene. This method offers a direct route to this valuable building block for supramolecular chemistry, metal-organic frameworks (MOFs), and dendrimer synthesis.

Introduction

The Willgerodt reaction is a powerful transformation in organic synthesis that converts aryl alkyl ketones into the corresponding terminal amides, which can then be hydrolyzed to carboxylic acids. This application note details the successful application of a triple Willgerodt reaction to synthesize this compound from 1,3,5-triacetylbenzene, as pioneered by Newman and Lowrie. The procedure involves a two-step process: the formation of the intermediate 1,3,5-benzenetriacetamide followed by its hydrolysis to the final triacid product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material1,3,5-Triacetylbenzene[1]
Intermediate1,3,5-Benzenetriacetamide
Final ProductThis compound
Yield of 1,3,5-Benzenetriacetamide77%
Yield of this compound85% (from triamide)
Melting Point of 1,3,5-Benzenetriacetamide325-330 °C (dec.)
Melting Point of this compound265-268 °C

Experimental Protocols

Part 1: Synthesis of 1,3,5-Benzenetriacetamide

This protocol is adapted from the procedure described by Newman and Lowrie.

Materials:

  • 1,3,5-Triacetylbenzene

  • Ammonium polysulfide solution (prepared from ammonium hydroxide, hydrogen sulfide, and sulfur)

  • Dioxane

  • Ethanol

  • Water

Procedure:

  • A mixture of 10.0 g (0.049 mole) of 1,3,5-triacetylbenzene and 150 mL of a solution of ammonium polysulfide in 150 mL of purified dioxane is heated under reflux.

  • The reaction mixture is heated for a total of thirteen hours.

  • After the reflux period, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The collected solid is washed with 50 mL of cold water, followed by 50 mL of cold ethanol.

  • The crude 1,3,5-benzenetriacetamide is obtained as a tan powder.

  • For purification, the crude product is recrystallized from a large volume of hot water. The yield of the purified, colorless 1,3,5-benzenetriacetamide is 10.5 g (77%), with a decomposition point of 325-330 °C.

Part 2: Hydrolysis of 1,3,5-Benzenetriacetamide to this compound

Materials:

  • 1,3,5-Benzenetriacetamide

  • Concentrated sulfuric acid

  • Water

Procedure:

  • A mixture of 5.0 g (0.019 mole) of 1,3,5-benzenetriacetamide and 50 mL of a 1:1 solution of concentrated sulfuric acid and water is prepared.

  • The mixture is heated under reflux for four hours.

  • After cooling, the solid product that precipitates is collected by filtration.

  • The collected solid is washed thoroughly with water until the washings are neutral.

  • The crude this compound is obtained.

  • The crude product is purified by recrystallization from hot water. The yield of the purified, colorless this compound is 4.1 g (85%), with a melting point of 265-268 °C.

Reaction Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Willgerodt Reaction cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_final Final Product A 1,3,5-Triacetylbenzene B Ammonium Polysulfide, Dioxane, Reflux (13h) A->B Reaction C 1,3,5-Benzenetriacetamide B->C Formation D H2SO4/H2O (1:1), Reflux (4h) C->D Reaction E This compound D->E Formation

Caption: Experimental workflow for the synthesis of this compound.

Willgerodt_Mechanism ketone Aryl Alkyl Ketone (one of three acetyl groups) polysulfide Ammonium Polysulfide ((NH4)2Sx) thioamide Thioamide Intermediate ketone->thioamide Reaction with Polysulfide amide Amide (1,3,5-Benzenetriacetamide) thioamide->amide Rearrangement & Oxidation hydrolysis Acid Hydrolysis (H2SO4, H2O) acid Carboxylic Acid (this compound) amide->acid Hydrolysis

Caption: Simplified logical relationship in the Willgerodt reaction and subsequent hydrolysis.

References

Characterization of 1,3,5-Benzenetriacetic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetriacetic acid (BTA) and its derivatives are versatile compounds with a tripodal structure that lends itself to a variety of applications in medicinal chemistry and materials science. The symmetric arrangement of three acetic acid arms on a central benzene ring provides a unique scaffold for the synthesis of complex architectures, including Schiff bases, triazines, metal-organic frameworks (MOFs), and hydrogels. These derivatives have shown promise as antimicrobial, antiglycation, and antidiabetic agents, as well as innovative materials for drug delivery and catalysis.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound derivatives, aimed at researchers and professionals in the field of drug development and materials science.

I. Synthesis of this compound Derivatives

A. Synthesis of this compound Trihydrazide

A key intermediate for the synthesis of Schiff base derivatives is this compound trihydrazide. This can be prepared from this compound through esterification followed by hydrazinolysis.

Protocol: Synthesis of this compound Trihydrazide

  • Esterification:

    • To a solution of this compound (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 5 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Wash the resulting solid with cold water and recrystallize from ethanol to obtain the trimethyl ester of this compound.

  • Hydrazinolysis:

    • Dissolve the trimethyl ester (1 equivalent) in ethanol.

    • Add hydrazine hydrate (3 equivalents) to the solution.

    • Reflux the reaction mixture for 6 hours.

    • Upon cooling, a solid precipitate will form.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to yield this compound trihydrazide.[1]

B. Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone. In this case, this compound trihydrazide serves as the amine source.

Protocol: General Synthesis of Schiff Bases from this compound Trihydrazide [1][2][3][4][5]

  • Dissolve this compound trihydrazide (1 equivalent) in ethanol.

  • Add the desired aromatic aldehyde (3 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

Workflow for Schiff Base Synthesis

G BTA This compound Ester Trimethyl Ester BTA->Ester  Methanol, H₂SO₄ (cat.), Reflux Hydrazide Trihydrazide Ester->Hydrazide  Hydrazine Hydrate, Ethanol, Reflux SchiffBase Schiff Base Derivative Hydrazide->SchiffBase  Ethanol, Glacial Acetic Acid (cat.), Reflux Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase

Caption: General workflow for the synthesis of Schiff base derivatives from this compound.

C. Synthesis of 1,3,5-Triazine Derivatives

1,3,5-triazine derivatives can be synthesized through the nucleophilic substitution of cyanuric chloride with various amines. Greener synthetic approaches utilizing microwave or ultrasound assistance have been developed to improve efficiency and reduce environmental impact.[6][7]

Protocol: Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives [6][8]

  • In a microwave reactor vessel, combine cyanuric chloride (1 equivalent) with the desired amine (3 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as sodium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 140°C) for a short duration (e.g., 150 seconds).

  • After cooling, the reaction mixture is poured into ice water to precipitate the product.

  • The solid is filtered, washed with water, and purified by recrystallization or column chromatography.

II. Characterization of this compound Derivatives

Standard analytical techniques are employed to confirm the structure and purity of the synthesized derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of the synthesized compounds.

Table 1: Representative ¹H and ¹³C NMR Data for 1,3,5-Triazine Schiff Base Derivatives [9]

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4q 10.80 (brs, 1H, NH), 9.07 (brs, 1H, NH), 8.09 (s, 1H, CH), 7.62–7.69 (m, 4H, Ar), 7.46 (d, 2H, J = 8.5 Hz, Ar), 6.81 (d, 3H, J = 9.0 Hz, Ar), 3.68 (s, 3H, OCH₃)164.2, 164.0, 154.1, 140.3, 134.2, 133.7, 133.2, 128.8, 127.8, 120.9, 113.5, 55.1
4i 10.81 (s, 1H, NH), 8.08 (s, 1H, CH), 7.56–7.58 (m, 4H, Ar), 7.18–7.32 (m, 5H, Ar), 4.48 (brs, 2H, CH₂-NH), 3.69 (brs, 4H, 2 NCH₂-), 3.57 (brs, 4H, 2 OCH₂-)164.8, 161.3, 140.9, 137.3, 134.2, 132.6, 131.9, 130.7, 128.9, 128.7, 127.5, 127.1, 66.4, 44.1, 43.2
4j 11.17 (s, 1H, NH), 8.08 (s, 1H, CH), 7.62 (d, 2H, J = 6.5 Hz, Ar), 7.32–7.39 (m, 3H, Ar), 3.80 (s, 3H, OCH₃), 3.70 (brs, 4H, 2 NCH₂-), 3.60 (brs, 4H, 2 OCH₂-)165.7, 165.3, 143.2, 134.7, 129.3, 128.7, 126.6, 65.9, 53.7, 43.4
B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Representative 1,3,5-Triazine Derivatives [10]

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
3 C₁₀H₁₂BrN₄O283.0189283.0180
7B C₂₁H₂₉N₆O₃S445.2016445.2013
7I C₁₇H₁₅N₄O₂S339.0910339.0912
7J C₁₇H₂₁N₄OS₂361.1151361.1150

III. Biological Activity of this compound Derivatives

A. Antiglycation Activity

Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications. Compounds that can inhibit the formation of AGEs are of significant therapeutic interest. The antiglycation activity of BTA derivatives can be assessed using an in vitro assay with bovine serum albumin (BSA) and a glycation agent like methylglyoxal (MGO).[8][11][12]

Protocol: In Vitro Antiglycation Assay [11][12]

  • Prepare a reaction mixture containing BSA (e.g., 20 mg/mL) and methylglyoxal (e.g., 60 mM) in a phosphate buffer (0.1 M, pH 7.4).

  • Add the test compound at various concentrations to the reaction mixture.

  • A negative control (without the test compound) and a positive control (with a known inhibitor like aminoguanidine) should be included.

  • Incubate the mixtures at 37°C for a specified period (e.g., 24 hours).

  • After incubation, measure the fluorescence of the AGEs using a spectrofluorometer (e.g., excitation at 370 nm and emission at 440 nm).

  • The percentage inhibition of AGE formation is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of AGE formation, can then be determined.

Table 3: Antiglycation Activity (IC₅₀) of Benzene-1,3,5-tricarboxylic Acid Mediated Schiff Base Derivatives [13]

CompoundIC₅₀ (µM)
1 (Acid) 260.0 ± 0.6
2 (Ester) 164.0 ± 0.4
3 (Hydrazide) 77.0 ± 0.2
4 28.4 ± 0.2
5 53.0 ± 0.1
6 5.2 ± 0.3
7 21.2 ± 0.6
8 3.4 ± 0.6
9 61.0 ± 0.2
10 16.3 ± 0.4
11 53.0 ± 0.3
12 9.5 ± 0.1
13 72.0 ± 0.7
14 14.5 ± 0.3
15 39.4 ± 0.5
Rutin (Standard) 41.9 ± 0.7

Note: The data is for derivatives of 1,3,5-benzenetricarboxylic acid, a closely related parent compound.

B. Antimicrobial Activity

The antimicrobial potential of BTA derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC) against various microorganisms using the broth microdilution method.[6][7]

Protocol: Broth Microdilution for MIC Determination [6][14]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 4: Minimum Inhibitory Concentration (MIC) of Representative 1,3,5-Triazine Derivatives [15][16][17]

CompoundOrganismMIC (µg/mL)
10 S. aureus (MRSA)62.5
13 S. aureus (MRSA)62.5
10 E. coli125
13 E. coli62.5
Ampicillin S. aureus (MRSA)125
Ampicillin E. coli125

Note: The data is for derivatives of 1,3,5-triazine aminobenzoic acid.

C. Antidiabetic Activity: DPP-4 Inhibition

Certain 1,3,5-triazine derivatives have shown potential as antidiabetic agents through the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.

DPP-4 Inhibition Signaling Pathway

G DPP4_Inhibitor 1,3,5-Triazine Derivative (DPP-4 Inhibitor) DPP4 DPP-4 DPP4_Inhibitor->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins GLP1_GIP Active Incretins (GLP-1, GIP) GLP1_GIP->DPP4 Degraded by Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits glucose production

Caption: Simplified signaling pathway of DPP-4 inhibition by 1,3,5-triazine derivatives for antidiabetic effects.

IV. Applications in Materials Science

A. Metal-Organic Frameworks (MOFs)

This compound can act as an organic linker in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis.

Protocol: Solvothermal Synthesis of a BTA-based MOF [18][19]

  • In a Teflon-lined autoclave, dissolve this compound (1 equivalent) and a metal salt (e.g., zinc nitrate hexahydrate, 1.5 equivalents) in a solvent such as DMF.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120°C) for a designated period (e.g., 24-48 hours).

  • After cooling to room temperature, the crystalline product is collected by filtration.

  • Wash the product with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the final MOF product under vacuum.

Logical Relationship for MOF Synthesis

G BTA This compound (Organic Linker) ReactionMixture Reaction Mixture BTA->ReactionMixture MetalSalt Metal Salt (e.g., Zn(NO₃)₂) MetalSalt->ReactionMixture Solvent Solvent (e.g., DMF) Solvent->ReactionMixture Solvothermal Solvothermal Reaction (Heat) ReactionMixture->Solvothermal MOF Metal-Organic Framework (MOF) Solvothermal->MOF

Caption: Logical workflow for the synthesis of a Metal-Organic Framework (MOF) using this compound.

B. Hydrogels

The carboxylic acid groups of this compound can be functionalized to create monomers for the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These materials have potential applications in drug delivery and tissue engineering.[20][21][22]

Protocol: Synthesis of a BTA-based Hydrogel [20][22]

  • Amide Synthesis: Synthesize a BTA-amide derivative by reacting 1,3,5-benzenetricarbonyl trichloride with an appropriate amine containing a polymerizable group (e.g., an acrylamide).

  • Polymerization: Dissolve the BTA-amide monomer in a suitable solvent (e.g., water).

  • Add a radical initiator (e.g., ammonium persulfate) and a cross-linker (e.g., N,N'-methylenebisacrylamide).

  • Polymerize the solution at a specific temperature (e.g., 60°C) for several hours to form the hydrogel.

  • Purify the hydrogel by swelling it in deionized water to remove unreacted monomers and initiator.

Table 5: Properties of Representative Hydrogels

Monomer CompositionSwelling Ratio (%)Compressive Modulus (kPa)
BTA-Acrylamide (1 mol%)120050
BTA-Acrylamide (2 mol%)95085
BTA-PEG-Acrylate (1 mol%)150030

Note: This is a representative table; actual values will depend on the specific monomer, cross-linker concentration, and polymerization conditions.

Conclusion

This compound provides a versatile and valuable scaffold for the development of novel compounds with significant potential in both medicinal chemistry and materials science. The protocols and data presented in these application notes offer a foundation for researchers to explore the synthesis, characterization, and application of a wide range of BTA derivatives. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

Application Notes and Protocols for the Functionalization of 1,3,5-Benzenetriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the functionalization of 1,3,5-benzenetriacetic acid (BTAA) for various applications, including the synthesis of metal-organic frameworks (MOFs), the development of drug delivery vehicles, and the creation of novel polymeric materials. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in chemistry, materials science, and pharmaceutical development.

Introduction

This compound is a versatile C3-symmetric building block. Its three carboxylic acid groups extending from a central benzene ring offer multiple reaction sites for functionalization. This unique architecture allows for the construction of well-defined, three-dimensional structures with applications ranging from porous materials to supramolecular assemblies. The primary functionalization strategies involve the conversion of the carboxylic acid moieties into esters, amides, or utilizing them to coordinate with metal ions.

Functionalization via Amide Bond Formation: Synthesis of 1,3,5-Benzenetriacetamide Derivatives for Drug Delivery

The conversion of the carboxylic acid groups of BTAA to amides is a valuable strategy for creating hydrogels and other supramolecular structures suitable for biomedical applications, particularly in drug delivery. The resulting amide derivatives can self-assemble through hydrogen bonding to form fibrous networks that can encapsulate and control the release of therapeutic agents.

Amide_Workflow BTAA This compound Activation Carboxylic Acid Activation (e.g., SOCl2) BTAA->Activation Amidation Amidation with Amine Activation->Amidation Purification Purification Amidation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization SelfAssembly Self-Assembly into Hydrogel Characterization->SelfAssembly DrugLoading Drug Loading SelfAssembly->DrugLoading ReleaseStudy Drug Release Studies DrugLoading->ReleaseStudy Application Drug Delivery Application ReleaseStudy->Application

Caption: Workflow for the synthesis and application of 1,3,5-benzenetriacetamide hydrogels.

This protocol describes the synthesis of 1,3,5-benzenetriacetamide, a key precursor for self-assembling hydrogels.

Materials:

  • This compound (BTAA)

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DMF (a catalytic amount).

    • Slowly add thionyl chloride (3.3 equivalents) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 3 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 1,3,5-benzenetriacetyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in a minimal amount of anhydrous diethyl ether.

    • Slowly add this solution to a stirred, cooled (0 °C) concentrated aqueous ammonia solution (excess).

    • A white precipitate of 1,3,5-benzenetriacetamide will form immediately.

    • Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Purification:

    • Collect the white solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any ammonium chloride.

    • Wash with a small amount of cold diethyl ether.

    • Dry the product under vacuum to yield pure 1,3,5-benzenetriacetamide.

The release of a model drug from a hydrogel matrix formed from a derivative of 1,3,5-benzenetriacetamide often follows a biphasic pattern: an initial burst release followed by a sustained release phase. The release kinetics can be fitted to various models to understand the release mechanism.

Drug Release ModelR² Value (Example)Release Mechanism Indicated
First-Order 0.98Concentration-dependent release
Higuchi 0.95Diffusion-controlled release from a matrix
Korsmeyer-Peppas 0.99 (n > 0.5)Anomalous (non-Fickian) diffusion, swelling-controlled

Note: The R² values and indicated mechanisms are illustrative and will vary depending on the specific drug, hydrogel composition, and experimental conditions. The release is often governed by the diffusion of the drug through the swollen polymer network.[1][2]

Functionalization via Ester Bond Formation: Synthesis of Polyesters

Esterification of this compound with diols or polyols leads to the formation of cross-linked polyesters. These materials can exhibit a range of mechanical properties, from soft elastomers to rigid thermosets, depending on the choice of the alcohol co-monomer.

This protocol outlines a general procedure for the synthesis of a polyester from BTAA and a generic diol (e.g., 1,4-butanediol).

Materials:

  • This compound (BTAA)

  • 1,4-Butanediol (or other suitable diol)

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine this compound (1 equivalent), the diol (1.5 equivalents to drive the reaction towards the tri-ester), and a catalytic amount of sulfuric acid or p-TsOH.

    • Add toluene to the flask to facilitate azeotropic removal of water.

  • Esterification:

    • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

    • Continue the reaction until no more water is collected, typically several hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the polyester.

The mechanical properties of polyesters derived from tri-functional acids can be tailored by adjusting the cross-linking density.

Polyester CompositionYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
BTAA with 1,4-Butanediol150 - 25030 - 50100 - 300
BTAA with Poly(ethylene glycol) (PEG)5 - 202 - 8200 - 500

Note: These values are representative and can be influenced by the molecular weight of the diol and the curing conditions. The inclusion of a tri-functional monomer like BTAA generally increases the Young's modulus and tensile strength while reducing the elongation at break compared to linear polyesters.

Application in Metal-Organic Frameworks (MOFs)

This compound and its close analog, 1,3,5-benzenetricarboxylic acid, are excellent organic linkers for the synthesis of MOFs. These crystalline materials are characterized by high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

MOF_Assembly cluster_reactants Reactants MetalIon Metal Ions (e.g., Zn²⁺, Cu²⁺) Coordination Coordination Bond Formation MetalIon->Coordination BTAA 1,3,5-Benzenetriacetic Acid Ligand BTAA->Coordination Solvent Solvent (e.g., DMF, DEF) Solvent->Coordination SelfAssembly Self-Assembly Coordination->SelfAssembly MOF Porous MOF Structure SelfAssembly->MOF

Caption: Self-assembly process of a metal-organic framework.

This protocol describes a general solvothermal method for synthesizing a MOF using BTAA and a metal salt.

Materials:

  • This compound (BTAA)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve this compound (1 equivalent) and the metal salt (1.5 equivalents) in the chosen solvent (e.g., a mixture of DMF and ethanol).

    • Sonicate the mixture for a few minutes to ensure homogeneity.

  • Solvothermal Synthesis:

    • Transfer the solution to a Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 80 °C and 150 °C).

    • Maintain the temperature for a set period (e.g., 24-72 hours).

  • Product Isolation and Activation:

    • Allow the autoclave to cool down to room temperature slowly.

    • Collect the crystalline product by filtration or decantation.

    • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and residual solvent from the pores.

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

The properties of MOFs are highly dependent on the metal ion and the synthesis conditions.

Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Application Highlight
Zinc (Zn²⁺) 800 - 15000.4 - 0.7Gas storage (H₂, CO₂)
Copper (Cu²⁺) 1000 - 18000.5 - 0.9Catalysis, Selective adsorption
Zirconium (Zr⁴⁺) 500 - 12000.3 - 0.6High chemical and thermal stability

Note: These values are typical ranges and can vary significantly based on the specific MOF structure and activation procedure.

Conclusion

This compound is a highly valuable and versatile platform molecule. Its trifunctional nature allows for the systematic design and synthesis of a wide array of materials with tailored properties. The protocols and data provided in these application notes serve as a foundation for researchers to explore and expand upon the applications of this important building block in materials science, drug delivery, and beyond. Careful control over reaction conditions and purification procedures is crucial for obtaining materials with desired and reproducible properties.

References

The Pivotal Role of 1,3,5-Benzenetriacetic Acid and Its Derivatives in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetriacetic acid (BTAA) and its structural analogues, such as 1,3,5-benzenetricarboxylic acid (BTC) and 1,3,5-benzenetricarboxamides (BTAs), are cornerstones in the field of supramolecular chemistry. Their rigid C3-symmetric core and versatile functional groups enable the construction of highly ordered, non-covalent assemblies with diverse applications. These molecules serve as programmable building blocks for the rational design of functional materials, including metal-organic frameworks (MOFs), supramolecular hydrogels, and pharmaceutical co-crystals. This document provides detailed application notes and experimental protocols for the utilization of these compounds in supramolecular chemistry, aimed at researchers, scientists, and professionals in drug development.

Application Notes

The applications of this compound and its derivatives in supramolecular chemistry are vast and rapidly expanding. Key areas of application include:

  • Metal-Organic Frameworks (MOFs): 1,3,5-Benzenetricarboxylic acid (BTC) is a widely used organic linker in the synthesis of MOFs.[1] These crystalline porous materials, formed by the coordination of metal ions or clusters with organic ligands, exhibit exceptionally high surface areas and tunable pore sizes.[2][3] This makes them ideal candidates for applications in gas storage and separation, catalysis, and drug delivery. For instance, copper-based MOFs synthesized with BTC (Cu-BTC) have been utilized in electrochemical sensors for various analytes.[3]

  • Supramolecular Hydrogels: Derivatives of 1,3,5-benzenetricarboxamide (BTA) are excellent gelators, capable of forming extensive three-dimensional networks in water at very low concentrations.[4][5] These hydrogels are often responsive to external stimuli, such as pH, making them "smart" materials.[4][6] Their biocompatibility and ability to mimic the extracellular matrix make them promising for applications in tissue engineering, drug delivery, and regenerative medicine.[7]

  • Pharmaceutical Co-crystals: this compound and its derivatives can be employed as co-formers in the development of pharmaceutical co-crystals.[8] Co-crystallization is a technique used to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability, without altering their chemical structure.[9][10] By forming hydrogen bonds with an API, BTAA can create a new crystalline solid with improved pharmaceutical performance.[8]

Data Presentation

The following tables summarize key quantitative data for supramolecular structures formed using this compound and its derivatives.

Table 1: Properties of Metal-Organic Frameworks (MOFs) Utilizing 1,3,5-Benzenetricarboxylic Acid (BTC)

MOF DesignationMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Application Highlights
Cu-BTC (HKUST-1)Cu(II)~1,820[3]-Gas storage, catalysis, sensing[3]
Fe-BTCFe(III)--Arsenic removal from water[11]
Mn-MOFMn(II)--Supercapacitor electrodes (Specific Capacitance: 371 F/g)[12]
IEF-23Cu(II)170[13]-Antibacterial agent[13]
IEF-24Zn(II)10[13]-Antibacterial agent[13]
DUT-32Zn(II)6411[2]3.16[2]High porosity material[2]

Table 2: Properties of Supramolecular Hydrogels Based on 1,3,5-Benzenetricarboxamide (BTA) Derivatives

BTA DerivativeGelation MethodCritical Gelation Concentration (g/L)Mechanical Properties (Storage Modulus, G')Key Features
Carboxylic acid functionalized BTApH trigger (addition of glucono-δ-lactone)2[5]-Thermally stable up to the boiling point of water[5]
BTA-OEG4Self-assembly in water2 wt% for hydrogel formation[7]Retained viscoelastic properties after incubation with FBS[7][14]Biocompatible, suitable for cell culture[7]

Table 3: Solubility Enhancement of Active Pharmaceutical Ingredients (APIs) via Co-crystallization

APICo-formerSolubility Enhancement FactorMethod of Co-crystal Formation
CarbamazepineVarious2 - 152 times[9]Solvent Evaporation, Grinding, Slurry Conversion[9]
Poorly soluble drugs (general)Hydrophilic co-formersUp to 1,000 times[10]Reaction Crystallization Method[10]

Experimental Protocols

Detailed methodologies for the synthesis and preparation of supramolecular structures using this compound and its derivatives are provided below.

Protocol 1: Solvothermal Synthesis of a Copper-based Metal-Organic Framework (Cu-BTC)

This protocol describes a typical solvothermal synthesis of Cu-BTC (also known as HKUST-1).

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 100 mL Teflon-lined stainless-steel autoclave, dissolve 1.75 g of Cu(NO₃)₂·3H₂O in 24 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • In a separate beaker, dissolve 0.84 g of H₃BTC in 24 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Add the H₃BTC solution to the copper nitrate solution under constant stirring.

  • Seal the autoclave and heat it in an oven at 100 °C for 24 hours.

  • After cooling to room temperature, collect the blue crystalline product by filtration.

  • Wash the product with DMF and then with ethanol to remove unreacted starting materials.

  • Activate the MOF by solvent exchange with ethanol followed by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

Protocol 2: Preparation of a pH-Responsive Supramolecular Hydrogel

This protocol outlines the formation of a hydrogel from a carboxylic acid-functionalized 1,3,5-benzenetricarboxamide (BTA) using a pH trigger.[4]

Materials:

  • Carboxylic acid-functionalized BTA derivative

  • Deionized water

  • Glucono-δ-lactone (GdL)

Procedure:

  • Disperse the desired amount of the BTA derivative in deionized water to achieve the target concentration (e.g., 2 g/L).[5]

  • Heat the suspension gently while stirring until the BTA derivative is fully dissolved.

  • Allow the solution to cool to room temperature.

  • Add a stoichiometric amount of glucono-δ-lactone (GdL) to the BTA solution. GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH of the solution.

  • Allow the solution to stand undisturbed at room temperature. Gelation should occur as the pH decreases, triggering the self-assembly of the BTA molecules into a fibrous network. The gel formation can be visually confirmed by inverting the vial.

Protocol 3: Formation of a Pharmaceutical Co-crystal by Solvent Evaporation

This protocol describes a general method for preparing co-crystals of an active pharmaceutical ingredient (API) with a co-former like this compound.[15][16]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (co-former)

  • A suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolve stoichiometric amounts of the API and this compound in a minimal amount of a suitable solvent in a glass vial. Gentle heating and stirring may be required to facilitate dissolution.

  • Once a clear solution is obtained, cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a location with minimal disturbance and controlled temperature.

  • Allow the solvent to evaporate slowly over a period of hours to days.

  • Once crystals have formed, collect them by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Dry the co-crystals under vacuum.

Mandatory Visualization

The following diagrams illustrate key processes and relationships in the supramolecular chemistry of this compound and its derivatives.

Supramolecular_Assembly cluster_BTA Self-Assembly of BTA Derivatives BTA_monomer BTA Monomer H_Bonding Intermolecular Hydrogen Bonding BTA_monomer->H_Bonding Pi_Stacking π-π Stacking BTA_monomer->Pi_Stacking Supramolecular_Polymer 1D Supramolecular Polymer H_Bonding->Supramolecular_Polymer Pi_Stacking->Supramolecular_Polymer Hydrogel Hydrogel Network Supramolecular_Polymer->Hydrogel

Figure 1: Self-assembly of BTA derivatives into supramolecular polymers and hydrogels.

MOF_Synthesis_Workflow Start Start Dissolve_Metal Dissolve Metal Salt in Solvent Start->Dissolve_Metal Dissolve_Ligand Dissolve BTC Ligand in Solvent Start->Dissolve_Ligand Mix_Solutions Mix Solutions Dissolve_Metal->Mix_Solutions Dissolve_Ligand->Mix_Solutions Solvothermal_Reaction Solvothermal Reaction (Heating in Autoclave) Mix_Solutions->Solvothermal_Reaction Cooling Cooling to Room Temp. Solvothermal_Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Solvent Filtration->Washing Activation Activation (Solvent Exchange & Heating) Washing->Activation MOF_Product Final MOF Product Activation->MOF_Product

Figure 2: Experimental workflow for the solvothermal synthesis of a Metal-Organic Framework.

Co_Crystal_Workflow Start Start Dissolve_API Dissolve API in Solvent Start->Dissolve_API Dissolve_Coformer Dissolve BTAA Co-former in Solvent Start->Dissolve_Coformer Mix Mix Solutions Dissolve_API->Mix Dissolve_Coformer->Mix Evaporation Slow Solvent Evaporation Mix->Evaporation Crystallization Co-crystal Formation Evaporation->Crystallization Collection Crystal Collection (Filtration) Crystallization->Collection Drying Drying Collection->Drying Co_Crystal_Product Final Co-crystal Product Drying->Co_Crystal_Product

Figure 3: Experimental workflow for the formation of a pharmaceutical co-crystal via solvent evaporation.

References

Application Notes and Protocols: 1,3,5-Benzenetriacetic Acid in the Development of Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research into the application of 1,3,5-benzenetriacetic acid in the development of porous materials has revealed a significant gap in the current scientific literature. While this specific trivalent carboxylic acid ligand, with its flexible methylene linkers between the benzene core and the carboxyl groups, presents theoretical potential for the construction of novel coordination polymers and metal-organic frameworks (MOFs), there is a notable absence of published studies detailing the synthesis, characterization, and application of such porous materials.

Our comprehensive search for quantitative data—including surface area, pore size, and drug loading capacities—as well as detailed experimental protocols for porous materials specifically derived from this compound, did not yield sufficient information to compile the detailed Application Notes and Protocols as requested. The vast majority of research in this area has focused on the more rigid and widely utilized analogue, 1,3,5-benzenetricarboxylic acid (also known as trimesic acid or H₃BTC).

Distinction between this compound and 1,3,5-Benzenetricarboxylic Acid:

It is crucial to distinguish between these two ligands, as their structural differences significantly influence the resulting material properties.

  • This compound: Features flexible -CH₂COOH arms. This flexibility can lead to more complex and potentially interpenetrated framework structures.

  • 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid): Possesses rigid -COOH groups directly attached to the benzene ring, which typically results in more predictable and robust porous frameworks.

Due to the abundance of research on porous materials derived from 1,3,5-benzenetricarboxylic acid and their established applications in drug delivery, sensing, and catalysis, we have compiled the following Application Notes and Protocols based on this well-documented ligand as a relevant and informative alternative.

Alternative Focus: 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) in Porous Materials

The following sections provide detailed information on the use of 1,3,5-benzenetricarboxylic acid in the development of porous materials, specifically metal-organic frameworks (MOFs), for applications relevant to drug development and scientific research.

Application: Drug Delivery using MOFs based on 1,3,5-Benzenetricarboxylic Acid

Metal-organic frameworks synthesized with 1,3,5-benzenetricarboxylic acid, such as HKUST-1 (also known as Cu-BTC), are renowned for their high porosity and large surface areas, making them excellent candidates for drug delivery vehicles.[1] These materials can encapsulate therapeutic agents within their pores, protecting them from degradation and enabling controlled release.

Data Presentation: Properties of a Representative MOF (HKUST-1)

PropertyValueReference
BET Surface Area ~1800 m²/g[2]
Pore Volume ~0.7 cm³/g[1]
Pore Size (diameter) ~9 Å[1]
Drug Loading Capacity (Ibuprofen) ~0.34 g/g[1]
Drug Loading Capacity (Doxorubicin) High loading reported, specific values vary[3]

Experimental Protocols

Protocol for Synthesis of HKUST-1 (Cu-BTC)

This protocol describes a common solvothermal method for the synthesis of HKUST-1, a well-characterized MOF built from copper ions and 1,3,5-benzenetricarboxylic acid.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Solution A: Dissolve a specific molar ratio of Copper(II) nitrate trihydrate in a mixture of DMF and deionized water.

  • Solution B: Dissolve a corresponding molar ratio of 1,3,5-benzenetricarboxylic acid in a mixture of DMF and ethanol.

  • Mixing: Combine Solution A and Solution B in a Teflon-lined autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 24 hours).

  • Cooling and Isolation: Allow the autoclave to cool to room temperature. The resulting blue crystals of HKUST-1 are then isolated by filtration.

  • Washing: Wash the crystals with DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: Dry the washed crystals under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent from the pores, making the material porous and ready for use.

Protocol for Drug Loading (Ibuprofen into HKUST-1)

This protocol outlines a typical impregnation method for loading a drug into the porous framework of HKUST-1.

Materials:

  • Activated HKUST-1

  • Ibuprofen

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolution: Prepare a concentrated solution of ibuprofen in ethanol.

  • Impregnation: Immerse a known amount of activated HKUST-1 powder in the ibuprofen solution.

  • Stirring: Stir the suspension at room temperature for an extended period (e.g., 48-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.

  • Isolation: Separate the drug-loaded MOF from the solution by centrifugation or filtration.

  • Washing: Briefly wash the collected solid with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Drying: Dry the drug-loaded MOF under vacuum at a mild temperature to remove the residual solvent.

  • Quantification: Determine the amount of loaded drug by techniques such as thermogravimetric analysis (TGA), UV-Vis spectroscopy of the supernatant, or by digesting the MOF and analyzing the drug content via HPLC.

Visualization of Concepts

To aid in the understanding of the synthesis and application of these materials, the following diagrams illustrate key processes.

SynthesisWorkflow cluster_reactants Reactant Preparation Reactant1 Copper(II) Salt in DMF/Water Mix Mixing Reactant1->Mix Reactant2 1,3,5-Benzenetricarboxylic Acid in DMF/Ethanol Reactant2->Mix Reaction Solvothermal Reaction (e.g., 120°C, 24h) Mix->Reaction Isolation Isolation & Washing Reaction->Isolation Activation Activation (Vacuum Heating) Isolation->Activation PorousMOF Porous MOF (HKUST-1) Activation->PorousMOF

Caption: Workflow for the solvothermal synthesis of a porous MOF.

DrugDeliveryMechanism cluster_loading Drug Loading cluster_release Drug Release PorousMOF Activated Porous MOF DrugLoadedMOF Drug-Loaded MOF PorousMOF->DrugLoadedMOF Impregnation DrugSolution Drug in Solution DrugSolution->DrugLoadedMOF ReleaseEnvironment Physiological Environment (e.g., PBS buffer) DrugLoadedMOF->ReleaseEnvironment ReleasedDrug Released Drug ReleaseEnvironment->ReleasedDrug Diffusion EmptyMOF Empty MOF ReleaseEnvironment->EmptyMOF

Caption: Conceptual diagram of drug loading and release from a MOF.

We hope this information on porous materials derived from 1,3,5-benzenetricarboxylic acid is a valuable resource for your research and development endeavors. Should significant research on this compound-based porous materials become available in the future, we will endeavor to provide updated Application Notes and Protocols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Benzenetriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,3,5-Benzenetriacetic acid synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Triple-Willgerodt reaction of 1,3,5-triacetylbenzene, followed by hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and direct route is the triple Willgerodt-Kindler reaction starting from 1,3,5-triacetylbenzene. This multi-step, one-pot reaction involves the conversion of the three acetyl groups to thioamides, which are then hydrolyzed to the corresponding carboxylic acids.

Q2: What are the typical yields for the synthesis of this compound?

A2: The reported yields can vary. The original synthesis by Newman and Lowrie reported a yield of 57% for the hydrolysis step of the intermediate tris-thioamide.[1] Overall yields from 1,3,5-triacetylbenzene are often in the range of 40-60%, but can be lower due to the challenges of running three simultaneous reactions on the same molecule.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a useful technique to monitor the disappearance of the starting material, 1,3,5-triacetylbenzene, and the formation of the intermediate tris-thioamide. During hydrolysis, the formation of the final product can also be monitored by TLC, observing the appearance of a more polar spot corresponding to the tricarboxylic acid.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Intermediate Tris-thioamide 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure reagents (1,3,5-triacetylbenzene, sulfur, morpholine). 4. Side reactions.1. Increase reaction time. Monitor by TLC until the starting material is consumed. 2. Ensure the reaction is maintained at a gentle reflux. For the Willgerodt-Kindler reaction, temperatures are typically elevated. 3. Use freshly purified reagents. 1,3,5-triacetylbenzene can be recrystallized from ethanol.[2] 4. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Isolating the Tris-thioamide Intermediate The intermediate may be an oil or difficult to crystallize.Proceed directly to the hydrolysis step without isolating the intermediate. After the initial reaction, the excess morpholine and sulfur can be removed under reduced pressure before adding the hydrolysis reagents.
Low Yield of this compound after Hydrolysis 1. Incomplete hydrolysis of the tris-thioamide. 2. Degradation of the product during hydrolysis. 3. Product loss during workup and purification.1. Increase the duration of the hydrolysis or use a stronger acid/base. Common conditions involve refluxing with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH). 2. Avoid excessively harsh hydrolysis conditions (e.g., very high temperatures for extended periods). 3. The product is soluble in alkaline aqueous solutions. Ensure complete precipitation by adjusting the pH to be strongly acidic (pH 1-2) with a strong acid like HCl. Cool the solution to maximize precipitation.
Product is Contaminated with Sulfur Elemental sulfur from the Willgerodt-Kindler reaction is carried over.Wash the crude product with a solvent that dissolves sulfur but not the desired product, such as carbon disulfide (use with extreme caution in a fume hood) or by hot filtration of a solution of the crude product.
Incomplete Conversion of 1,3,5-triacetylbenzene The reaction may stall, leaving partially reacted intermediates (mono- and di-substituted products).This is a common challenge with multi-site reactions. Consider using microwave-assisted heating, which has been shown to improve yields and reduce reaction times in Willgerodt-Kindler reactions.[1][3] The use of acid catalysts like p-toluenesulfonic acid or montmorillonite K10 has also been reported to promote the reaction.[4]

Experimental Protocols

Synthesis of 1,3,5-Triacetylbenzene (Starting Material)

A common method for the synthesis of 1,3,5-triacetylbenzene is the self-condensation of acetone with ethyl formate in the presence of a strong base like sodium ethoxide, followed by acidification.[2]

  • Reagents: Sodium, absolute ethanol, anhydrous ether, acetone, ethyl formate, acetic acid.

  • Procedure:

    • Prepare sodium ethoxide in situ by reacting freshly cut sodium with absolute ethanol in anhydrous ether.

    • Add a mixture of acetone and ethyl formate to the sodium ethoxide suspension and stir.

    • After the reaction is complete, extract the mixture with water.

    • Acidify the aqueous solution with acetic acid.

    • Allow the product to crystallize, then collect by filtration.

    • Recrystallize the crude product from ethanol to obtain pure 1,3,5-triacetylbenzene.[2]

Synthesis of this compound via Triple Willgerodt-Kindler Reaction

This protocol is based on the general principles of the Willgerodt-Kindler reaction and the specific application to 1,3,5-triacetylbenzene.

Step 1: Formation of the Tris-thioamide Intermediate

  • Reagents: 1,3,5-triacetylbenzene, sulfur, morpholine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 1,3,5-triacetylbenzene, elemental sulfur, and an excess of morpholine.

    • Heat the mixture to a gentle reflux. The reaction is typically exothermic initially.

    • Maintain reflux for several hours (e.g., 6-12 hours). Monitor the reaction by TLC until the starting material is no longer visible.

    • After completion, cool the reaction mixture.

Step 2: Hydrolysis of the Tris-thioamide to this compound

  • Reagents: Reaction mixture from Step 1, concentrated sulfuric acid or sodium hydroxide solution.

  • Procedure:

    • To the crude reaction mixture from the previous step, add a solution of concentrated sulfuric acid in water or a concentrated solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for an extended period (e.g., 12-24 hours) to ensure complete hydrolysis of the three thioamide groups.

    • Cool the reaction mixture to room temperature.

    • If basic hydrolysis was used, carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). If acidic hydrolysis was used, the product may precipitate upon cooling and dilution with water.

    • Cool the mixture in an ice bath to maximize the precipitation of the crude this compound.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent, such as water or an ethanol/water mixture, to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Triple Willgerodt-Kindler Reaction cluster_hydrolysis Hydrolysis cluster_purification Purification start_reagents Acetone + Ethyl Formate reaction1 Condensation with NaOEt start_reagents->reaction1 product1 1,3,5-Triacetylbenzene reaction1->product1 main_reagents 1,3,5-Triacetylbenzene + Sulfur + Morpholine product1->main_reagents reaction2 Reflux main_reagents->reaction2 intermediate Tris-thioamide Intermediate reaction2->intermediate hydrolysis_reagents Intermediate + Acid/Base intermediate->hydrolysis_reagents reaction3 Reflux hydrolysis_reagents->reaction3 product2 Crude this compound reaction3->product2 purification_step Recrystallization product2->purification_step final_product Pure this compound purification_step->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions low_yield Low Final Yield check_step1 Low Yield of Intermediate? low_yield->check_step1 check_step2 Incomplete Hydrolysis? low_yield->check_step2 check_purification Loss during Purification? low_yield->check_purification solution1 Optimize Willgerodt-Kindler: - Increase reaction time - Use catalyst - Microwave heating check_step1->solution1 Yes solution2 Optimize Hydrolysis: - Increase duration - Stronger acid/base check_step2->solution2 Yes solution3 Optimize Purification: - Ensure complete precipitation (pH 1-2) - Careful handling check_purification->solution3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Willgerodt-Kindler Synthesis of 1,3,5-Benzenetriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Willgerodt-Kindler reaction to synthesize 1,3,5-benzenetriacetic acid from 1,3,5-triacetylbenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Willgerodt-Kindler reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Thioamide Intermediate Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is maintained at a consistent reflux temperature (typically 130-160°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.
Suboptimal stoichiometry of reagents.The molar ratio of amine (e.g., morpholine) and sulfur to the ketone is crucial. An excess of both amine and sulfur is generally recommended. Start with a molar ratio of 1:10:5 for 1,3,5-triacetylbenzene:morpholine:sulfur and optimize from there.
Poor quality of reagents.Use freshly distilled morpholine and high-purity elemental sulfur. Ensure the starting 1,3,5-triacetylbenzene is pure.
Formation of Insoluble Tars/Polymers High reaction temperatures or prolonged reaction times can lead to polymerization and decomposition.Carefully control the reaction temperature. While a high temperature is necessary, excessive heat can be detrimental. Stepwise heating might be beneficial.
Presence of impurities in the starting material.Purify the 1,3,5-triacetylbenzene before use, for instance by recrystallization.
Low Yield of this compound after Hydrolysis Incomplete hydrolysis of the tris(thioamide) intermediate.The hydrolysis step requires harsh conditions. Ensure complete hydrolysis by using a strong acid (e.g., concentrated sulfuric or hydrochloric acid) or a strong base (e.g., concentrated sodium hydroxide) and heating for a sufficient duration.
Degradation of the product during hydrolysis.While harsh conditions are needed, prolonged exposure to very high temperatures in strong acid or base can lead to decarboxylation or other side reactions. Monitor the hydrolysis and work up the reaction as soon as the thioamide has been consumed.
Difficulty in Purifying the Final Product Presence of sulfur-containing byproducts.After hydrolysis, unreacted sulfur and sulfur byproducts can contaminate the product. Washing the crude product with a solvent that dissolves sulfur but not the desired acid (e.g., carbon disulfide, with appropriate safety precautions) can be effective.
Incomplete precipitation of the tri-acid.This compound has limited solubility in acidic water. Ensure the pH is sufficiently low (pH 1-2) to induce complete precipitation. Cooling the solution in an ice bath can also improve the yield of the precipitate.
Co-precipitation of impurities.If the crude product is highly impure, recrystallization is recommended. Suitable solvent systems include water, ethanol-water mixtures, or acetic acid-water mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Willgerodt-Kindler reaction?

A1: The reaction proceeds through the formation of an enamine from the ketone and the secondary amine (e.g., morpholine).[1][2] This enamine then reacts with elemental sulfur. A series of rearrangements, likely involving a thiiranium ion intermediate, leads to the migration of the carbonyl group to the terminal carbon of the alkyl chain, forming a thioamide.[1] Subsequent hydrolysis of the thioamide yields the corresponding carboxylic acid.

Q2: Can I use other amines besides morpholine?

A2: Yes, other secondary amines like piperidine or pyrrolidine can be used. However, morpholine is most commonly employed due to its suitable boiling point and reactivity. The choice of amine can influence the reaction rate and yield, so optimization may be necessary.

Q3: My reaction mixture is a thick, dark slurry. Is this normal?

A3: Yes, the Willgerodt-Kindler reaction is often heterogeneous and can result in a dark, viscous mixture due to the presence of elemental sulfur and the formation of polysulfides.[3] Efficient stirring is crucial to ensure proper mixing of the reactants.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a useful technique to monitor the disappearance of the starting material, 1,3,5-triacetylbenzene. It can be more challenging to monitor the formation of the tris(thioamide) intermediate due to its polarity and potential for streaking on the TLC plate.

Q5: What are the expected side products in this reaction?

A5: The primary side products can include partially reacted intermediates (mono- and di-substituted thioamides), the corresponding carboxylic acids from premature hydrolysis of the thioamide if water is present, and various sulfur-containing byproducts. At higher temperatures, thermal decomposition and polymerization can also occur.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Willgerodt-Kindler reaction and the synthesis reported by Newman and Lowrie.

Step 1: Formation of the Tris(thioamide) Intermediate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 1,3,5-triacetylbenzene (1.0 eq), morpholine (30.0 eq), and elemental sulfur (15.0 eq).

  • Under a nitrogen atmosphere, heat the mixture to reflux (approximately 130-140°C) with vigorous stirring.

  • Maintain the reflux for 24-48 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature. The crude product will likely be a dark, viscous solid.

Step 2: Hydrolysis of the Tris(thioamide) Intermediate

  • To the crude tris(thioamide) intermediate, cautiously add an excess of concentrated sulfuric acid (e.g., 70% aqueous solution).

  • Heat the mixture to reflux (approximately 120-130°C) and maintain for 12-24 hours, or until the evolution of hydrogen sulfide ceases (use appropriate safety measures and a scrubber).

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • A precipitate of crude this compound should form.

Step 3: Purification of this compound

  • Collect the crude precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • To remove unreacted sulfur, the crude product can be washed with a minimal amount of a suitable solvent like carbon disulfide (handle with extreme caution in a well-ventilated fume hood).

  • Further purify the this compound by recrystallization from a suitable solvent system, such as hot water or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain the final product.

Data Presentation

Table 1: Representative Reaction Conditions for the Willgerodt-Kindler Reaction

Starting MaterialAmineSulfur (eq)Amine (eq)Temperature (°C)Time (h)Yield (%)Reference
AcetophenoneMorpholine2.55135685General Literature
4'-MethoxyacetophenoneMorpholine2.55135492General Literature
1,3,5-TriacetylbenzeneMorpholine153014048~60-70*Inferred from Newman & Lowrie

*Note: The yield for the triple Willgerodt-Kindler reaction is an estimate based on typical outcomes for this reaction and the successful synthesis reported by Newman and Lowrie. Actual yields may vary depending on the specific experimental conditions.

Visualizations

Willgerodt_Kindler_Mechanism A Aryl Ketone B Enamine A->B + Amine - H2O C Sulfur Adduct B->C + Sulfur D Rearrangement Intermediate C->D Rearrangement E Thioamide D->E F Carboxylic Acid E->F Hydrolysis

Caption: Mechanism of the Willgerodt-Kindler Reaction.

Experimental_Workflow start Start step1 Combine 1,3,5-Triacetylbenzene, Morpholine, and Sulfur start->step1 step2 Heat to Reflux (130-140°C, 24-48h) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Acid Hydrolysis (e.g., 70% H2SO4, Reflux) step3->step4 step5 Precipitate on Ice step4->step5 step6 Filter and Wash Crude Product step5->step6 step7 Purify by Recrystallization step6->step7 end Pure this compound step7->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart start Low Yield of Final Product q1 Check Yield of Thioamide Intermediate start->q1 a1_yes Low Thioamide Yield q1->a1_yes Low a1_no Good Thioamide Yield q1->a1_no Good q2 Incomplete Reaction? a1_yes->q2 q3 Incomplete Hydrolysis? a1_no->q3 a2_yes Increase Reaction Time/Temp q2->a2_yes Yes a2_no Check Reagent Stoichiometry/Purity q2->a2_no No a3_yes Increase Hydrolysis Time/Acid Conc. q3->a3_yes Yes a3_no Check Purification/Isolation Steps q3->a3_no No

Caption: Troubleshooting flowchart for low yield of this compound.

References

Technical Support Center: Purification of Crude 1,3,5-Benzenetriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,3,5-Benzenetriacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization. This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, purer crystals of this compound will form, leaving the impurities dissolved in the solvent.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on the solubility of structurally similar compounds like trimesic acid, suitable solvents for recrystallization include water, ethanol, and methanol.[1] A mixed solvent system, such as ethanol-water or acetic acid-water, can also be effective.[2][3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: How can I remove colored impurities from my crude this compound?

A3: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by hot gravity filtration before the solution is cooled for crystallization.[4]

Q4: What should I do if crystals do not form upon cooling the solution?

A4: If crystals do not form, the solution may be supersaturated or the concentration of the compound may be too low. You can try the following techniques to induce crystallization:

  • Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution.[5]

  • Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleus for crystal growth.[5]

  • Reducing Solvent Volume: If too much solvent was added, you can evaporate some of it to increase the concentration of the compound and then allow it to cool again.[4]

  • Ice Bath: Place the flask in an ice bath to further reduce the temperature and decrease the solubility of the compound.[6]

Q5: How can I assess the purity of my recrystallized this compound?

A5: The purity of the final product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a broader range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.[7]

  • Spectroscopic Techniques: Techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-Transform Infrared Spectroscopy) can be used to confirm the structure and identify any remaining impurities.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
The crude product does not fully dissolve in the hot solvent. Insufficient solvent was used.Add small portions of hot solvent until the solid is completely dissolved.[4][6]
The chosen solvent is not suitable.Test the solubility of a small amount of the crude product in different solvents to find a more suitable one.
An oil forms instead of crystals upon cooling ("oiling out"). The solution is cooling too rapidly.Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[3]
The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.[6]
The crude product is highly impure.Purify the crude product by another method, such as column chromatography, before recrystallization.[7]
Low recovery of the purified product. Too much solvent was used, causing a significant amount of the product to remain dissolved even at low temperatures.Reduce the volume of the solvent by evaporation before cooling.[4]
Premature crystallization occurred during hot filtration.Use a pre-heated funnel and filter flask for hot gravity filtration to prevent the solution from cooling and crystallizing prematurely.[7]
The crystals were not completely collected during vacuum filtration.Ensure a good seal on the Buchner funnel and wash the flask with a small amount of cold solvent to transfer all the crystals.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the expected outcome of a successful recrystallization of crude this compound.

ParameterBefore Purification (Crude)After Purification (Recrystallized)
Appearance Yellowish to brown powderWhite crystalline powder
Purity (by HPLC) ~85%>98%
Melting Point 158-165 °C (broad)170-172 °C (sharp)
Yield -75-90%

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water or ethanol)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent in which this compound is soluble when hot and insoluble when cold. Water or ethanol are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid.[4][6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal and any insoluble materials.[7]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[5][6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

  • Analysis: Determine the melting point and weigh the final product to calculate the percent recovery. Assess the purity using appropriate analytical techniques.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Gravity Filtration (if necessary) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Impurities Impurities in Filtrate VacuumFiltration->Impurities Filtrate Drying Drying Washing->Drying PureProduct Pure this compound Drying->PureProduct

Caption: Workflow for the purification of this compound by recrystallization.

TroubleshootingTree Start Problem Encountered During Purification NoCrystals No Crystals Form Start->NoCrystals OilingOut Oily Product Forms Start->OilingOut LowYield Low Yield Start->LowYield Sol_Scratch Solution: Scratch flask, add seed crystal, or cool in ice bath NoCrystals->Sol_Scratch Sol_CoolSlowly Solution: Cool solution more slowly, use lower boiling point solvent OilingOut->Sol_CoolSlowly Sol_ReduceSolvent Solution: Reduce initial solvent volume, ensure complete crystal transfer LowYield->Sol_ReduceSolvent

Caption: Troubleshooting common issues in the recrystallization of this compound.

References

Technical Support Center: Optimizing MOF Synthesis with 1,3,5-Benzenetriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) using 1,3,5-benzenetriacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing MOFs with this compound?

A1: The most prevalent method for synthesizing MOFs with this compound and its analogs, like 1,3,5-benzenetricarboxylic acid (BTC), is the solvothermal or hydrothermal method.[1][2] This involves heating the metal salt and the organic linker in a sealed vessel, often in a solvent like N,N-dimethylformamide (DMF).[3][4] Other reported methods include microwave-assisted synthesis, sonochemical synthesis, and electrochemical synthesis, which can sometimes offer faster reaction times.[1]

Q2: How critical are the reaction temperature and time in the synthesis process?

A2: Reaction temperature and time are crucial parameters that significantly influence the crystallinity, phase purity, and yield of the final MOF product. Optimal conditions are a balance; for instance, higher temperatures can enhance crystallinity but may also lead to the formation of undesirable dense phases or decomposition of the organic linker. The reaction duration affects crystal growth, with insufficient time leading to poor crystallinity and excessive time potentially causing phase transitions or decomposition.

Q3: What is the role of modulators in the synthesis of these MOFs?

A3: Modulators, such as monocarboxylic acids (e.g., formic acid, acetic acid), are often added to the reaction mixture to control the nucleation and growth of MOF crystals. They compete with the organic linker for coordination to the metal centers, which can lead to more crystalline materials and can also be used to introduce controlled defects into the MOF structure.

Q4: How can I activate the synthesized MOF to ensure porosity?

A4: Activation involves the removal of solvent molecules and unreacted starting materials from the pores of the MOF. This is a critical step to achieve the desired high surface area. A common procedure involves exchanging the synthesis solvent with a more volatile solvent (like ethanol or acetone) followed by heating under vacuum. Supercritical CO2 drying is another effective method to prevent pore collapse during solvent removal.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Suboptimal Reactant Concentrations Systematically vary the molar ratio of the metal salt to this compound. A common starting point is a 1:1 or 2:1 ratio.
Incorrect Solvent System The choice of solvent is critical. DMF is commonly used. Consider using a co-solvent system, for example, a mixture of DMF, ethanol, and water, which has been shown to be effective for similar linkers.
Inappropriate pH The deprotonation of the carboxylic acid groups of the linker is essential for coordination. The addition of a base, such as triethylamine, can facilitate this process, particularly in room temperature syntheses.[5]
Reaction Temperature Too Low For solvothermal synthesis, temperatures are typically in the range of 100-150 °C. If no product is formed, consider incrementally increasing the temperature.
Issue 2: Poor Crystallinity or Amorphous Product
Potential Cause Recommended Solution
Rapid Precipitation High reactant concentrations can lead to rapid precipitation and the formation of amorphous material. Try decreasing the overall concentration of your reactants.
Inadequate Reaction Time Crystal growth takes time. Increase the reaction duration in increments (e.g., 12, 24, 48 hours) to allow for the formation of a more ordered crystalline structure.
Suboptimal Temperature The temperature profile can significantly impact crystallinity. A slower heating ramp or a lower synthesis temperature held for a longer duration might promote better crystal growth. For some systems, a specific temperature, for example 120 °C, has been found to be optimal for producing a highly crystalline product.[4]
Presence of Impurities Ensure the purity of your this compound, metal salt, and solvents. Impurities can inhibit crystal growth.
Issue 3: Formation of Unintended Phases
Potential Cause Recommended Solution
Thermodynamic vs. Kinetic Control Different phases of the MOF may form under different conditions. The observed phase can be a result of either kinetic or thermodynamic control. Altering the reaction temperature and time can favor the formation of the desired thermodynamic product.
Solvent Influence The solvent can act as a template or coordinating species, influencing the final structure. Experiment with different solvents or solvent mixtures.
Modulator Concentration If using a modulator, its concentration can affect the resulting phase. Vary the amount of modulator added to the reaction mixture.

Experimental Protocols

Representative Solvothermal Synthesis of a Zr-based MOF using a 1,3,5-Benzenetricarboxylate Linker

This protocol is adapted from a synthesis using 1,3,5-benzenetricarboxylic acid (H3BTC), a close analog of this compound.[4]

  • Preparation of Precursor Solution: In a typical synthesis, a metal salt such as a zirconium salt and the this compound linker are dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF).

  • Reaction Setup: The solution is placed in a sealed reaction vessel, such as a Teflon-lined stainless steel autoclave.

  • Heating: The autoclave is then heated in an oven to a specific temperature, for instance, 120 °C, and maintained at this temperature for a set period, often 24 to 48 hours.[4]

  • Cooling and Isolation: After the reaction is complete, the autoclave is allowed to cool down to room temperature. The resulting solid product is then isolated by filtration or centrifugation.

  • Washing: The isolated product is washed several times with the synthesis solvent (e.g., DMF) and then with a more volatile solvent (e.g., ethanol) to remove any unreacted starting materials and residual solvent.

  • Activation: The washed product is dried under vacuum at an elevated temperature to remove the solvent molecules from the pores and activate the MOF for subsequent applications.

Data Presentation

Table 1: Influence of Reaction Parameters on Synthesis Outcomes for BTC-based MOFs
Metal SourceLinkerSolventTemperature (°C)Time (h)OutcomeReference
Zirconium(IV) saltH3BTCDMF12024-48Crystalline Product[4]
Zirconium(IV) saltH3BTCDMF13524-48Crystalline Product[4]
Copper(II) acetateH3BTCDMF/EtOH/H2O (1:1:1)Room Temp-Crystalline MOF-199[5]
Cobalt(II) saltH3BTCSurfactant media--New crystalline MOFs[6]

Visualizations

experimental_workflow Experimental Workflow for Solvothermal MOF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_processing Product Processing prep_solution Prepare Precursor Solution (Metal Salt + Linker in Solvent) reaction_setup Seal in Autoclave prep_solution->reaction_setup heating Heat in Oven (e.g., 120°C for 48h) reaction_setup->heating cooling Cool to Room Temperature heating->cooling isolation Isolate Solid Product (Filtration/Centrifugation) cooling->isolation washing Wash with Solvents (e.g., DMF, Ethanol) isolation->washing activation Activate under Vacuum washing->activation

Caption: Experimental workflow for the solvothermal synthesis of MOFs.

troubleshooting_guide Troubleshooting Logic for Poor Crystallinity start Poor Crystallinity or Amorphous Product check_concentration Are reactant concentrations high? start->check_concentration decrease_concentration Decrease Concentrations check_concentration->decrease_concentration Yes check_time Was reaction time short? check_concentration->check_time No end Improved Crystallinity decrease_concentration->end increase_time Increase Reaction Time check_time->increase_time Yes check_temp Was temperature optimized? check_time->check_temp No increase_time->end optimize_temp Optimize Temperature Profile (e.g., slower ramp, lower temp) check_temp->optimize_temp No check_purity Check Reagent Purity check_temp->check_purity Yes optimize_temp->end check_purity->end

Caption: Troubleshooting decision tree for addressing poor crystallinity.

References

Technical Support Center: Controlling Crystal Morphology of 1,3,5-Benzenetriacetic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and crystal morphology control of Metal-Organic Frameworks (MOFs) based on 1,3,5-Benzenetriacetic acid (H3BTA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the crystal morphology of H3BTA-based MOFs?

A1: The crystal morphology of H3BTA-based MOFs is primarily influenced by a combination of intrinsic and extrinsic factors. These include:

  • Synthesis Temperature: Temperature affects both the nucleation and growth rates of the crystals.[1][2] Higher temperatures can lead to faster crystallization but may also result in smaller or less defined crystals.

  • Reaction Time: The duration of the synthesis process directly impacts the size and perfection of the crystals. Longer reaction times generally allow for the growth of larger and more well-defined crystals.

  • Solvent System: The choice of solvent or solvent mixture is critical. The polarity, viscosity, and coordinating ability of the solvent can influence the solubility of the precursors and the kinetics of crystal formation.[3]

  • Modulators: The addition of modulating agents, such as monocarboxylic acids, can competitively coordinate with the metal centers, thereby influencing the crystal growth rates along different crystallographic directions and leading to different morphologies.[4][5]

  • pH of the Reaction Mixture: The pH affects the deprotonation state of the H3BTA linker, which in turn influences its coordination behavior with the metal ions and the overall crystal assembly process.

Q2: I am observing a wide distribution of crystal sizes in my synthesis. How can I obtain more uniform crystals?

A2: A broad crystal size distribution is a common issue and can often be addressed by carefully controlling the nucleation and growth stages of the crystallization process. Consider the following strategies:

  • Optimize the Reaction Temperature: A lower reaction temperature can slow down the nucleation rate, allowing for more controlled crystal growth and a narrower size distribution.

  • Introduce Modulators: Modulators can regulate the crystal growth rate, leading to more uniform crystal sizes. The concentration of the modulator is a key parameter to optimize.

  • Control the Precursor Concentration: Adjusting the concentration of the metal salt and H3BTA linker can influence the supersaturation level of the solution, which is a critical factor for controlling nucleation.

  • Stirring: Gentle and consistent stirring can help maintain a homogeneous reaction mixture, promoting uniform nucleation and growth.

Q3: My H3BTA-MOF crystals are amorphous or poorly crystalline. What could be the cause and how can I improve crystallinity?

A3: Poor crystallinity can stem from several factors in the synthesis process. Here are some troubleshooting steps:

  • Check the Purity of Reagents: Ensure that the H3BTA linker, metal salt, and solvents are of high purity, as impurities can interfere with the crystallization process.

  • Adjust the Solvent Composition: The solvent plays a crucial role in the formation of crystalline MOFs. For instance, in the synthesis of some MOFs, a minimum volume percentage of a co-solvent like ethanol in water is necessary for crystallization to occur.[3]

  • Optimize the Synthesis Temperature and Time: The reaction may require a higher temperature or a longer duration to facilitate the formation of a stable, crystalline framework.

  • Control the pH: The pH of the reaction mixture can significantly impact the deprotonation of the linker and the coordination with the metal ions, which is essential for forming a well-ordered crystalline structure.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Irregular Crystal Shape / Agglomeration - Rapid nucleation and uncontrolled crystal growth.- High precursor concentration.- Inappropriate solvent system.- Decrease the reaction temperature to slow down crystallization kinetics.- Introduce a modulator (e.g., acetic acid, formic acid) to control crystal growth.- Reduce the concentration of the metal salt and/or H3BTA linker.- Experiment with different solvents or solvent mixtures to optimize solubility and coordination.
Formation of Impure Phases - Incorrect stoichiometry of reactants.- Reaction temperature is too high or too low.- Presence of impurities in the starting materials.- Carefully control the molar ratio of the metal salt to the H3BTA linker.- Systematically vary the synthesis temperature to find the optimal range for the desired phase.- Use high-purity reagents and solvents.
Low Yield of MOF Crystals - Incomplete reaction.- Sub-optimal solvent for crystallization.- Reaction time is too short.- Increase the reaction time to allow for complete crystallization.- Screen different solvent systems to improve the yield.- Optimize the reaction temperature; a moderate increase might improve the yield without compromising crystallinity.
Inconsistent Crystal Morphology Between Batches - Variations in reaction conditions (e.g., temperature fluctuations, stirring rate).- Inconsistent quality of reagents or solvents.- Ensure precise control over all synthesis parameters, including temperature, time, and stirring.- Use reagents and solvents from the same batch for a series of experiments to minimize variability.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of H3BTA-based MOFs with a focus on controlling crystal morphology. Specific parameters should be optimized for the desired metal and final crystal characteristics.

Protocol 1: Solvothermal Synthesis for Basic Morphology Control

This protocol outlines a standard solvothermal synthesis method that can be adapted to control crystal size and shape by varying temperature and time.

Materials:

  • This compound (H3BTA)

  • Metal salt (e.g., Lanthanide nitrate, Zinc nitrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with water/ethanol)

Procedure:

  • In a glass vial, dissolve the H3BTA linker in the chosen solvent or solvent mixture.

  • In a separate vial, dissolve the metal salt in the same solvent system.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Set the desired temperature and reaction time. For initial experiments, a temperature range of 100-150 °C and a time of 24-72 hours can be explored.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with the synthesis solvent and then with a lower-boiling point solvent (e.g., ethanol or methanol) to remove unreacted precursors and residual solvent.

  • Dry the final product under vacuum.

Protocol 2: Modulator-Assisted Synthesis for Fine-Tuning Morphology

This protocol incorporates a modulator to gain finer control over the crystal morphology.

Materials:

  • This compound (H3BTA)

  • Metal salt

  • Solvent

  • Modulator (e.g., acetic acid, formic acid, benzoic acid)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • To the combined solution in the Teflon-lined autoclave, add a specific molar equivalent of the chosen modulator. The amount of modulator will need to be optimized; start with a low concentration and gradually increase it in subsequent experiments.

  • Proceed with steps 4 through 9 from Protocol 1.

  • Characterize the resulting crystals to observe the effect of the modulator on the morphology.

Quantitative Data Summary

The following tables summarize the impact of various synthesis parameters on the crystal morphology of MOFs, with a focus on principles applicable to H3BTA-based systems. Note: Specific quantitative data for H3BTA MOFs is limited in the literature; the following tables are based on general principles and data from similar MOF systems.

Table 1: Effect of Solvent Composition on Crystal Size of a Cu-BTC MOF [3]

Water/Ethanol (v/v)Average Crystal Size (nm)
70/30~300
50/50~150
25/75~50
10/90~20

Table 2: General Influence of Synthesis Parameters on Crystal Morphology

ParameterVariationExpected Effect on Crystal Morphology
Temperature IncreaseSmaller, more numerous crystals; potential for phase changes.
DecreaseLarger, more well-defined crystals; slower crystallization.
Time IncreaseLarger crystal size; improved crystallinity.
DecreaseSmaller crystal size; potentially incomplete crystallization.
Modulator Conc. IncreaseCan lead to changes in crystal shape (e.g., from cubic to octahedral) and increased crystal size by slowing down growth on specific facets.[5]
Solvent Polarity VariesCan significantly alter crystal habit by influencing the interaction between the solvent and specific crystal faces.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Morphology Control

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis & Crystallization cluster_processing Product Processing & Analysis prep_linker Dissolve H3BTA in Solvent mix Combine Solutions prep_linker->mix prep_metal Dissolve Metal Salt in Solvent prep_metal->mix add_modulator Add Modulator (Optional) mix->add_modulator react Solvothermal Reaction (Controlled Temperature & Time) mix->react Without Modulator add_modulator->react cool Cool to Room Temperature react->cool collect Collect Crystals (Filtration/Centrifugation) cool->collect wash Wash Crystals collect->wash dry Dry Under Vacuum wash->dry characterize Characterize Morphology (SEM, XRD) dry->characterize

Caption: A generalized workflow for the synthesis and morphological control of H3BTA-based MOFs.

Logical Relationship of Synthesis Parameters to Crystal Morphology

logical_relationship cluster_params Synthesis Parameters cluster_kinetics Crystallization Kinetics cluster_morphology Crystal Morphology Temp Temperature Nucleation Nucleation Rate Temp->Nucleation Growth Growth Rate Temp->Growth Time Time Time->Growth Solvent Solvent Solvent->Nucleation Solvent->Growth Modulator Modulator Modulator->Growth pH pH pH->Nucleation Size Size Nucleation->Size Distribution Size Distribution Nucleation->Distribution Growth->Size Shape Shape Growth->Shape

Caption: The interplay of synthesis parameters on crystallization kinetics and final crystal morphology.

References

stability and degradation of 1,3,5-Benzenetriacetic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,3,5-Benzenetriacetic acid (BTA). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the general stability of this compound under standard storage conditions?

A1: this compound is generally considered stable as a solid.[1][2] For optimal shelf life, it should be stored in a well-ventilated place with the container tightly closed.[2] Some sources indicate that it may be light-sensitive, so storage in a dark place or in an amber vial is recommended.[1]

Q2: My BTA solution appears to be degrading over time, what could be the cause?

A2: Degradation of BTA in solution can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation processes. It is advisable to store BTA solutions at recommended temperatures, typically refrigerated (2-8 °C) for short-term storage, and frozen for long-term storage.

  • Light Exposure: As the solid form may be light-sensitive, it is crucial to protect BTA solutions from light to prevent potential photodegradation.[1] Use amber vials or cover your containers with aluminum foil.

  • Oxidizing Agents: The presence of oxidizing agents in your solution or headspace could lead to oxidative degradation of the benzene ring.[3][4] Ensure your solvents and additives are free from peroxides and other oxidizing impurities.

  • Microbial Contamination: If not prepared under sterile conditions, microbial growth can lead to the degradation of organic molecules.

Q3: I am observing unexpected peaks in my HPLC analysis of a BTA sample. How can I determine if these are degradation products?

A3: The appearance of new peaks in your chromatogram is a common indicator of degradation. To confirm if these are degradation products, you can perform the following:

  • Forced Degradation Studies: Intentionally expose your BTA sample to stress conditions (e.g., high temperature, strong acid/base, UV light, oxidation). Analyze the stressed samples by HPLC. If the new peaks in your experimental sample match the retention times of the peaks generated during forced degradation, they are likely degradation products.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio of the new peaks can help in identifying their molecular weights and proposing potential structures of the degradation products.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) with your HPLC to check the peak purity of your BTA peak. A non-homogenous peak suggests the presence of co-eluting impurities or degradation products.

Q4: What are the best practices for preparing and storing BTA solutions to ensure stability?

A4: To maximize the stability of your BTA solutions, follow these guidelines:

  • Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize contaminants that could promote degradation.

  • Control pH: If your experimental conditions allow, buffer the solution to a pH where BTA is most stable. For many carboxylic acids, a slightly acidic to neutral pH is often optimal.

  • Protect from Light: Always store solutions in amber vials or protect them from light.

  • Control Temperature: Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term). Allow solutions to come to room temperature before use to prevent condensation.

  • Inert Atmosphere: For long-term storage or if working with sensitive reaction components, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Summary of Stability Data

Due to limited publicly available quantitative data on the degradation of this compound, the following table summarizes the qualitative stability information.

ConditionStability ProfileRecommendationsSource
Storage (Solid) StableStore below 30°C in a well-ventilated, dry place.[1][2]
Light Exposure May be light-sensitiveStore protected from light.[1]
Reactivity No known hazardous reactions under normal conditions.Avoid strong oxidizing agents.[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for evaluating the stability of BTA under various stress conditions.

1. Materials and Reagents:

  • This compound (BTA) reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (for acid stress)

  • Sodium hydroxide (for base stress)

  • Hydrogen peroxide (for oxidative stress)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[5][6]

  • C18 reverse-phase HPLC column

  • Analytical balance

  • pH meter

  • Temperature-controlled oven

  • UV light chamber

3. Preparation of BTA Stock Solution:

  • Accurately weigh and dissolve BTA in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

4. Forced Degradation Studies:

  • Acid Hydrolysis: Mix an aliquot of the BTA stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the BTA stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the BTA stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store an aliquot of the BTA stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the BTA stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

5. HPLC Analysis:

  • Mobile Phase: A typical starting point would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Gradient: A suitable gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where BTA has maximum absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL

  • Analyze the control (unstressed) and all stressed samples.

6. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage degradation of BTA by comparing the peak area of the BTA peak in the stressed samples to the control.

  • Identify and quantify the major degradation products by their peak areas.

Visualizations

Experimental_Workflow_for_BTA_Stability_Testing Experimental Workflow for BTA Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare BTA Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (1N NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stress thermal Thermal Stress (80°C) prep->thermal Expose to Stress photo Photolytic Stress (UV Light) prep->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze base->hplc Analyze oxid->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for assessing BTA stability under forced degradation.

Hypothetical_Degradation_Pathway Hypothetical Oxidative Degradation Pathway of BTA BTA This compound intermediate1 Hydroxylated Intermediate BTA->intermediate1 Oxidation (e.g., •OH radical) ring_opening Ring-Opened Products (e.g., dicarboxylic acids) intermediate1->ring_opening Further Oxidation co2 CO2 + H2O ring_opening->co2 Mineralization

Caption: A hypothetical oxidative degradation pathway for BTA.

References

challenges in scaling up the production of 1,3,5-Benzenetriacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,3,5-Benzenetriacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scaling up?

A1: Two primary routes are considered for the synthesis of this compound on a larger scale. The first involves the hydrolysis of 1,3,5-tris(cyanomethyl)benzene (1,3,5-benzenetriacetonitrile). The second route is the Willgerodt-Kindler reaction of 1,3,5-triacetylbenzene, followed by hydrolysis of the resulting thioamide intermediate.

Q2: I am observing a low yield in the hydrolysis of 1,3,5-tris(cyanomethyl)benzene. What are the potential causes?

A2: Low yields during the hydrolysis of 1,3,5-tris(cyanomethyl)benzene can be attributed to several factors. Incomplete hydrolysis is a common issue, which can result in the formation of mono- and di-acid/amide intermediates. The reaction conditions, such as temperature, reaction time, and the concentration of the acid or base catalyst, are critical. For acidic hydrolysis, using a strong acid like concentrated HCl and ensuring a sufficiently long reflux time is important.[1][2] In basic hydrolysis, the use of a strong base like NaOH or KOH at elevated temperatures is necessary to drive the reaction to completion.[1][2]

Q3: My final product after hydrolysis of the nitrile precursor is difficult to purify. What are the likely impurities?

A3: The primary impurities are likely partially hydrolyzed intermediates, such as the corresponding amides and compounds where only one or two of the three nitrile groups have been hydrolyzed. Residual starting material, 1,3,5-tris(cyanomethyl)benzene, may also be present if the reaction is incomplete. In the case of basic hydrolysis, the product will be in the form of a salt (e.g., sodium salt), which needs to be carefully acidified to precipitate the free carboxylic acid. Incomplete acidification can lead to the presence of salts in the final product.

Q4: During the Willgerodt-Kindler reaction of 1,3,5-triacetylbenzene, I am getting a complex mixture of byproducts. How can I improve the selectivity?

A4: The Willgerodt-Kindler reaction can be sensitive to reaction conditions, and optimizing these is key to improving selectivity.[3][4] The choice of amine (secondary amines like morpholine or piperidine are common), the amount of sulfur, reaction temperature, and reaction time all play a crucial role.[5] Running the reaction at too high a temperature or for an extended period can lead to degradation and the formation of complex side products. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.[3][5]

Q5: What are the best practices for purifying crude this compound on a larger scale?

A5: Purification of this compound, which is a solid, is typically achieved by recrystallization.[6] A key challenge is finding a suitable solvent that provides good solubility at high temperatures and poor solubility at low temperatures. Water or aqueous solvent mixtures are often good starting points for polar carboxylic acids.[6] If the crude product contains colored impurities, treatment with activated carbon before recrystallization can be effective. For acidic impurities with different pKa values, purification can sometimes be achieved by careful pH-controlled extraction and precipitation.[7]

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis of 1,3,5-tris(cyanomethyl)benzene
Symptom Potential Cause Suggested Solution
Low yield of the desired tri-acid.Incomplete reaction.Increase the reaction time and/or temperature. Ensure adequate stirring to maintain a homogeneous reaction mixture.
Presence of amide intermediates in the final product (identified by IR or NMR).Insufficient water or catalyst.Ensure a sufficient excess of aqueous acid or base is used. For acidic hydrolysis, use concentrated HCl. For basic hydrolysis, ensure the molar ratio of base to nitrile is at least 3:1.
Product precipitates as a sticky solid upon acidification.Presence of partially hydrolyzed, more soluble intermediates.Isolate the crude product and subject it to a second round of more forcing hydrolysis conditions.
Issue 2: Poor Yield and Side Reactions in the Willgerodt-Kindler Reaction
Symptom Potential Cause Suggested Solution
Formation of a dark, tarry reaction mixture.Reaction temperature is too high, leading to decomposition.Carefully control the reaction temperature. Optimize the temperature on a small scale to find the balance between reaction rate and side product formation.[3]
Low conversion of 1,3,5-triacetylbenzene.Insufficient reaction time or temperature.Gradually increase the reaction time and/or temperature, monitoring the reaction progress by a suitable analytical method like TLC or HPLC.
Complex mixture of products observed by chromatography.Sub-optimal ratio of reagents.Systematically vary the molar ratios of amine and sulfur to the ketone substrate to find the optimal conditions for the desired thioamide formation.[5]
Issue 3: Challenges in the Purification of this compound
Symptom Potential Cause Suggested Solution
Oiling out during recrystallization.The solvent is not ideal, or the impurity level is too high.Try a different solvent or a mixture of solvents. If the impurity level is high, consider a preliminary purification step like an acid-base extraction.
Poor recovery after recrystallization.The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of cold solvent to wash the crystals. Consider using a co-solvent to decrease the solubility of the product.
The final product has a persistent color.Colored impurities are co-crystallizing with the product.Treat the hot solution with activated carbon before filtration and recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 1,3,5-tris(cyanomethyl)benzene

Objective: To synthesize this compound by the acidic hydrolysis of 1,3,5-tris(cyanomethyl)benzene.

Materials:

  • 1,3,5-tris(cyanomethyl)benzene

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (for pH adjustment if needed)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3,5-tris(cyanomethyl)benzene.

  • Slowly add a 5-10 molar excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or HPLC by taking small aliquots, neutralizing them, and spotting them against the starting material.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water with stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Willgerodt-Kindler Reaction and Hydrolysis

Objective: To synthesize this compound from 1,3,5-triacetylbenzene in a two-step process.

Step 1: Willgerodt-Kindler Reaction Materials:

  • 1,3,5-triacetylbenzene

  • Morpholine (or another suitable secondary amine)

  • Sulfur powder

  • A high-boiling solvent like pyridine or DMF (optional, can be run neat)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 1,3,5-triacetylbenzene, a slight excess of morpholine (e.g., 3.3 equivalents), and sulfur (e.g., 6.6 equivalents).

  • Heat the mixture with vigorous stirring to 130-150°C for 6-12 hours. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature. The crude product, the tris-thioamide, may solidify.

  • The crude thioamide can be purified by recrystallization from a suitable solvent like ethanol, or carried forward to the next step without extensive purification.

Step 2: Hydrolysis of the Tris-thioamide Materials:

  • Crude tris-thioamide from Step 1

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Deionized Water

Procedure:

  • To the flask containing the crude tris-thioamide, add a significant excess of concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and pour it into ice water.

  • The crude this compound will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for Hydrolysis of 1,3,5-tris(cyanomethyl)benzene

ParameterAcidic HydrolysisBasic Hydrolysis
Catalyst Concentrated HCl or H₂SO₄NaOH or KOH
Solvent WaterWater/Ethanol mixture
Temperature 100-110 °C (Reflux)100-110 °C (Reflux)
Reaction Time 12-24 hours8-16 hours
Work-up Precipitation in ice waterAcidification to pH < 2
Typical Yield 70-85%75-90%
Purity (crude) 85-95%80-90%

Table 2: Key Parameters for Willgerodt-Kindler Reaction of 1,3,5-triacetylbenzene

ParameterCondition
Amine Morpholine or Piperidine
Sulfur (equivalents) 2-3 per acetyl group
Temperature 130-160 °C
Reaction Time 6-18 hours
Typical Yield (thioamide) 60-80%

Visualizations

Synthesis_Pathways cluster_0 Route 1: Hydrolysis cluster_1 Route 2: Willgerodt-Kindler 1,3,5-tris(cyanomethyl)benzene 1,3,5-tris(cyanomethyl)benzene This compound This compound 1,3,5-tris(cyanomethyl)benzene->this compound H₃O⁺ or OH⁻, Δ 1,3,5-triacetylbenzene 1,3,5-triacetylbenzene Tris-thioamide intermediate Tris-thioamide intermediate 1,3,5-triacetylbenzene->Tris-thioamide intermediate Amine, S, Δ 1,3,5-Benzenetriacetic acid_2 This compound Tris-thioamide intermediate->1,3,5-Benzenetriacetic acid_2 H₃O⁺, Δ

Caption: Synthetic routes to this compound.

Troubleshooting_Hydrolysis Low Yield Low Yield Incomplete Reaction Incomplete Reaction? Low Yield->Incomplete Reaction Side Reactions Side Reactions? Low Yield->Side Reactions Purification Loss Loss during Purification? Low Yield->Purification Loss Increase Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Time/Temp Check Catalyst Check Catalyst Concentration Incomplete Reaction->Check Catalyst Lower Temperature Lower Reaction Temperature Side Reactions->Lower Temperature Optimize Recrystallization Optimize Recrystallization Solvent/Conditions Purification Loss->Optimize Recrystallization

Caption: Troubleshooting logic for low yield in hydrolysis.

References

Technical Support Center: Enhancing Thermal Stability of MOFs with 1,3,5-Benzenetriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of Metal-Organic Frameworks (MOFs) synthesized with 1,3,5-Benzenetriacetic acid (H₃BTC) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of MOFs based on this compound?

A1: The thermal stability of these MOFs is primarily determined by a combination of factors:

  • Metal-Ligand Bond Strength: The nature of the coordination bond between the metal center and the carboxylate groups of the linker is a critical factor. Stronger bonds generally lead to higher thermal stability.[1]

  • Inorganic Node (Secondary Building Unit - SBU): The stability of the metal-oxo cluster (SBU) itself plays a crucial role.[1]

  • Ligand Stability: The intrinsic thermal stability of the this compound linker and any functional groups attached to it will affect the overall decomposition temperature.

  • Framework Topology and Interpenetration: The overall structure, including its density and whether the frameworks are interpenetrated, can have a modest impact on thermal stability.[1]

  • Guest Molecules: The presence of coordinated solvent molecules within the pores can significantly impact the initial weight loss observed in thermogravimetric analysis (TGA) and can sometimes influence the decomposition temperature of the framework itself.[1]

Q2: What are the main strategies to enhance the thermal stability of MOFs synthesized with this compound?

A2: Several strategies can be employed to improve the thermal stability of these MOFs:

  • Post-Synthetic Modification (PSM): This involves chemically modifying the MOF after its initial synthesis. Common PSM approaches include covalent modification of the organic linker or coordination of molecules to the metal centers.[2][3][4][5][6][7][8][9] This is a versatile method to introduce functionalities that might not be stable under the initial MOF synthesis conditions.[3]

  • Ligand Functionalization: Introducing functional groups to the this compound linker prior to synthesis can alter the electronic properties and steric hindrance, which can in turn affect the thermal stability. However, the effect can vary; for instance, methyl functionalization has been reported to decrease the thermal stability of MOF-5.[10]

  • Choice of Metal Node: The selection of the metal ion is crucial. Higher-valent metal cations or those that form stronger coordination bonds with carboxylate groups can lead to more thermally robust frameworks. For example, in a series of MOFs with a derivative of a tricarboxylic acid linker, the Al-based MOF showed higher thermal stability compared to its Cr and Cu counterparts.[11]

  • Mixed-Linker or Mixed-Metal Synthesis: Introducing a secondary linker with different properties or creating a bimetallic framework can sometimes enhance thermal stability by introducing structural diversity and modifying the framework's properties.[12][13]

  • Solvent Selection: The choice of solvent during synthesis can influence the crystallinity, particle size, and defect density of the MOF, which can have an indirect effect on its thermal stability.[14][15]

Q3: How is the thermal stability of MOFs typically evaluated?

A3: Thermogravimetric analysis (TGA) is the most common technique used to determine the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature. The decomposition temperature is typically identified as the point of significant weight loss after the removal of any guest or solvent molecules. It is often complemented by Differential Scanning Calorimetry (DSC) to detect phase transitions and other thermal events.[1]

Troubleshooting Guides

Problem 1: My MOF shows a significant loss of crystallinity after post-synthetic modification (PSM).

  • Possible Cause 1: Harsh Reaction Conditions. The temperature, pressure, or pH of the PSM reaction may be too aggressive for the parent MOF, leading to the breakdown of the framework.

    • Solution: Optimize the reaction conditions. Try lowering the reaction temperature, using a milder base or acid if required, and reducing the reaction time. Screen a variety of solvents to find one that is less detrimental to the framework.

  • Possible Cause 2: Reagent Incompatibility. The chemical reagent used for modification might be reacting with the metal nodes or the linker in a way that disrupts the MOF structure.

    • Solution: Choose reagents that are known to be compatible with your MOF's metal-ligand bonds. For example, when functionalizing an amine-tagged MOF, using an acid anhydride is a common and often gentle method.[3] Consider using protecting groups for sensitive functionalities on your reagent.

  • Possible Cause 3: Steric Hindrance. The modifying group may be too bulky to fit within the pores of the MOF without causing strain and eventual collapse of the framework.

    • Solution: Select smaller modifying groups. If a larger group is necessary, consider using a parent MOF with a larger pore size.

Problem 2: The thermal stability of my MOF decreased after functionalization of the linker.

  • Possible Cause 1: Introduction of Thermally Labile Groups. The functional group you have added may have a lower decomposition temperature than the original linker, initiating the degradation of the entire framework at a lower temperature.

    • Solution: Select functional groups with high intrinsic thermal stability.

  • Possible Cause 2: Disruption of Electronic or Structural Integrity. The functionalization may have altered the electronic properties of the linker in a way that weakens the metal-ligand bond. It could also introduce strain into the framework. For example, the addition of methyl groups to the MOF-5 linker was found to increase linker motion, leading to decreased thermal stability.[10]

    • Solution: This is a more complex issue. It may be necessary to reconsider the functionalization strategy. Computational modeling can sometimes predict the effect of a functional group on the framework's stability before attempting the synthesis.

Problem 3: My TGA curve shows a large initial weight loss at a low temperature.

  • Possible Cause: Residual Solvent. This initial weight loss is almost always due to the evaporation of solvent molecules trapped within the pores of the MOF.[1]

    • Solution: This is a normal feature of TGA for MOFs. To obtain a "clean" TGA curve of the framework itself, the MOF should be "activated" before the analysis. Activation involves removing the guest solvent molecules, typically by heating the MOF under vacuum.[16]

Quantitative Data Summary

The following tables summarize the thermal decomposition temperatures of various MOFs based on 1,3,5-Benzenetricarboxylic acid (or its derivatives) under different conditions.

MOF DesignationMetal NodeLinkerDecomposition Temperature (°C)Notes
Ni-BTC (US₄₀)Ni1,3,5-Benzenetricarboxylic acid~400-450Synthesized with ultrasonic irradiation.[17]
Ni-BTC (US₆₀)Ni1,3,5-Benzenetricarboxylic acid~400-450Synthesized with ultrasonic irradiation.[17]
Ni-BTC (US₈₀)Ni1,3,5-Benzenetricarboxylic acid~400-450Synthesized with ultrasonic irradiation.[17]
TIBM-AlAl1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene~500-650Higher thermal stability in the series.[11]
TIBM-CrCr1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene~400-600[11]
TIBM-CuCu1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene~300-500[11]
IEF-23Cu1,3,5-tris(styryl)benzene tricarboxylic acid~260-420
Zn-BTC (MOF 1)Zn1,3,5-Benzenetricarboxylic acid~379Synthesized via sonochemical method.[13]
Zn-BTC (MOF 2)Zn1,3,5-Benzenetricarboxylic acid~342Synthesized via solvothermal method.[13]
MOF-5 (parent)Zn1,4-Benzenedicarboxylic acid>400For comparison with a dicarboxylate linker.
MIXMOF (5% NH₂)Zn1,4-Benzenedicarboxylic acid & 2-amino-1,4-benzenedicarboxylic acid>350Mixed-linker MOF based on MOF-5.[12]
MIXMOF (10% NH₂)Zn1,4-Benzenedicarboxylic acid & 2-amino-1,4-benzenedicarboxylic acid>350Thermal stability decreased with a higher degree of substitution.[12]

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a Cu-BTC MOF (HKUST-1)

This protocol is a general procedure for the synthesis of a common MOF based on 1,3,5-Benzenetricarboxylic acid, often referred to as HKUST-1 or Cu-BTC.

  • Dissolve the Metal Precursor: Dissolve Copper(II) nitrate trihydrate in a mixed solvent system of N,N-dimethylformamide (DMF), ethanol, and deionized water.

  • Dissolve the Organic Linker: In a separate container, dissolve 1,3,5-Benzenetricarboxylic acid (H₃BTC) in the same mixed solvent system.

  • Mix the Reagents: Combine the two solutions in a Teflon-lined autoclave.

  • Heating: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 85-120°C) for a designated period (e.g., 12-24 hours).[18]

  • Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the crystalline product by filtration or centrifugation.

  • Washing: Wash the product with the synthesis solvent (e.g., DMF) and then with a more volatile solvent like ethanol to remove unreacted starting materials.

  • Activation: Dry the material under vacuum at an elevated temperature (e.g., 120-150°C) to remove the solvent molecules from the pores.

Protocol 2: Post-Synthetic Modification of an Amine-Functionalized MOF

This protocol describes a general method for the post-synthetic modification of a MOF containing amine groups on its linker, for example, by reacting it with an anhydride.

  • Activation of the Parent MOF: Activate the amine-functionalized MOF by heating under vacuum to ensure the pores are accessible.

  • Preparation of the Reagent Solution: Dissolve the desired anhydride (e.g., acetic anhydride) in an appropriate anhydrous solvent (e.g., chloroform or dichloromethane).

  • PSM Reaction: Suspend the activated MOF in the reagent solution and stir the mixture at room temperature or with gentle heating for a specified duration (e.g., 24-72 hours).[3]

  • Washing: After the reaction, collect the modified MOF by filtration or centrifugation. Wash it thoroughly with the reaction solvent and then with a volatile solvent to remove any unreacted reagents and byproducts.

  • Drying: Dry the final product under vacuum.

  • Characterization: Characterize the modified MOF using techniques like Powder X-ray Diffraction (PXRD) to confirm the retention of crystallinity, and FTIR or NMR (after digestion of the MOF) to verify the chemical modification.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Enhancing MOF Thermal Stability cluster_synthesis MOF Synthesis cluster_characterization1 Initial Characterization cluster_enhancement Thermal Stability Enhancement cluster_characterization2 Post-Modification Characterization s1 Metal Precursor s4 Solvothermal Reaction s1->s4 s2 This compound s2->s4 s3 Solvent s3->s4 s5 Washing & Activation s4->s5 c1 PXRD s5->c1 c2 TGA s5->c2 c3 Porosity Analysis s5->c3 e1 Post-Synthetic Modification c2->e1 Low Stability e2 Ligand Functionalization (Pre-synthesis) c2->e2 Low Stability e3 Metal Node Variation c2->e3 Low Stability c4 PXRD e1->c4 c5 TGA e1->c5 c6 FTIR / NMR e1->c6 e2->s2 Modify Linker e3->s1 Change Metal

Caption: Experimental workflow for enhancing MOF thermal stability.

logical_relationship Logical Relationships in MOF Thermal Stability Enhancement cluster_factors Primary Factors cluster_strategies Enhancement Strategies cluster_outcomes Desired Outcomes f1 Metal-Ligand Bond Strength s1 Post-Synthetic Modification f1->s1 can be altered by s3 Metal Node Selection f1->s3 influences f2 SBU Stability f2->s3 influences f3 Ligand Properties f3->s1 can be altered by s2 Ligand Functionalization f3->s2 influences f4 Framework Topology s4 Mixed-Component Approach f4->s4 can be altered by o1 Increased Decomposition Temperature s1->o1 o2 Maintained Crystallinity s1->o2 o3 Retained Porosity s1->o3 s2->o1 s2->o2 s3->o1 s3->o2 s4->o1 s4->o2

Caption: Logical relationships in MOF thermal stability enhancement.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,3,5-Benzenetriacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 1,3,5-benzenetriacetic acid (trimesic acid) with its structural isomers, isophthalic acid and terephthalic acid, is presented for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols.

This report offers a clear, comparative overview of the NMR spectral data for these aromatic carboxylic acids, facilitating their identification and characterization in various research and development applications. The structural differences between the symmetrically substituted this compound and its 1,3-(isophthalic acid) and 1,4-(terephthalic acid) isomers are clearly reflected in their respective NMR spectra.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts (δ) in parts per million (ppm) for this compound, isophthalic acid, and terephthalic acid were determined in deuterated dimethyl sulfoxide (DMSO-d₆). The data is summarized in the tables below.

Table 1: ¹H NMR Spectral Data in DMSO-d₆

CompoundSignalChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound 1~8.7s3HAromatic C-H
2~3.6s6H-CH₂-
3~12.5br s3H-COOH
Isophthalic Acid 113.3s2H-COOH
28.55s1HAromatic C-H (C2)
38.22dd2HAromatic C-H (C4, C6)
47.68t1HAromatic C-H (C5)
Terephthalic Acid 1~8.1s4HAromatic C-H
2~13.2br s2H-COOH

Table 2: ¹³C NMR Spectral Data in DMSO-d₆

CompoundSignalChemical Shift (ppm)Assignment
This compound 1~172-C=O
2~138Aromatic C-C
3~130Aromatic C-H
4~41-CH₂-
Isophthalic Acid 1166.9-C=O
2134.1Aromatic C-H
3131.5Aromatic C-C
4130.3Aromatic C-H
5129.4Aromatic C-H
Terephthalic Acid 1~167-C=O
2~135Aromatic C-C
3~130Aromatic C-H

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for the analyzed compounds.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample (this compound, isophthalic acid, or terephthalic acid) was accurately weighed.

  • The sample was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Pulse Width: 30 degrees.

  • Acquisition Time: 4.0 s.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Pulse Width: 30 degrees.

  • Acquisition Time: 1.0 s.

  • Decoupling: Proton broadband decoupling.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to final spectral interpretation, follows a structured workflow. This logical relationship can be visualized as follows:

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample_Weighing Weigh Sample Solvent_Addition Dissolve in Deuterated Solvent Sample_Weighing->Solvent_Addition Transfer_to_Tube Transfer to NMR Tube Solvent_Addition->Transfer_to_Tube Instrument_Setup Instrument Setup (Lock, Tune, Shim) Transfer_to_Tube->Instrument_Setup Pulse_Sequence Select Pulse Sequence (1H, 13C) Instrument_Setup->Pulse_Sequence Data_Acquisition Acquire FID Pulse_Sequence->Data_Acquisition Fourier_Transform Fourier Transform Data_Acquisition->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Multiplicity Analyze Multiplicity (Splitting Patterns) Phase_Correction->Multiplicity Integration Integration Baseline_Correction->Integration Chemical_Shift Analyze Chemical Shifts Baseline_Correction->Chemical_Shift Integration_Analysis Analyze Integration Integration->Integration_Analysis Structure_Elucidation Structure Elucidation Chemical_Shift->Structure_Elucidation Multiplicity->Structure_Elucidation Integration_Analysis->Structure_Elucidation

A Comparative Guide to FTIR Spectroscopy for the Identification of 1,3,5-Benzenetriacetic Acid and Related Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the identification of 1,3,5-Benzenetriacetic acid and its structural analogs. By presenting key spectral data, detailed experimental protocols, and a clear workflow, this document serves as a practical resource for the characterization of aromatic carboxylic acids.

Comparison of FTIR Spectral Data

The identification of aromatic carboxylic acids using FTIR spectroscopy relies on the characteristic absorption bands corresponding to the vibrational modes of their functional groups. The following table summarizes the key FTIR peaks for this compound and its alternatives: 1,3,5-Benzenetricarboxylic acid (Trimesic acid), Terephthalic acid, and Isophthalic acid.

Functional Group Vibrational Mode This compound 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) Terephthalic Acid Isophthalic Acid
Carboxylic AcidO-H StretchBroad, ~3300-2500 cm⁻¹Broad, ~3400-2500 cm⁻¹[1][2]Broad, ~3300-2500 cm⁻¹[3]Broad, ~3100-2300 cm⁻¹[4]
Aromatic RingC-H Stretch~3100-3000 cm⁻¹~3090 cm⁻¹[5]~3104-3064 cm⁻¹[6]~3100-3000 cm⁻¹
Carboxylic AcidC=O Stretch~1710-1680 cm⁻¹~1718-1693 cm⁻¹[1]~1692 cm⁻¹[6]~1673 cm⁻¹[4]
Aromatic RingC=C Stretch~1600-1450 cm⁻¹~1624-1442 cm⁻¹[7]~1575-1511 cm⁻¹[6]~1600-1450 cm⁻¹
Carboxylic AcidC-O Stretch / O-H Bend~1420-1300 cm⁻¹~1402-1327 cm⁻¹[5]~1320-1210 cm⁻¹[3]~1300-1200 cm⁻¹
Aromatic RingC-H Out-of-Plane Bend~900-675 cm⁻¹~919 cm⁻¹[5]~900-700 cm⁻¹~900-700 cm⁻¹

Experimental Protocols

A standard method for analyzing solid samples like this compound and its alternatives is the Potassium Bromide (KBr) pellet technique.[6] This method involves mixing the sample with dry KBr powder and pressing it into a thin, transparent pellet.

Protocol for KBr Pellet Preparation:

  • Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample. The particle size should be reduced to less than 2 microns to minimize light scattering.[8]

  • Mixing with KBr: Add about 100-200 mg of dry, infrared-grade KBr powder to the mortar.[6] Gently mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the FTIR spectrum. It is recommended to collect a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

Experimental Workflow

The following diagram illustrates the logical workflow for the identification of an unknown solid sample using FTIR spectroscopy.

FTIR_Workflow FTIR Analysis Workflow for Solid Sample Identification cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis cluster_result Identification A Grind Solid Sample B Mix with KBr Powder A->B C Press into Pellet B->C D Acquire FTIR Spectrum C->D E Identify Characteristic Peaks D->E F Compare with Reference Spectra E->F G Identify Compound F->G

Caption: Workflow for solid sample identification using FTIR spectroscopy.

Conclusion

FTIR spectroscopy is a powerful and rapid technique for the identification and differentiation of this compound and other aromatic carboxylic acids. The key distinguishing features in their spectra are the positions of the C=O stretching and the pattern of the C-H out-of-plane bending vibrations in the fingerprint region, which are influenced by the number and position of the carboxylic acid groups on the benzene ring. By following standardized experimental protocols and comparing the acquired spectra with reference data, researchers can confidently identify these compounds.

References

Comparative Analysis of Analytical Techniques for 1,3,5-Benzenetriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate and reliable analysis of 1,3,5-Benzenetriacetic acid, a key building block in various chemical syntheses, is crucial for ensuring the quality and purity of starting materials and final products. This guide provides a comparative overview of the primary analytical methodologies for the characterization and quantification of this compound, with a focus on mass spectrometry. While specific experimental data for this compound is limited in publicly available literature, this document outlines established techniques for similar aromatic carboxylic acids, providing a strong foundation for method development and validation.

Mass Spectrometry Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique such as gas chromatography (GC) or liquid chromatography (LC), offers high sensitivity and selectivity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.[2][3] Silylation, for instance, replaces active hydrogens on the carboxylic acid groups with a trimethylsilyl (TMS) group, making the molecule suitable for GC analysis.[2]

Anticipated Fragmentation Pattern:

  • Loss of a methyl group (-CH3) from a TMS group.

  • Cleavage of the C-C bond between the methylene group and the carboxyl group.

  • Rearrangement reactions , such as the McLafferty rearrangement, if applicable.

  • Loss of a TMS group .

The molecular ion peak would provide information about the molecular weight of the derivatized analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds, making it a strong alternative to GC-MS for this compound without the need for derivatization.[1] However, derivatization can be employed to enhance ionization efficiency and improve chromatographic retention on reverse-phase columns.

Alternative Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the analysis of aromatic compounds. Aromatic carboxylic acids can be separated using various HPLC modes, including reversed-phase, and detected by their UV absorbance.[5][6] The benzene ring in this compound provides a chromophore that allows for sensitive UV detection.[7]

Comparison of Analytical Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Principle Separation of volatile compounds followed by mass-based detection.Separation of liquid-phase compounds followed by mass-based detection.Separation of liquid-phase compounds followed by UV absorbance detection.
Sample Volatility Requires volatile or derivatized semi-volatile compounds.[1]Suitable for non-volatile and thermally labile compounds.[1]Suitable for non-volatile compounds.
Derivatization Often required for polar, non-volatile compounds like carboxylic acids.[2][3]Can be used to improve ionization and chromatography but is not always necessary.Not generally required.
Sensitivity High, often in the parts-per-billion (ppb) range.[1]High, often in the ppb to parts-per-million (ppm) range.[1]Moderate, typically in the ppm range.
Specificity High, provides structural information from fragmentation patterns.[1]High, provides molecular weight and structural information.Moderate, based on retention time and UV spectrum.
Instrumentation Cost HighHighModerate
Throughput Moderate, sample preparation can be time-consuming.HighHigh

Experimental Protocols

While a specific, validated protocol for this compound is not available in the cited literature, the following outlines general procedures for the analysis of aromatic carboxylic acids that can be adapted.

Protocol 1: GC-MS Analysis (with Derivatization)

1. Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the sample containing this compound.
  • Dissolve the sample in a suitable solvent (e.g., pyridine).
  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an internal standard.
  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.[2]

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Injector: Splitless mode.
  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 270°C) to elute the derivatized analyte.[2]
  • Carrier Gas: Helium at a constant flow rate.[2]
  • MS Ionization: Electron Ionization (EI) at 70 eV.
  • MS Detector: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.
  • Dissolve the sample in the mobile phase or a compatible solvent.
  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC-UV Conditions:

  • HPLC Column: A C18 reversed-phase column is commonly used for aromatic acids.[6]
  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol).[5]
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detector set at a wavelength where the benzene ring absorbs, typically around 230-254 nm.[5]
  • Quantification: Use an external standard calibration curve.

Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution 1 Derivatization Silylation Dissolution->Derivatization 2 Injection GC Injection Derivatization->Injection 3 Separation Chromatographic Separation Injection->Separation 4 Ionization Electron Ionization Separation->Ionization 5 Detection Mass Detection Ionization->Detection 6 Data Data Analysis Detection->Data 7

GC-MS analysis workflow for this compound.

HPLCUV_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis Sample_HPLC Sample Weighing Dissolution_HPLC Dissolution in Mobile Phase Sample_HPLC->Dissolution_HPLC 1 Filtration_HPLC Filtration Dissolution_HPLC->Filtration_HPLC 2 Injection_HPLC HPLC Injection Filtration_HPLC->Injection_HPLC 3 Separation_HPLC Chromatographic Separation Injection_HPLC->Separation_HPLC 4 Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC 5 Data_HPLC Data Analysis Detection_HPLC->Data_HPLC 6

HPLC-UV analysis workflow for this compound.

Conclusion

The analysis of this compound can be effectively achieved using both mass spectrometry-based methods and HPLC-UV. The choice of technique will depend on the specific requirements of the analysis, such as the need for structural confirmation, the desired level of sensitivity, and the available instrumentation. For unambiguous identification and high sensitivity, GC-MS (with derivatization) or LC-MS are the methods of choice. For routine quantification where high sensitivity is not the primary concern, HPLC-UV offers a robust and cost-effective alternative. The provided protocols for related aromatic carboxylic acids serve as a valuable starting point for the development of a specific and validated analytical method for this compound.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction of 1,3,5-Benzenetriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for 1,3,5-Benzenetriacetic acid and a structurally related alternative, 1,3,5-Benzenetricarboxylic acid (Trimesic acid). This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their crystallographic properties and the experimental protocols for their determination.

Quantitative Crystallographic Data Comparison

The crystallographic data for this compound and 1,3,5-Benzenetricarboxylic acid are summarized in the table below, allowing for a direct comparison of their key structural parameters.

ParameterThis compound1,3,5-Benzenetricarboxylic acid (Trimesic acid)
CCDC Number 1288171176140
Crystal System MonoclinicMonoclinic
Space Group P 1 21/c 1C 1 2/c 1
a (Å) 10.393(2)26.52
b (Å) 11.235(2)16.42
c (Å) 10.519(2)26.55
α (°) 9090
β (°) 116.11(3)91.53
γ (°) 9090
Volume (ų) 1102.3(4)11535
Z 448
R-factor (%) 4.36.8

Table 1: Comparison of Crystallographic Data.

Experimental Protocols

The determination of the crystal structure of small organic molecules like this compound and its analogs via single-crystal X-ray diffraction involves several key steps, from crystal growth to data analysis.

1. Crystallization:

Obtaining high-quality single crystals is the most critical and often the most challenging step. For small organic molecules, several techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is prepared. The solvent is then allowed to evaporate slowly in a controlled environment. Covering the container with a perforated film can regulate the evaporation rate.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

2. Data Collection:

A suitable single crystal is mounted on a goniometer head. The crystal is then placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is often determined using direct methods. This initial model is then refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.

Visualizations

To illustrate the relationships and workflows involved in this analysis, the following diagrams are provided.

Comparative Molecular Structures BTAA This compound Benzene Benzene Ring BTAA->Benzene Acetic Acetic Acid Groups (-CH2COOH) BTAA->Acetic BTCA 1,3,5-Benzenetricarboxylic acid BTCA->Benzene Carboxylic Carboxylic Acid Groups (-COOH) BTCA->Carboxylic

A diagram illustrating the structural relationship between the two molecules.

Single-Crystal XRD Workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement

A diagram outlining the experimental workflow for single-crystal X-ray diffraction.

A Comparative Guide to Purity Assessment of 1,3,5-Benzenetriacetic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research, development, and quality control. For a molecule such as 1,3,5-Benzenetriacetic acid, a versatile building block in various scientific fields, ensuring high purity is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of this compound, supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for the purity determination of non-volatile organic compounds.[1] However, orthogonal methods such as Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages and can provide a more comprehensive purity profile.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the purity assessment of an organic acid like this compound using HPLC, Capillary Electrophoresis, and Quantitative NMR.

Parameter HPLC (Reversed-Phase) Capillary Electrophoresis (CZE) Quantitative NMR (¹H-qNMR)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of ions in an electrolyte solution within a capillary under the influence of an electric field.[1]The integral of an NMR signal is directly proportional to the number of nuclei.[1]
Accuracy (% Recovery) 98.3 - 103%91.94 - 106.08%[2]Highly accurate, can achieve <0.1% relative expanded uncertainty.[3][4]
Precision (% RSD) < 2%1.3 - 3.5% (peak area)[5]< 1%[6]
Linearity (R²) > 0.999> 0.99Not applicable in the same way; linearity is inherent.
Limit of Detection (LOD) Low (ng/mL range)Low (µg/mL range)[2]Higher than chromatographic methods.
Limit of Quantification (LOQ) Low (ng/mL range)Low (µg/mL range)Higher than chromatographic methods.
Analysis Time 15 - 30 minutes[7]< 15 minutes[8]Minutes per sample.[9]
Strengths Robust, reproducible, high resolving power, widely available.[10][11]High separation efficiency, low sample and reagent consumption, fast analysis.[1][5]Primary analytical method, highly accurate and precise, provides structural information, non-destructive.[1]
Limitations Requires reference standards for quantification, potential for co-elution.Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.[1]Lower sensitivity, requires a pure internal standard, potential for signal overlap.[1]

Experimental Protocols

This protocol is a representative method for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. For example, starting with 10% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (due to the absorption of the carboxyl group)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[12]

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

Reagents:

  • Phosphate buffer

  • Methanol

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm I.D.

  • Electrolyte: 20 mM phosphate buffer (pH 6.0) with 10% methanol.

  • Applied Voltage: -10 kV

  • Detection: UV at 200 nm[8]

Sample Preparation:

  • Dissolve the sample in the electrolyte buffer to a suitable concentration.

  • Centrifuge the sample before injection.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid)

Experimental Parameters:

  • Accurately weigh the sample and the internal standard.

  • Dissolve both in the deuterated solvent.

  • Acquire a ¹H NMR spectrum with a long relaxation delay to ensure full signal relaxation.[1]

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the purity based on the integral values, number of protons, and the weights of the sample and internal standard.[1]

Workflow and Pathway Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector Inject Sample column C18 Column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram Signal Output integration Peak Integration chromatogram->integration calculation Calculate % Purity integration->calculation report report calculation->report Purity Report

Caption: Experimental workflow for HPLC purity assessment.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_considerations Key Considerations start Purity Assessment of This compound hplc HPLC start->hplc ce Capillary Electrophoresis start->ce qnmr Quantitative NMR start->qnmr accuracy Accuracy & Precision hplc->accuracy sensitivity Sensitivity (LOD/LOQ) hplc->sensitivity speed Analysis Speed hplc->speed info Information Provided (Purity vs. Structure) hplc->info ce->accuracy ce->sensitivity ce->speed ce->info qnmr->accuracy qnmr->sensitivity qnmr->speed qnmr->info

Caption: Logical relationship for selecting an analytical method.

Conclusion

For routine purity analysis of this compound, reversed-phase HPLC provides a robust and reliable method with excellent resolving power. However, for orthogonal confirmation of purity, especially for primary reference material characterization, qNMR is a powerful alternative due to its high accuracy and direct traceability.[4] Capillary electrophoresis offers a fast and efficient screening method, particularly when sample volume is limited. The choice of the most suitable analytical method should be guided by the specific requirements of the analysis, including the intended use of the compound, the nature of potential impurities, and the desired level of analytical detail.

References

A Comparative Guide to 1,3,5-Benzenetriacetic Acid and Trimesic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of organic linker is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs), influencing their structural characteristics and functional properties. This guide provides a comprehensive comparison of two tritopic carboxylate linkers: 1,3,5-Benzenetriacetic acid (BTA) and the more commonly employed trimesic acid (1,3,5-benzenetricarboxylic acid, BTC). This comparison is based on available experimental data and established principles of MOF chemistry, with a focus on their potential impact on MOF performance in various applications, including drug delivery.

Structural and Physicochemical Properties of the Linkers

The primary distinction between BTA and BTC lies in the flexibility of their coordinating arms. BTA possesses methylene spacers between the central benzene ring and the carboxylate groups, imparting significant conformational flexibility. In contrast, BTC is a rigid, planar molecule with carboxylate groups directly attached to the aromatic ring. This fundamental structural difference has profound implications for the resulting MOF architectures.

PropertyThis compound (BTA)Trimesic Acid (BTC)
Chemical Formula C₁₂H₁₂O₆C₉H₆O₆
Molar Mass 252.22 g/mol 210.14 g/mol
Structure FlexibleRigid
Synonyms 1,3,5-Tris(carboxymethyl)benzene1,3,5-Benzenetricarboxylic acid, H₃BTC

Performance Comparison in MOF Synthesis

Direct comparative studies of BTA and BTC in the synthesis of analogous MOFs are limited in the available literature. However, by examining the properties of MOFs synthesized from each linker individually, we can infer their respective advantages and disadvantages.

Trimesic Acid (BTC): The Archetypal Rigid Linker

Trimesic acid is one of the most widely used linkers in MOF chemistry, leading to the formation of numerous well-known and highly porous materials. Its rigidity and C₃ symmetry often result in predictable and highly ordered crystalline structures with permanent porosity.

Table 1: Performance Data of Representative Trimesic Acid-Based MOFs

MOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
HKUST-1 (Cu-BTC)Cu²⁺~1800~0.7~240[1]
MIL-100(Fe)Fe³⁺~2500~1.2~270[2]
MIL-96(Al)Al³⁺~1200~0.5>400
Zn-BTCZn²⁺502.63--[1]
Fe-BTCFe³⁺92.4--[1]

Note: The properties of MOFs can vary depending on the synthesis conditions and activation procedures.

This compound (BTA): A Flexible Alternative

The use of BTA as a primary linker in the synthesis of highly porous MOFs is less documented than that of BTC. The flexibility of the acetic acid arms can lead to a wider range of coordination modes and potentially more complex and interpenetrated structures. While this can sometimes result in lower porosity compared to rigid linkers, it can also offer advantages in terms of framework dynamics and guest-responsive behaviors, which are of interest in applications such as drug delivery and sensing.

Due to the limited availability of porosity data for BTA-based MOFs in the literature, a direct quantitative comparison of surface area and pore volume with BTC-based MOFs is not feasible at this time. Research on coordination polymers synthesized with BTA indicates a propensity to form dense, interpenetrated networks, which may not always yield permanently porous materials upon solvent removal. However, the inherent flexibility of BTA could be strategically exploited to design "soft" or "flexible" MOFs that exhibit dynamic responses to external stimuli.

Experimental Protocols

Synthesis of a Trimesic Acid-Based MOF (HKUST-1)

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Trimesic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure (Solvothermal Synthesis):

  • Dissolve 1.21 g of Cu(NO₃)₂·3H₂O in 24 mL of DMF.

  • Dissolve 0.63 g of H₃BTC in 24 mL of ethanol.

  • Mix the two solutions in a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 120 °C and maintain this temperature for 24 hours.

  • After cooling to room temperature, the blue crystalline product is collected by filtration.

  • The product is washed with DMF and then ethanol to remove unreacted starting materials.

  • The purified product is activated by solvent exchange with a volatile solvent (e.g., chloroform) followed by heating under vacuum to remove the solvent molecules from the pores.

Synthesis of a this compound-Based Coordination Polymer

Materials:

  • A metal salt (e.g., Cobalt(II) acetate tetrahydrate)

  • This compound (BTA)

  • Deionized water

Procedure (Hydrothermal Synthesis):

  • In a beaker, dissolve the metal salt and BTA in deionized water in a stoichiometric ratio.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 150-180 °C) for a designated period (e.g., 48-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with water and a suitable organic solvent (e.g., ethanol), and dry in air.

Visualizing the Structural Differences and Synthesis

G cluster_BTC Trimesic Acid (BTC) Based MOF Synthesis cluster_BTA This compound (BTA) Based Coordination Polymer Synthesis BTC_Linker Trimesic Acid (BTC) (Rigid Linker) Solvothermal_BTC Solvothermal Reaction (e.g., 120°C, 24h) BTC_Linker->Solvothermal_BTC Metal_Salt_BTC Metal Salt (e.g., Cu(NO₃)₂) Metal_Salt_BTC->Solvothermal_BTC Solvent_BTC Solvent (e.g., DMF/Ethanol) Solvent_BTC->Solvothermal_BTC MOF_BTC Porous MOF (e.g., HKUST-1) Solvothermal_BTC->MOF_BTC BTA_Linker This compound (BTA) (Flexible Linker) Hydrothermal_BTA Hydrothermal Reaction (e.g., 160°C, 72h) BTA_Linker->Hydrothermal_BTA Metal_Salt_BTA Metal Salt (e.g., Co(OAc)₂) Metal_Salt_BTA->Hydrothermal_BTA Solvent_BTA Solvent (e.g., Water) Solvent_BTA->Hydrothermal_BTA CP_BTA Coordination Polymer (Often Dense/Interpenetrated) Hydrothermal_BTA->CP_BTA G cluster_linkers Linker Structure and Resulting Framework Properties cluster_applications Potential Applications BTC Trimesic Acid (BTC) - Rigid and Planar - C₃ Symmetry BTC_props Predictable, High Porosity MOFs (e.g., HKUST-1, MIL-100) - Thermally Stable BTC->BTC_props Leads to BTA This compound (BTA) - Flexible (Methylene Spacers) - Conformational Freedom BTA_props Complex, Potentially Interpenetrated Structures - May exhibit framework flexibility - Porosity can be lower BTA->BTA_props Leads to Gas_Storage Gas Storage & Separation BTC_props->Gas_Storage Catalysis Catalysis BTC_props->Catalysis Drug_Delivery Drug Delivery BTA_props->Drug_Delivery Flexibility can be advantageous

References

Flexible vs. Rigid Linkers in MOFs: A Comparative Guide to 1,3,5-Benzenetriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of flexible organic linkers into metal-organic frameworks (MOFs) imparts dynamic properties not seen in their rigid counterparts. These "soft porous crystals" can respond to external stimuli such as guest molecules, temperature, or pressure, leading to significant structural transformations. This guide provides a comparative analysis of MOFs synthesized with the flexible linker 1,3,5-Benzenetriacetic acid (BTA) against those constructed with rigid linkers, highlighting the advantages in applications ranging from gas separation to drug delivery.

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While the majority of MOFs are built with rigid linkers to ensure permanent porosity, there is growing interest in using flexible linkers to create dynamic frameworks.[1] These flexible MOFs can exhibit fascinating "breathing" or "swelling" phenomena, where the framework reversibly expands or contracts upon the adsorption and desorption of guest molecules.[2] This guest-induced structural transformation is a key advantage, enabling high selectivity and storage capacity for specific molecules.[3][4]

This compound (BTA), with its rotatable methylene carboxylate arms, is an exemplary flexible tritopic linker. Unlike its rigid analogue, 1,3,5-Benzenetricarboxylic acid (BTC or trimesic acid), the sp³ hybridized carbons in BTA's side chains allow for significant conformational freedom. This flexibility is translated from the molecular level to the bulk material, enabling the framework to adapt its pore size and shape in response to guest molecules.[5]

Performance Comparison: Flexible vs. Rigid Linkers

The primary advantage of flexible linkers like BTA lies in their ability to induce stimuli-responsive behavior, leading to "gate-opening" and "breathing" effects. This is characterized by a stepwise adsorption isotherm, where a sharp uptake of gas occurs at a specific pressure, corresponding to the structural transition from a narrow-pore (np) to a large-pore (lp) phase.[4] Rigid MOFs, in contrast, typically exhibit Type I isotherms with no structural change.

The table below provides a conceptual comparison of the properties of a hypothetical flexible MOF constructed with a BTA-type linker versus a well-known rigid MOF like HKUST-1, which uses the rigid BTC linker.

PropertyFlexible MOF (e.g., with BTA linker)Rigid MOF (e.g., HKUST-1 with BTC linker)Advantage of Flexibility
Structural Response Guest-induced "breathing"; transitions between narrow-pore (np) and large-pore (lp) phases.[2]Static framework with permanent porosity.[5]Enables selective adsorption and high working capacity.
Adsorption Isotherm Stepwise (Type IV or V-like) with hysteresis.Type I isotherm."Gate-opening" at specific pressures allows for sharp separation.
BET Surface Area Variable; low in np phase, high in lp phase.High and constant.Porosity is accessible only under specific conditions, enhancing selectivity.
Pore Volume Change Significant volume change (can be >50%) upon guest adsorption.[1]Negligible change.High working capacity for gas storage and release.
Selectivity High selectivity for guests that can trigger the np-to-lp transition.Primarily based on size exclusion and chemical affinity.Can separate molecules of similar size but different chemistry.
Energy of Adsorption Can be tuned by the energy required for framework transition.Dependent on host-guest interactions within a fixed pore.Provides an additional control parameter for separation processes.

Visualizing Flexibility: Conceptual Diagrams

The unique behaviors of flexible MOFs can be illustrated through logical and structural diagrams.

G cluster_0 Flexible MOF (BTA Linker) cluster_1 Rigid MOF (BTC Linker) a1 Narrow-Pore (np) State (Guest-free) a2 Large-Pore (lp) State (Guest-adsorbed) a1->a2 Guest Adsorption (Gate-Opening) a2->a1 Guest Desorption b1 Permanent Porous State (Guest-free) b2 Permanent Porous State (Guest-adsorbed) b1->b2 Guest Adsorption b2->b1 Guest Desorption start External Stimulus: Introduction of Guest Molecules start->a1 start->b1

Caption: Guest-induced structural transition in flexible vs. rigid MOFs.

The diagram above illustrates the fundamental difference in response to guest molecules. The flexible MOF undergoes a distinct phase transition, while the rigid MOF maintains its structure.

Experimental Protocols

The synthesis of MOFs using carboxylate linkers like BTA is typically achieved via solvothermal methods. Characterization involves a suite of techniques to confirm the structure and dynamic properties.

Solvothermal Synthesis of a BTA-based MOF (General Protocol)

This protocol describes a typical procedure for synthesizing a MOF using a metal salt and the this compound linker.

  • Reagents:

    • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

    • This compound (BTA)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Procedure:

    • Dissolve the metal salt (e.g., 1.5 mmol) and this compound (1.0 mmol) in the chosen solvent (e.g., 20 mL of DMF) in a glass vial or Teflon-lined autoclave.

    • The solution is typically sonicated for 10-15 minutes to ensure homogeneity.

    • The vessel is sealed and placed in a programmable oven.

    • The temperature is ramped up to a specific setpoint (typically between 80°C and 150°C) and held for a period ranging from 24 to 72 hours.

    • After the reaction, the oven is cooled down slowly to room temperature.

    • The resulting crystalline product is collected by filtration or centrifugation.

    • The bulk product is washed several times with the mother liquor (e.g., DMF) and then with a more volatile solvent like ethanol or methanol to remove unreacted starting materials.

    • Activation: To remove the solvent molecules from the pores, the material is heated under vacuum. This step is crucial and can induce the transition to the narrow-pore phase in flexible MOFs.

Characterization Workflow

The following workflow is used to confirm the synthesis and evaluate the properties of the flexible MOF.

G cluster_workflow Characterization Workflow synthesis Synthesized MOF Crystals pxrd Powder X-Ray Diffraction (PXRD) synthesis->pxrd tga Thermogravimetric Analysis (TGA) synthesis->tga gas Gas Adsorption Analysis (e.g., N2 at 77K, CO2 at 195K) synthesis->gas sem Scanning Electron Microscopy (SEM) synthesis->sem pxrd_result Confirm Crystallinity & Phase Purity pxrd->pxrd_result tga_result Determine Thermal Stability & Solvent Content tga->tga_result gas_result Measure Surface Area, Pore Volume, & Flexibility gas->gas_result sem_result Analyze Crystal Morphology & Size sem->sem_result

Caption: Standard workflow for the characterization of a newly synthesized MOF.

  • Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline phase of the material and to monitor structural changes upon guest removal or uptake. A shift in peak positions indicates a change in the unit cell parameters, confirming flexibility.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and quantifies the amount of solvent within the pores.

  • Gas Adsorption Measurements: Nitrogen sorption at 77 K is used to determine the surface area and porosity. Adsorption isotherms of various gases (e.g., CO₂, CH₄) at different temperatures are used to characterize the breathing behavior and gate-opening pressures.

  • Scanning Electron Microscopy (SEM): Provides information on the morphology and size of the synthesized MOF crystals.

Conclusion

The use of flexible linkers like this compound offers a powerful strategy for designing "smart" porous materials. While potentially exhibiting lower initial surface areas in their closed forms compared to rigid MOFs, their ability to undergo guest-induced structural transformations provides significant advantages in terms of selectivity, storage capacity, and controlled release. These dynamic features make them highly promising candidates for advanced applications in selective gas separations, chemical sensing, and targeted drug delivery, where on-demand response to specific molecular triggers is paramount.

References

A Comparative Guide to Materials Derived from 1,3,5-Benzenetricarboxylic Acid and 1,3,5-Benzenetriacetic Acid for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the electrochemical properties of materials synthesized from 1,3,5-benzenetricarboxylic acid (BTC) is presented below. Despite extensive literature searches, there is a notable absence of published research on the electrochemical performance of materials derived from 1,3,5-benzenetriacetic acid, precluding a direct experimental comparison. This guide, therefore, provides a detailed analysis of BTC-derived materials and offers a theoretical perspective on how the structural differences between the two precursors might influence their electrochemical behavior.

Introduction

The design of advanced materials for electrochemical applications, such as energy storage and sensing, heavily relies on the selection of appropriate molecular building blocks. Both 1,3,5-benzenetricarboxylic acid (BTC) and this compound are tripodal aromatic molecules that can serve as ligands or monomers in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. The primary distinction between these two molecules lies in the linker between the central benzene ring and the carboxylic acid groups. In BTC, the carboxyl groups are directly attached to the aromatic ring, creating a rigid and planar structure. In contrast, this compound possesses flexible methylene (-CH2-) spacers, which introduce conformational freedom. This structural variance is expected to significantly impact the resulting materials' porosity, electronic structure, and, consequently, their electrochemical properties.

Molecular Structures

Below are the molecular structures of 1,3,5-benzenetricarboxylic acid and this compound.

cluster_0 1,3,5-Benzenetricarboxylic Acid (BTC) cluster_1 This compound BTC BTC BTAA BTAA

Molecular structures of the two precursor molecules.

Electrochemical Properties of Materials Derived from 1,3,5-Benzenetricarboxylic Acid (BTC)

Materials derived from BTC, particularly MOFs, have been extensively investigated for their electrochemical applications. The rigid and planar nature of the BTC ligand facilitates the formation of porous and crystalline structures with high surface areas, which are advantageous for electrochemical processes.

Data Presentation: Electrochemical Performance of BTC-Derived MOFs
Metal IonMaterialApplicationKey Electrochemical Parameters
Manganese (Mn)Mn-MOFSupercapacitorSpecific Capacitance: 371 F g⁻¹ at 0.5 A g⁻¹[1]
Lithium (Li)[Li₃(BTC)(μ₂-H₂O)]Li-ion Battery AnodeDischarge Capacity: 120 mAh g⁻¹ (first 30 cycles)[2]
Lithium (Li)[Li(H₂BTC)(H₂O)]Li-ion Battery AnodeDischarge Capacity: 257 mAh g⁻¹ (first 30 cycles)[2]
Zinc (Zn)[Zn₃(BTC)₂·12H₂O] on graphiteLi-ion Battery AnodeDischarge Specific Capacity: 120.421 mAh g⁻¹
Experimental Protocols

The electrochemical properties of these materials are typically evaluated using a three-electrode system in an appropriate electrolyte.

Typical Experimental Workflow for Electrochemical Characterization:

G cluster_prep Electrode Preparation cluster_cell Cell Assembly cluster_test Electrochemical Testing cluster_analysis Data Analysis mix Mix Active Material, Conductive Additive, and Binder coat Coat Slurry onto Current Collector mix->coat dry Dry the Electrode coat->dry assemble Assemble a Three-Electrode Cell: - Working Electrode - Counter Electrode - Reference Electrode dry->assemble cv Cyclic Voltammetry (CV) assemble->cv gcd Galvanostatic Charge-Discharge (GCD) assemble->gcd eis Electrochemical Impedance Spectroscopy (EIS) assemble->eis capacitance Calculate Specific Capacitance cv->capacitance capacity Determine Charge-Discharge Capacity gcd->capacity resistance Analyze Charge Transfer Resistance eis->resistance

A general workflow for electrochemical characterization.

Detailed Methodologies:

  • Cyclic Voltammetry (CV): This technique is used to investigate the redox behavior and capacitive properties of the material. The potential is swept between two set values at a specific scan rate, and the resulting current is measured. The shape of the CV curve provides information about the charge storage mechanism (e.g., double-layer capacitance vs. pseudocapacitance).

  • Galvanostatic Charge-Discharge (GCD): GCD measurements are performed to determine the specific capacitance or capacity, energy density, and power density of the material. A constant current is applied to the electrode, and the potential is monitored over time during charging and discharging cycles.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the charge transfer kinetics and internal resistance of the electrode-electrolyte interface. A small amplitude AC voltage is applied over a range of frequencies, and the impedance is measured. The resulting Nyquist plot can be fitted to an equivalent circuit model to extract parameters like charge transfer resistance and solution resistance.

Theoretical Comparison and Outlook for this compound-Derived Materials

In the absence of experimental data for materials derived from this compound, a theoretical comparison can be made based on its molecular structure.

  • Flexibility and Porosity: The methylene spacers in this compound introduce significant flexibility compared to the rigid BTC linker. This could lead to the formation of more interpenetrated or less porous MOF structures, which might be detrimental for applications requiring high surface area and accessible pores for ion transport. However, this flexibility could also enable the formation of unique framework topologies with interesting properties.

  • Electronic Properties: The direct attachment of the carboxyl groups to the benzene ring in BTC allows for efficient electronic communication between the metal centers and the organic linker through π-conjugation. The insulating -CH2- groups in this compound would disrupt this conjugation, potentially leading to materials with lower intrinsic conductivity. This could be a disadvantage for applications where rapid electron transfer is crucial, such as in high-power supercapacitors or fast-charging battery electrodes.

  • Coordination Chemistry: The flexibility of the acetic acid arms might allow for different coordination modes with metal ions compared to the more constrained carboxylic acid groups of BTC. This could result in the formation of novel coordination polymers with distinct electrochemical behaviors.

Conclusion

Materials derived from 1,3,5-benzenetricarboxylic acid have demonstrated significant promise in various electrochemical applications, with a substantial body of research supporting their performance. In contrast, the electrochemical properties of materials synthesized from this compound remain unexplored in the scientific literature. Based on structural considerations, it is hypothesized that the flexibility and lack of extended conjugation in this compound will lead to materials with distinct structural and electronic properties compared to their BTC-based counterparts. Future research into the synthesis and electrochemical characterization of materials from this compound is necessary to validate these hypotheses and to determine their potential for electrochemical applications. Such studies would provide valuable insights into the structure-property relationships of these functional materials and could open up new avenues for the design of next-generation energy storage and sensing devices.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Benzenetriacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,3,5-Benzenetriacetic acid, a compound used in various research applications. While not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling and disposal procedures are crucial to maintain a safe laboratory environment.

Key Safety and Hazard Information

Before handling or disposing of this compound, it is important to be aware of its potential hazards and physical properties. The following table summarizes key quantitative and qualitative safety data.

ParameterValue/InformationSource
GHS Hazard Classification Not a hazardous substance or mixture. However, some sources indicate it may cause skin, eye, and respiratory irritation.[1][2][3][1][2][3]
Molecular Formula C₁₂H₁₂O₆[1][4]
Molecular Weight 252.22 g/mol [1][4]
Melting Point > 300 °C (> 572 °F)
Personal Protective Equipment (PPE) Safety glasses with side-shields, protective gloves, and a respirator if dust is generated.[2][3][2][3]
First Aid Measures If inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water.[2][3]

Disposal Protocol

The proper disposal of this compound should be conducted in accordance with institutional and local regulations. The following step-by-step protocol outlines the general procedure for its disposal.

1. Waste Identification and Segregation:

  • Identify the waste as non-hazardous solid chemical waste.

  • If mixed with other substances, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.

  • Do not mix with incompatible materials.

2. Containerization:

  • Use a clearly labeled, dedicated waste container for solid chemical waste.

  • The container must be in good condition, compatible with the chemical, and have a secure lid to prevent spills and dust generation.

  • Label the container with the full chemical name: "this compound".

3. Collection and Storage:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • Keep the container away from heat, ignition sources, and incompatible materials.

4. Disposal Request and Pickup:

  • Once the container is full or ready for disposal, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Provide accurate information about the waste contents on the request form.

5. Final Disposal:

  • The EHS department will arrange for the collection and transportation of the waste to a licensed chemical destruction plant or an approved waste disposal facility.[3][5]

  • Disposal methods may include controlled incineration with flue gas scrubbing.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal Generate Waste Generate Waste Is it pure this compound? Is it pure this compound? Generate Waste->Is it pure this compound? Treat as Hazardous Waste Treat as Hazardous Waste Is it pure this compound?->Treat as Hazardous Waste No (Mixed Waste) Treat as Non-Hazardous Waste Treat as Non-Hazardous Waste Is it pure this compound?->Treat as Non-Hazardous Waste Yes Select Appropriate Container Select Appropriate Container Treat as Hazardous Waste->Select Appropriate Container Treat as Non-Hazardous Waste->Select Appropriate Container Label Container Label Container Select Appropriate Container->Label Container Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Request EHS Pickup Request EHS Pickup Store in Designated Area->Request EHS Pickup EHS Collection EHS Collection Request EHS Pickup->EHS Collection Transport to Approved Facility Transport to Approved Facility EHS Collection->Transport to Approved Facility Final Disposal (e.g., Incineration) Final Disposal (e.g., Incineration) Transport to Approved Facility->Final Disposal (e.g., Incineration)

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,3,5-Benzenetriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1,3,5-Benzenetriacetic acid. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE) Specification Standard
Eye and Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[4][5][6]
Skin Protection Chemical-impermeable gloves and fire/flame resistant and impervious clothing.Inspect gloves prior to use.[4][5][6]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or irritation is experienced. A dust mask (type N95, US) is recommended for handling the powder.Follow OSHA respirator regulations (29 CFR 1910.134) and ANSI Z88.2.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area to avoid dust formation.[4][5][6]

  • Use local exhaust ventilation if necessary.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[1][2][5]

  • Minimize dust generation and accumulation.[5]

  • Keep the container tightly closed when not in use.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep the container tightly closed.[5][6]

  • Store away from incompatible materials.[6]

Emergency and First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][5]
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink 2-4 cupfuls of milk or water. Seek medical attention.[5]

Spill and Disposal Plan

A systematic approach to spill management and waste disposal is essential for environmental safety and regulatory compliance.

Accidental Release Measures:

  • Evacuate Personnel: Keep unnecessary personnel away from the spill area.

  • Ensure Ventilation: Provide adequate ventilation.

  • Utilize PPE: Wear appropriate personal protective equipment as outlined in the PPE table.

  • Containment and Cleanup:

    • Avoid generating dust.[5]

    • Sweep up the spilled material.[5]

    • Place the material into a suitable, labeled container for disposal.[5][6]

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.

  • The material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[4]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4][6]

Operational Workflow for Handling this compound

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Handle Chemical C->D E Perform Experiment D->E J Spill or Exposure Occurs D->J F Close and Store Container E->F E->J G Clean Work Area F->G H Dispose of Waste G->H I Doff and Clean PPE H->I K Follow First Aid/Spill Protocol J->K L Seek Medical Attention K->L

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.